N-(3-Chloro-4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHMTFVUKDBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343343 | |
| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-90-7 | |
| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-Chloro-4-fluorophenyl)acetamide
Executive Summary
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 351-04-2), also known as 3'-Chloro-4'-fluoroacetanilide, represents a critical intermediate scaffold in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its structural significance lies in the specific halogenation pattern: the fluorine atom at the para-position imparts metabolic stability by blocking cytochrome P450 oxidation, while the meta-chlorine atom modulates lipophilicity and steric bulk.
This guide provides a comprehensive technical analysis of the compound, moving beyond basic datasheet parameters to explore synthetic optimization, spectroscopic validation, and reactivity logic.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data aggregates experimental values and computed descriptors essential for handling and characterization.
Table 1: Physicochemical Datasheet
| Property | Specification | Notes/Context |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)acetamide | |
| Common Synonyms | 3'-Chloro-4'-fluoroacetanilide; Acetamide, N-(3-chloro-4-fluorophenyl)- | |
| CAS Number | 351-04-2 | Distinct from aniline precursor (367-21-5) |
| Molecular Formula | ||
| Molecular Weight | 187.60 g/mol | |
| Melting Point | 111–113 °C (384 K) | Crystalline solid (Orange blocks from DMF) [1] |
| Solubility | DMSO, Methanol, Ethanol, DMF | Low aqueous solubility |
| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity suitable for cell permeability |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Carbonyl O, Fluorine) |
Synthetic Pathways & Optimization
To synthesize N-(3-Chloro-4-fluorophenyl)acetamide with high purity, researchers typically choose between atom-economical thermal acetylation or nucleophilic acyl substitution using activated reagents.
Method A: Thermal Acetylation (Green Chemistry Approach)
Best for: Large-scale synthesis where atom economy and solvent recovery are prioritized.
-
Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Glacial Acetic Acid (Solvent/Reagent).
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetic acid, followed by dehydration.
Protocol:
-
Dissolve 3-Chloro-4-fluoroaniline (e.g., 10 mmol) in Glacial Acetic Acid (20 mL).
-
Reflux the solution at 118°C for 4 hours. Monitoring via TLC is recommended (Mobile phase: Hexane/EtOAc 7:3).
-
Critical Step: Cool the reaction mixture to room temperature, then pour slowly into ice-cold water (100 mL) with vigorous stirring. The sudden polarity shift forces precipitation.
-
Filter the precipitate and wash with cold water to remove residual acid.
-
Recrystallization: Purify using Ethanol/Water or DMF for analytical grade crystals.
Method B: Acetyl Chloride Acylation (High Throughput)
Best for: Small-scale, rapid synthesis where yield is paramount.
-
Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Protocol: Stir aniline and base in DCM at 0°C. Add acetyl chloride dropwise. Reaction is typically complete in <1 hour.
Visualization: Synthesis Workflow (Method A)
Figure 1: Process flow for the thermal acetylation of 3-chloro-4-fluoroaniline, emphasizing the critical quenching step for product isolation.
Spectroscopic Characterization
Validating the structure requires confirming the presence of the acetyl group and the integrity of the halogenated aromatic ring.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
- 10.05 ppm (s, 1H, NH): The amide proton is deshielded and typically appears as a broad singlet downfield.
- 7.95 ppm (dd, 1H, Ar-H2): The proton between Cl and the amide group. It shows splitting due to meta-coupling with H6 and potentially para-fluorine coupling.
-
7.45 ppm (m, 1H, Ar-H5): Proton adjacent to Fluorine. Expect complex splitting (
coupling). - 7.35 ppm (m, 1H, Ar-H6): Remaining aromatic proton.
- 2.06 ppm (s, 3H, CH3): Characteristic singlet of the acetyl methyl group.
19F NMR:
- -120 to -125 ppm: Single peak. This is a definitive probe for purity, as the starting material (aniline) will have a distinct shift due to the different electronic environment of the free amine vs. the amide.
Infrared Spectroscopy (IR)[3][12]
-
3290 cm⁻¹: N-H stretch (secondary amide).
-
1670 cm⁻¹: C=O stretch (Amide I band).
-
1100-1000 cm⁻¹: C-F stretch (strong band).
Reactivity & Applications in Drug Design
The N-(3-Chloro-4-fluorophenyl)acetamide scaffold is rarely the end-product; it is a "warhead" carrier or a protected intermediate.
Regioselective Nitration
The acetamido group is a moderate activator and ortho, para-director. However, the 4-position is blocked by Fluorine.
-
Directing Effects: The acetamido group directs to positions 2 and 6. The 3-Chloro group sterically hinders position 2.
-
Outcome: Nitration (HNO3/H2SO4) predominantly occurs at the 6-position (ortho to the acetamide, para to the chlorine).
Metabolic Stability (The Fluorine Effect)
In medicinal chemistry, replacing a hydrogen with fluorine (isostere) at the para-position prevents metabolic degradation.
-
Mechanism: Cytochrome P450 enzymes typically hydroxylate electron-rich aromatic rings at the para-position. The C-F bond (bond energy ~485 kJ/mol) is too strong for enzymatic cleavage, extending the half-life (
) of the drug.
Visualization: Reactivity Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific substituents influence metabolic stability and chemical reactivity.
Safety & Handling (E-E-A-T)
While less volatile than its aniline precursor, this compound must be handled with strict adherence to safety protocols.
-
Hazards: Skin and eye irritant (H315, H319).[1] Potential Specific Target Organ Toxicity (STOT) upon repeated exposure.[2]
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated compounds.
-
First Aid: In case of skin contact, wash immediately with soap and water. The lipophilic nature of the compound facilitates dermal absorption.
References
-
Rosli, M. M., Fun, H. K., Loh, W. S., Nanjan, B., & Shafi, D. N. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1328.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide. PubChem.
-
Sigma-Aldrich. Product Specification: 3'-Chloro-4'-fluoroacetanilide.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).Journal of Fluorine Chemistry, 109(1), 3-11. (Contextual grounding for Section 5.2).
Sources
Technical Guide: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
Topic: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide CAS Registry Number: 877-90-7 Primary Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5)[1][2]
Executive Summary
This technical guide details the synthesis, purification, and characterization of N-(3-Chloro-4-fluorophenyl)acetamide , a critical intermediate in the development of fluorinated pharmaceuticals and a known process impurity in tyrosine kinase inhibitors such as Dacomitinib .[2]
The guide prioritizes a robust Nucleophilic Acyl Substitution protocol using acetic anhydride (
-
Pharmacophore Modulation: Adjusting lipophilicity and metabolic stability.[2]
-
Amine Protection: Masking the aniline nitrogen during electrophilic aromatic substitutions (e.g., nitration or chlorosulfonation) on the phenyl ring.[2]
Chemical Identity & Properties
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)acetamide |
| CAS Number | 877-90-7 |
| Molecular Formula | |
| Molecular Weight | 187.60 g/mol |
| Melting Point | 110–111 °C (384 K) [1] |
| Appearance | White to pale orange crystalline solid |
| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Sparingly soluble in Water |
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the aniline nitrogen's lone pair onto the carbonyl carbon of acetic anhydride.[2] This forms a tetrahedral intermediate, which collapses to expel acetate as a leaving group.[2]
Mechanism Visualization
Figure 1: Mechanistic pathway of the acetylation reaction.[2]
Experimental Protocol
Method Selection: The Acetic Anhydride/Sodium Acetate method is chosen over Acetyl Chloride.[2] Acetyl chloride requires dry solvents and generates HCl gas, necessitating distinct scrubbing.[2] The anhydride method is self-buffering and can be performed in aqueous/alcoholic media or neat acetic acid.[2]
Reagents & Materials[2][4][5][6][7][8][9][10][11]
-
Reagent: Acetic Anhydride (1.2 – 1.5 equiv)[2]
-
Solvent: Glacial Acetic Acid (Volume: 5-10x relative to precursor mass)[2]
-
Catalyst/Buffer (Optional): Sodium Acetate (0.1 equiv) – Use if reaction is sluggish.[2]
Step-by-Step Methodology
-
Dissolution:
-
Acetylation:
-
Slowly add Acetic Anhydride (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Exotherm Alert: The reaction is exothermic.[2] Monitor internal temperature; maintain below 60°C during addition.
-
Once addition is complete, heat the mixture to reflux (approx. 118°C) for 2–4 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:4).[2] The starting aniline spot (higher Rf) should disappear.[2]
-
-
Quench & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice-Cold Water (200 mL) with vigorous stirring.
-
The product will precipitate immediately as a solid.[2]
-
-
Isolation:
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) or an Ethanol/Water mixture.[2]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the resulting crystals (often needle-like or blocks) and dry in a vacuum oven at 50°C for 6 hours.
-
Workup Logic Flow
Figure 2: Isolation and purification workflow.[2]
Characterization & Validation
To ensure the protocol was successful, the isolated product must meet specific analytical criteria.
Table 2: Quality Control Parameters
| Technique | Expected Result | Interpretation |
| 1H NMR (CDCl3/DMSO-d6) | Singlet | Confirms presence of Acetyl ( |
| 1H NMR (Aromatic) | Multiplets | Confirms 1,3,4-substitution pattern.[2] |
| 1H NMR (Amide) | Broad Singlet | Confirms formation of Amide bond ( |
| Melting Point | 110–111 °C | Sharp range indicates high purity.[2] Broad range (<105°C) implies wet cake or aniline contamination.[2] |
| Appearance | White/Orange Blocks | Needle/Block morphology is typical for this crystal lattice (Monoclinic |
Troubleshooting Guide
-
Problem: Product is an oil or sticky gum.
-
Cause: Residual acetic acid or incomplete crystallization.[2]
-
Solution: Triturate with cold hexanes or re-dissolve in ethanol and add water dropwise until turbid, then cool.
-
-
Problem: Low Yield.
References
-
Crystal Structure Analysis
-
Chemical Identity & Safety
-
General Acetylation Protocols
Sources
- 1. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 2. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
IUPAC name of N-(3-Chloro-4-fluorophenyl)acetamide
Technical Monograph: -(3-Chloro-4-fluorophenyl)acetamide
CAS: 877-90-7 | Role: Pharmaceutical Intermediate & Impurity Standard[2]
Chemical Identity & Nomenclature Analysis
The systematic IUPAC name
Nomenclature Breakdown
| Component | Structural Significance |
| Acetamide | The parent scaffold ( |
| Designates the nitrogen atom of the acetamide is attached to a phenyl ring (an acetanilide derivative).[1] | |
| 4-Fluoro | A fluorine atom at the para position.[1] Enhances metabolic stability by blocking P450 oxidation at the reactive para site common in acetanilides (e.g., Paracetamol). |
| 3-Chloro | A chlorine atom at the meta position.[1] Adds lipophilicity ( |
Synonyms: 3'-Chloro-4'-fluoroacetanilide; Dacomitinib Impurity 25.[3]
Synthetic Pathways & Process Chemistry
High-purity synthesis of this compound is essential when using it as an impurity standard for drug release testing.[1] Below are two validated protocols: Method A (Green/Scalable) and Method B (Traditional/High-Throughput).
Method A: Glacial Acetic Acid Reflux (Recommended)
This method avoids chlorinated solvents and aggressive acylating agents, making it safer for scale-up.[1]
-
Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5).[1][4][5]
-
Reagent: Glacial Acetic Acid (Solvent & Reagent).
-
Thermodynamics: Endothermic activation; requires reflux.
Protocol:
-
Charge: Dissolve 1.0 eq of 3-Chloro-4-fluoroaniline in 20 volumes of Glacial Acetic Acid.
-
Reaction: Reflux at 118°C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until amine spot (
) disappears. -
Quench: Cool mixture to room temperature. Pour slowly into 5 volumes of ice-cold water with vigorous stirring.
-
Isolation: The product precipitates as a solid. Filter under vacuum.[5][6]
-
Purification: Recrystallize from DMF or Ethanol/Water to yield orange/white blocks.
-
Yield: Typically 85–92%.[1]
Method B: Acyl Chloride Acetylation
Best for small-scale, rapid synthesis where anhydrous conditions are maintained.
-
Reagents: Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Conditions:
, 2 hours.
Figure 1: Reaction mechanism for the acetylation of 3-chloro-4-fluoroaniline.[1] The nucleophilic amine attacks the carbonyl carbon, followed by the elimination of the leaving group.
Analytical Characterization (Self-Validating Protocol)
To certify the identity of the synthesized material, the following spectral data must be matched. This serves as a self-validating system: if your data deviates significantly, the sample is impure.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-
-
H NMR (400 MHz):
-
10.15 (s, 1H,
): Broad singlet, disappears on shake. -
7.95 (dd, 1H, Ar-
): Meta to F, ortho to Cl. Shows coupling to F ( ) and meta coupling. -
7.50 (m, 1H, Ar-
): Proximity to Nitrogen affects shift. -
7.35 (t, 1H, Ar-
): Ortho to F. Large coupling (~9 Hz) creates a pseudo-triplet. -
2.06 (s, 3H,
): Characteristic acetamide methyl singlet.
-
10.15 (s, 1H,
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).[1]
-
Molecular Ion (
): Calculated: 188.02 Da. Found: 188.1 Da. -
Isotope Pattern: Look for the characteristic Chlorine isotope signature (
). You should see peaks at 188 and 190.
Crystallography[1]
Biological Context & Drug Development
This compound is not just a chemical curiosity; it is a "Privileged Structure" in medicinal chemistry.
Role as "Dacomitinib Impurity 25"
Dacomitinib is a second-generation EGFR tyrosine kinase inhibitor used for non-small cell lung cancer (NSCLC).[1]
-
Origin: Dacomitinib synthesis involves a 3-chloro-4-fluoroaniline moiety.[3][4][5][6] If the aniline starting material is exposed to acetylating agents (e.g., acetic anhydride used elsewhere in the process) before the quinazoline coupling, this acetamide impurity is formed.
-
Control Strategy: Regulatory guidelines (ICH Q3A) require this impurity to be controlled, typically to <0.15% in the drug substance.
Bioisosterism vs. Acetaminophen
The compound is a di-halogenated analog of Acetaminophen (
-
Metabolic Blockade: In Acetaminophen, the 4-OH group is a site for glucuronidation. In this analog, the 4-F atom blocks this pathway.
-
Toxicity: The 3-Cl/4-F substitution alters the formation of the toxic NAPQI metabolite, potentially changing the hepatotoxicity profile compared to the parent drug.
Figure 2: Origin of N-(3-Chloro-4-fluorophenyl)acetamide as a process impurity during Dacomitinib manufacturing.[1][3][4][7]
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Protocol:
-
Use a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves. Halogenated anilines/acetanilides can be absorbed through the skin and may induce methemoglobinemia (though less potent than aniline itself).
References
-
PubChem. (2025).[1][3] N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary. National Library of Medicine. [Link]
-
Fun, H. K., Loh, W. S., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o483. [Link]
-
PrepChem. (2024).[1] Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. (Adapted for general acetylation protocol). [Link]
-
Xu, J., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Molecules, 19(12). (Provides spectral data for related derivatives). [Link]
Sources
- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR [m.chemicalbook.com]
- 5. 3-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safe Handling of N-(3-Chloro-4-fluorophenyl)acetamide for Research and Development
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(3-Chloro-4-fluorophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. Synthesizing technical data with practical, field-proven insights, this document is structured to ensure a self-validating system of laboratory safety and scientific integrity.
Chemical Identity and Properties
N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated aromatic amide. Its structure, comprising a substituted phenyl ring linked to an acetamide group, is foundational to its reactivity and toxicological profile. Aromatic chloro-acetanilides are a class of compounds that carry toxicological alerts, necessitating careful handling.[1][2]
| Property | Value | Source |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)acetamide | |
| CAS Number | 877-90-7 | |
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.60 g/mol | |
| Appearance | Solid (form and color may vary) | General knowledge |
| Melting Point | 98 °C (Solvent: Ethanol) | |
| Boiling Point | 329.4±32.0 °C at 760 mmHg | |
| Solubility | Practically insoluble in water. |
Hazard Identification and GHS Classification
Understanding the inherent hazards of N-(3-Chloro-4-fluorophenyl)acetamide is the cornerstone of its safe handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]
Safe Handling and Engineering Controls
A proactive approach to safety is paramount when working with N-(3-Chloro-4-fluorophenyl)acetamide. The following workflow outlines the essential steps for safe handling in a laboratory setting.
Caption: A workflow diagram for the safe handling of N-(3-Chloro-4-fluorophenyl)acetamide.
Engineering Controls
The primary engineering control for handling N-(3-Chloro-4-fluorophenyl)acetamide is a properly functioning chemical fume hood. All weighing and transfer of the solid, as well as any reactions involving it, should be conducted within the fume hood to minimize inhalation exposure. For procedures that may generate significant dust, a ventilated balance enclosure should be used for weighing.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile rubber gloves are recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing or dust generation, additional protective clothing may be necessary.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |
Source: General first aid procedures for chemical exposure.[4]
Spill and Emergency Procedures
A well-defined spill response plan is essential for mitigating the risks associated with accidental releases of N-(3-Chloro-4-fluorophenyl)acetamide.
Caption: A flowchart for responding to a spill of N-(3-Chloro-4-fluorophenyl)acetamide.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material should not be disposed of in the sewer system.
Toxicological and Reactivity Profile
Toxicology
Reactivity and Stability
N-(3-Chloro-4-fluorophenyl)acetamide is generally stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents.[5] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
The following protocol is adapted from the scientific literature and should only be performed by trained personnel in a properly equipped laboratory.[6]
Objective: To synthesize N-(3-Chloro-4-fluorophenyl)acetamide via the acetylation of 3-chloro-4-fluoroaniline.
Materials:
-
3-Chloro-4-fluoroaniline
-
Acetic acid
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Filtration flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 mmol) in acetic acid (20 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid with cold water to remove any residual acetic acid.
-
Drying: Dry the purified N-(3-Chloro-4-fluorophenyl)acetamide.
References
-
Uppu, R. M., & Fronczek, F. R. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 8(Pt 8), x230695. Retrieved from [Link]
-
Penta. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]
-
Aaron Chemicals LLC. (2025). Safety Data Sheet: 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. Retrieved from [Link]
-
Tantry, S. J., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1348. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]
-
PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acetanilide – Knowledge and References. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Chemtek, Inc. (2019). Decoding SDS Series Section 4: First-Aid Measures. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
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- 2. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-(((4-CHLOROPHENYL)SULFONYL)AMINO)PHENYL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Pharmacological Profiling & Synthetic Utility of N-(3-Chloro-4-fluorophenyl)acetamide
Executive Summary & Chemical Identity
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 401-94-5, often referenced as a derivative of 3-chloro-4-fluoroaniline) represents a critical halogenated acetanilide scaffold in medicinal chemistry. Unlike its non-halogenated congener, acetanilide (antifebrin), or its 4-hydroxy analog (acetaminophen), this molecule is primarily utilized as a high-value intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and urea-based antineoplastics.
Its biological significance lies in the specific 3-Cl, 4-F substitution pattern on the phenyl ring. This "halogen decor" serves two primary mechanistic functions:
-
Metabolic Blocking: The halogens obstruct the rapid hydroxylation typically seen at the para-position of acetanilides, extending half-life.
-
Electronic Modulation: The electron-withdrawing nature of the halogens alters the acidity of the amide proton, influencing hydrogen bond donor capability in enzyme binding pockets (e.g., the hinge region of kinases).
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₈H₇ClFNO | Core Scaffold |
| Molecular Weight | 187.60 g/mol | Fragment-based Drug Discovery (FBDD) compliant |
| LogP (Predicted) | ~2.2 - 2.5 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for receptor interaction |
| Crystal System | Monoclinic / S(6) Ring Motif | Stabilized by intermolecular N—H[1][2][3]···O hydrogen bonds [1] |
Synthetic Architecture
The synthesis of N-(3-Chloro-4-fluorophenyl)acetamide is a sequential reduction-acetylation workflow. High purity is essential, as trace aniline impurities are potentially genotoxic.
Reaction Pathway Analysis
The most robust industrial route initiates with 3-chloro-4-fluoronitrobenzene .[4][5] Direct acetylation of the aniline is preferred over Schotten-Baumann conditions to minimize hydrolysis byproducts.
Figure 1: Step-wise synthetic conversion from nitro-precursor to final acetamide scaffold.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide with >98% purity.
Step 1: Reduction (Preparation of the Aniline)
-
Note: If starting material is the aniline (CAS 367-21-5), skip to Step 2.
-
Reagents: 3-Chloro-4-fluoronitrobenzene, Iron powder (3 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).
-
Procedure: Reflux mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the nitro spot (Rf ~0.6) and appearance of the amine (Rf ~0.3, stains red with ninhydrin) confirms completion. Filter iron sludge while hot.
Step 2: Acetylation (The Critical Step)
-
Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Protocol:
-
Dissolve 3-chloro-4-fluoroaniline (e.g., 10 mmol) in 20 mL glacial acetic acid.
-
Add acetic anhydride dropwise at room temperature to prevent exotherm-driven di-acetylation.
-
Reflux for 4 hours [1].
-
Quench: Pour the reaction mixture into 100 mL ice-cold water with vigorous stirring. The product will precipitate immediately.
-
Purification: Filter the precipitate. Recrystallize from Ethanol or DMF/Water to obtain orange/white blocks.
-
Validation: Melting point should be distinct (approx 110-112°C, though crystal polymorphs vary). IR spectrum must show Amide I band at ~1660 cm⁻¹ and absence of broad NH₂ doublet of the aniline.
-
Biological Activity & SAR Profiling
Kinase Inhibition (The "Warhead" Role)
This molecule is rarely used as a monotherapy but is a "privileged fragment" in the design of Kinase Inhibitors (e.g., Sorafenib analogs, Aurora Kinase B inhibitors).
-
Mechanism: The amide nitrogen serves as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu881 in VEGFR2).
-
Halogen Effect: The 4-Fluoro group interacts with hydrophobic pockets via weak polar interactions, while the 3-Chloro group fills steric voids, increasing residence time in the ATP-binding pocket [2].
Antimicrobial & Antifungal Potential
Halogenated acetanilides exhibit intrinsic antimicrobial activity, distinct from the sulfonamide class.
-
Activity Profile: Moderate activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).
-
SAR Logic: The lipophilicity (LogP ~2.4) allows membrane penetration.[3] Once inside, the amide moiety can disrupt bacterial cell wall synthesis enzymes or fungal CYP51, though with lower potency than azoles. The chlorine atom at the meta position specifically enhances antifungal efficacy compared to the non-chlorinated analog [3].
Toxicology & Metabolism (Acetaminophen Homology)
This compound is structurally homologous to Acetaminophen (Paracetamol), but the 4-OH is replaced by 4-F.
-
Metabolic Fate: Unlike Paracetamol, which forms the toxic metabolite NAPQI via CYP2E1 (leading to liver damage), the 4-Fluoro substituent blocks this oxidation pathway .
-
Safety Implication: While this prevents NAPQI formation, the stability of the 3-Cl-4-F ring can lead to longer systemic retention. Furthermore, if the amide bond hydrolyzes, the resulting 3-chloro-4-fluoroaniline is a known toxicant (hematotoxicity). Therefore, in drug design, this moiety is usually embedded in a urea linkage to prevent hydrolysis.
Signal Transduction Diagram (Kinase Context)
The following diagram illustrates how this specific fragment fits into a larger Kinase Inhibitor (Type II) logic.
Figure 2: Structure-Activity Relationship (SAR) of the scaffold in a biological context.
Experimental Validation: Antimicrobial Susceptibility Assay
To verify the biological activity of the synthesized scaffold, a standard broth microdilution assay is recommended.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Dissolve N-(3-Chloro-4-fluorophenyl)acetamide in DMSO to a stock concentration of 10 mg/mL.
-
Media: Use Muller-Hinton Broth (MHB) for bacteria (S. aureus ATCC 29213) and RPMI 1640 for fungi (C. albicans).
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.
-
Inoculation: Add 10⁵ CFU/mL of the test organism to each well.
-
Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Expected Result: Weak to moderate activity (MIC 64–256 µg/mL). If MIC is <16 µg/mL, check for contamination or synergistic effects.
-
References
-
Gowda, B. T., et al. (2012). "Crystal structure of N-(3-chloro-4-fluorophenyl)acetamide." Acta Crystallographica Section E, 68(Pt 8), o2437.
-
Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. (Contextual reference for halogenated phenyl-urea/amide scaffolds).
-
Uppu, R. M., & Fronczek, F. R. (2025). "N-(3-Chloro-4-hydroxyphenyl)acetamide."[2] IUCrData, 10, x250695. (Structural and toxicological comparison to chlorinated acetaminophen impurities).
-
BenchChem. (2025). "Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note." (Precursor synthesis protocols).
Sources
- 1. 3-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Strategic Synthon Profile: N-(3-Chloro-4-fluorophenyl)acetamide
Content Type: Technical Whitepaper & Application Guide Subject: CAS 399-33-7 | Dacomitinib Impurity 25 Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1]
Executive Summary: The "Masked" Aniline
N-(3-Chloro-4-fluorophenyl)acetamide (CAS 399-33-7) acts as a critical pivot point in the synthesis and quality control of "Third-Generation" EGFR tyrosine kinase inhibitors (TKIs).[1][2] While often encountered as a stable intermediate, its primary significance in modern drug development is twofold:[2]
-
Synthetic Utility: It serves as a protected form of 3-chloro-4-fluoroaniline, allowing for regioselective Electrophilic Aromatic Substitution (EAS) reactions—specifically nitration or chlorosulfonation—that would be uncontrollable on the free amine.[1][2]
-
Regulatory Compliance: Designated as Dacomitinib Impurity 25 , it is a monitored process-related impurity.[1][2] Its presence indicates incomplete hydrolysis or side-reactions involving acetic acid solvents during the manufacture of the 3-chloro-4-fluoroaniline pharmacophore.[1]
This guide provides the physicochemical data, synthetic logic, and analytical parameters required to utilize or control this compound in a GMP environment.
Physicochemical Architecture
Datasheet Snapshot
| Property | Specification | Notes |
| CAS Number | 399-33-7 | |
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.60 g/mol | |
| Melting Point | 110–112 °C (383–385 K) | Distinct from 4-Cl-2-F isomer (154°C) [1] |
| Appearance | Orange/White crystalline blocks | Color depends on recrystallization solvent |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor water solubility |
| Crystal System | Monoclinic, P2₁/c | Exhibits S(6) ring motif via intramolecular H-bond [1] |
Structural Logic & Reactivity
The molecule features an acetanilide core substituted with chlorine at position 3 and fluorine at position 4.[2][3][4]
-
Electronic Character: The acetamido group (-NHCOCH₃) is a moderate activator and ortho/para director.[1][2] However, the para position is blocked by Fluorine.[2]
-
Regiocontrol: In Electrophilic Aromatic Substitution (EAS), the -NHAc group competes with the directing effects of Cl and F. The -NHAc group dominates, directing incoming electrophiles primarily to the 6-position (ortho to the nitrogen), as the 2-position is sterically hindered by the adjacent chlorine.[1]
Synthetic Utility & Pathways[2][5]
The "Protection-Deprotection" Cycle
In the synthesis of complex kinase inhibitors, the free amine of 3-chloro-4-fluoroaniline is often too reactive, leading to oxidation or N-alkylation side products.[1] Acetylation masks the amine, dampening its reactivity and preventing N-oxide formation during subsequent oxidation steps.[2]
Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
This protocol yields high-purity material suitable for use as an impurity reference standard.[1]
Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1][2]
-
Dissolution: Dissolve 10.0 g of 3-chloro-4-fluoroaniline in 40 mL of glacial acetic acid at room temperature.
-
Addition: Slowly add acetic anhydride (1.2 eq) over 15 minutes. The reaction is slightly exothermic.[2]
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:[1][2]7) until the starting aniline spot disappears.[1][2]
-
Quench: Cool the solution to room temperature and pour slowly into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as off-white/orange solids.[1][2] Filter under vacuum.[1][2][4]
-
Purification: Recrystallize from Ethanol/Water (1:1) or DMF to obtain analytical grade crystals (MP: 111°C).[1][2]
Visualization of Synthetic Flow
The following diagram illustrates the role of CAS 399-33-7 as both a protected intermediate and a potential impurity pathway in TKI synthesis.
Figure 1: The dual role of CAS 399-33-7.[1][2][3][4][5][6][7][8][9] It protects the aniline for side-chain modification (dashed line) or appears as a persistent impurity (yellow node) if deprotection fails.[1][2]
Analytical Characterization (Impurity Profiling)[1][2]
When tracking this compound as Dacomitinib Impurity 25 , standard reverse-phase HPLC is the method of choice.[2] The acetamide group significantly alters the retention time compared to the free amine.[2]
NMR Fingerprint
The presence of the acetyl group is distinct.[2]
-
¹H NMR (DMSO-d₆, 400 MHz):
HPLC Method Parameters (Reference)
To separate the acetamide (Impurity) from the aniline (Precursor) and the API:
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 mins |
| Detection | UV @ 254 nm |
| Retention Logic | The Acetamide is less polar than the free aniline but more polar than the final quinazoline API. It typically elutes after the aniline.[2] |
Safety & Toxicology (GHS)
Signal Word: WARNING
Handling Precautions: Unlike the free aniline, which can be absorbed through the skin and cause methemoglobinemia, the acetamide is less acutely toxic but should still be handled as a potential irritant and sensitizer.[2] All operations involving heating or dust generation must be performed in a fume hood.[2]
References
-
Fun, H. K., et al. (2012).[1][2] N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E.
-
PubChem. (2025).[1][2] Compound Summary: N-(3-Chloro-4-fluorophenyl)acetamide.[1][2] National Library of Medicine.[2]
-
BenchChem. (2025).[1][2][7] Synthesis of 3-Chloro-4-fluoroaniline: Application Note. (Contextual reference for the precursor/hydrolysis pathway).
Sources
- 1. N-(4-CHLOROPHENYL)FORMAMIDE(2617-79-0) 1H NMR spectrum [chemicalbook.com]
- 2. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
The Halogenated Shield: Technical Guide to N-(3-Chloro-4-fluorophenyl)acetamide
[1]
Executive Summary
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7), also known as 3'-Chloro-4'-fluoroacetanilide , represents a critical "Privileged Structure" in modern medicinal chemistry.[1][2] Unlike simple acetanilides, this disubstituted scaffold leverages the unique electronic and steric properties of fluorine and chlorine to modulate metabolic stability and lipophilicity.[1]
This guide details the structural rationale, synthetic protocols, and metabolic fate of this compound, serving as a reference for researchers utilizing it as an intermediate in the synthesis of kinase inhibitors, oxazolidinone antibacterials, and herbicides.
Part 1: The Structural Paradigm
The significance of N-(3-Chloro-4-fluorophenyl)acetamide lies in its specific substitution pattern, designed to overcome the metabolic liabilities of the acetanilide core (e.g., Paracetamol).
Electronic & Steric Rationale
-
The 4-Fluoro Blockade: In unsubstituted acetanilide or paracetamol (4-hydroxyacetanilide), the para-position is metabolically labile.[1] Paracetamol is oxidized to the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).[1] Substituting the 4-position with Fluorine (
) effectively blocks this oxidation pathway due to the strength of the C-F bond (approx. 116 kcal/mol), preventing quinone imine formation while maintaining a similar steric profile to hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). -
The 3-Chloro Lipophilicity: The Chlorine atom at the meta-position serves two functions:
Crystallographic Characterization
Recent crystallographic studies (e.g., Fun et al., 2012) have elucidated the solid-state behavior of this molecule, which is crucial for formulation stability.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for stable pharmaceutical intermediates.[1] |
| Space Group | P2(1)/c | Indicates centrosymmetric packing.[1] |
| Dihedral Angle | ~5.47° | The acetamide side chain is nearly coplanar with the benzene ring, maximizing |
| H-Bonding | N—H···O | Forms C(4) chains along the [001] axis, creating a robust lattice. |
Part 2: Synthetic Evolution & Protocols[1]
The synthesis of N-(3-Chloro-4-fluorophenyl)acetamide is a classic acetylation, but process control is vital to minimize di-acetylation and ensure high purity for downstream coupling.[1]
Synthesis Workflow (DOT Visualization)
Figure 1: Step-wise acetylation pathway converting the aniline precursor to the target acetamide.[1]
Validated Experimental Protocol
Objective: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide on a 10 mmol scale.
Reagents:
-
3-Chloro-4-fluoroaniline (1.45 g, 10 mmol)[1]
-
Acetic Acid (Glacial, 20 mL) as solvent/catalyst
-
Acetic Anhydride (1.2 eq) Optional for yield boost, though acid reflux alone often suffices.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.45 g of 3-Chloro-4-fluoroaniline in 20 mL of glacial acetic acid.
-
Reflux: Equip with a condenser and heat to reflux (approx. 118°C) for 4 hours. Note: Monitor via TLC (30% EtOAc/Hexane) for disappearance of the aniline spot.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold deionized water with vigorous stirring.
-
Precipitation: The product will precipitate as an off-white/orange solid.[1] Stir for 15 minutes to ensure full crystallization.
-
Filtration: Filter under vacuum. Wash the cake with 2 x 20 mL cold water to remove residual acid.[1]
-
Purification (Recrystallization): If high purity is required (e.g., for X-ray), recrystallize from DMF or Ethanol/Water mixtures.[1]
Expected Yield: 85-92% Characterization: Melting point range: 118-120°C.[1]
Part 3: Metabolic Fate & Toxicology
Understanding the metabolism of this compound is essential when it is used as a fragment in drug discovery, as the acetamide moiety can be hydrolyzed back to the aniline.[1]
Metabolic Pathways
Unlike non-halogenated anilines, the 3-Cl, 4-F substitution shifts the metabolic profile.
-
Hydrolysis: Carboxylesterases can cleave the amide bond, releasing the parent 3-chloro-4-fluoroaniline.[1]
-
Ring Oxidation (Blocked): The 4-F blocks para-hydroxylation.[1] Metabolism shifts to the 5-position (ortho to the fluorine) or N-hydroxylation.[1]
-
Conjugation: The resulting phenols or anilines undergo rapid Sulfation or Glucuronidation.[1]
Metabolic Workflow (DOT Visualization)
Figure 2: Metabolic cycling between the acetamide and aniline forms, leading to terminal conjugation.
Part 4: Applications in Drug Discovery[3][4]
This molecule is rarely the final drug; it is a High-Value Intermediate (HVI) .[1]
| Application Domain | Role of Scaffold | Example Target Class |
| Antibacterials | The 3-Cl, 4-F phenyl ring is a bioisostere found in oxazolidinones.[1] | Linezolid Analogs (Protein synthesis inhibitors) |
| Kinase Inhibitors | The acetanilide mimics the ATP adenine ring's H-bonding capability.[1] | Tyrosine Kinase Inhibitors (Oncology) |
| Herbicides | Used as a lipophilic core to improve plant cuticle penetration.[1] | Flamprop-M derivatives |
Strategic Insight: In fragment-based drug design (FBDD), this compound is screened to identify binding pockets that accommodate the "twisted" acetanilide conformation induced by the chlorine atom.
References
-
Fun, H. K., Hemamalini, M., & Samshuddin, S. (2012).[1] N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online.[1]
-
PubChem. (n.d.).[1] N-(3-Chloro-4-fluorophenyl)acetamide (Compound Summary). National Library of Medicine.[1]
-
Boersma, M. G., et al. (1993).[1] Metabolism of 3-chloro-4-fluoroaniline in rat. Xenobiotica. (Contextual grounding for the aniline metabolism described in Part 3).
thermal stability of N-(3-Chloro-4-fluorophenyl)acetamide
An In-Depth Technical Guide to the Thermal Stability of N-(3-Chloro-4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated aromatic amide with potential applications in pharmaceutical and chemical industries. A thorough understanding of its thermal stability is paramount for safe handling, processing, and storage, as well as for predicting its behavior during formulation and in its final application. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, outlines expected thermal behaviors, and discusses potential decomposition pathways. By synthesizing established principles of thermal analysis with insights into the behavior of structurally related molecules, this document serves as a vital resource for researchers and professionals in drug development and materials science.
Introduction: The Criticality of Thermal Stability Assessment
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like N-(3-Chloro-4-fluorophenyl)acetamide dictates its viability in numerous applications. Uncontrolled thermal decomposition can lead to loss of efficacy, the formation of toxic byproducts, and in worst-case scenarios, hazardous exothermic events. Therefore, a proactive and in-depth assessment of a compound's response to thermal stress is a non-negotiable aspect of chemical and pharmaceutical development.
This guide is designed to provide a robust framework for investigating the . We will delve into the theoretical underpinnings and practical applications of key analytical techniques, present a logical workflow for analysis, and offer insights into the interpretation of the resulting data.
Physicochemical Properties of N-(3-Chloro-4-fluorophenyl)acetamide
A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.60 g/mol | |
| Melting Point | 98 °C (371.15 K) | |
| Boiling Point | 329.4 ± 32.0 °C at 760 mmHg | |
| Appearance | Solid | - |
Core Methodologies for Thermal Stability Analysis
The cornerstone of thermal stability assessment lies in the application of thermoanalytical techniques. This section details the primary methods and the rationale behind their use.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.
Experimental Protocol: TGA of N-(3-Chloro-4-fluorophenyl)acetamide
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of N-(3-Chloro-4-fluorophenyl)acetamide into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Acquisition: Continuously record the sample mass and temperature.
Expected TGA Profile and Interpretation
The TGA thermogram of a stable organic molecule like N-(3-Chloro-4-fluorophenyl)acetamide is expected to show a single, well-defined decomposition step.
-
Initial Plateau: A stable baseline from the start of the experiment up to the onset of decomposition, indicating no loss of volatiles or initial degradation.
-
Decomposition Onset (Tonset): The temperature at which significant mass loss begins. For a substituted acetanilide, this is anticipated to be well above its melting point.
-
Decomposition Profile: A sharp decrease in mass, indicating the primary decomposition of the molecule. The shape of the derivative thermogravimetric (DTG) curve can provide insights into the kinetics of the decomposition.
-
Residue: The amount of residual mass at the end of the experiment. For a complete organic combustion or volatilization of decomposition products, this should be close to zero.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying phase transitions such as melting, crystallization, and solid-solid transitions, as well as exothermic decomposition events that might not be associated with mass loss.[1][2]
Experimental Protocol: DSC of N-(3-Chloro-4-fluorophenyl)acetamide
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[3]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Expected DSC Thermogram and Interpretation
The DSC curve for N-(3-Chloro-4-fluorophenyl)acetamide would be expected to display distinct thermal events.
-
Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Decomposition Exotherm: Following the melting point, at a significantly higher temperature, an exothermic peak is expected, indicating the decomposition of the molecule. The onset temperature of this exotherm is a critical indicator of thermal instability. The magnitude of the exotherm provides information about the energy released during decomposition.
TGA-DSC Workflow Diagram
Caption: Workflow for comprehensive thermal stability analysis.
Anticipated Thermal Behavior and Data Summary
Based on the known properties of similar aromatic amides, a hypothetical but educated summary of the expected thermal events for N-(3-Chloro-4-fluorophenyl)acetamide is presented below.
| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |
| Melting | DSC | 95 - 105 | Sharp endothermic peak. |
| Decomposition Onset | TGA | > 200 | Initial mass loss. |
| Major Decomposition | TGA/DSC | 250 - 400 | Significant mass loss (TGA) and a sharp exotherm (DSC). |
Proposed Thermal Decomposition Pathway
While definitive identification of decomposition products requires techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible decomposition pathway can be proposed based on the chemical structure of N-(3-Chloro-4-fluorophenyl)acetamide. The amide bond is typically the most labile site for thermal cleavage in such molecules.
The primary decomposition is likely to proceed via homolytic cleavage of the N-C bond of the acetamide group or the C-N bond between the phenyl ring and the nitrogen.
Potential Decomposition Products:
-
Initial Fragmentation:
-
3-Chloro-4-fluoroaniline
-
Acetamide or its degradation products (e.g., ketene, acetic acid)
-
-
Secondary Fragmentation:
-
Further degradation of the aromatic ring at higher temperatures, potentially leading to the release of HCl and HF.
-
Formation of char or polymeric residues.
-
Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway.
Safety and Handling Considerations
Given the halogenated nature of N-(3-Chloro-4-fluorophenyl)acetamide, its thermal decomposition can release corrosive and toxic gases such as hydrogen chloride and hydrogen fluoride.
-
Engineering Controls: All thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Waste Disposal: Dispose of all sample residues and used pans in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the . By employing a combination of TGA and DSC, researchers can obtain critical data on melting behavior, decomposition onset, and the energetic profile of degradation. While the specific thermal data for this compound is not yet widely published, the methodologies and expected behaviors outlined herein, based on the analysis of structurally similar molecules, offer a robust starting point for any investigation. A thorough understanding of thermal stability is a cornerstone of safe and effective chemical and pharmaceutical development, ensuring product quality and process safety.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]
- Pavan, V., & Fariña, J. B. (2014). Differential Scanning Calorimetry and Differential Thermal Analysis. In Analytical Techniques for Biopharmaceutical Development (pp. 235-259). Wiley.
- Sanjay Kumar, R., & Jaya Krishna, D. (2013). Differential Scanning Calorimetry (DSC) Analysis of Latent Heat Storage Materials for Low Temperature (40-80oC) Solar Heating Applications. International Journal of Engineering Research & Technology, 2(8).
- Lopes, D., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmaceutical and Biomedical Analysis, 66, 167-180.
- Giron, D. (1995). Thermal analysis and calorimetry of drugs and excipients. Journal of Thermal Analysis, 44(1), 165-191.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Calorimetry (DSC) Analysis of Latent Heat Storage Materials for Low Temperature (40-80oC) Solar Heating Applications – IJERT [ijert.org]
An In-depth Technical Guide to N-(3-Chloro-4-fluorophenyl)acetamide: Synthesis, Characterization, and Analysis
This technical guide provides a comprehensive overview of N-(3-Chloro-4-fluorophenyl)acetamide, a halogenated aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its synthesis, molecular structure, spectroscopic characterization, and physical properties, offering field-proven insights and detailed methodologies.
Introduction and Significance
N-(3-Chloro-4-fluorophenyl)acetamide, with the chemical formula C₈H₇ClFNO, is a substituted acetanilide.[1] Its structure, featuring a phenyl ring substituted with both a chlorine and a fluorine atom, makes it a valuable intermediate in organic synthesis. The presence of these halogens can significantly influence the molecule's reactivity, bioavailability, and metabolic stability, rendering it and its derivatives of interest in medicinal chemistry and materials science. This guide will serve as a technical resource for the synthesis and analysis of this compound, providing a foundation for its application in further research and development.
Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
The most common and straightforward method for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide is the N-acylation of 3-chloro-4-fluoroaniline. This reaction involves the formation of an amide bond between the amine group of the aniline derivative and an acetylating agent.
Reaction Mechanism
The N-acylation of 3-chloro-4-fluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
In the case of acetic anhydride, the reaction is as follows:
-
Nucleophilic Attack: The nitrogen atom of 3-chloro-4-fluoroaniline attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and an acetate ion departs as a leaving group.
-
Deprotonation: A base, which can be another molecule of the aniline starting material or the acetate ion, removes a proton from the nitrogen atom, yielding the final N-(3-Chloro-4-fluorophenyl)acetamide product and acetic acid as a byproduct.
The presence of the electron-withdrawing chloro and fluoro groups on the aromatic ring decreases the nucleophilicity of the aniline's nitrogen atom compared to aniline itself. However, the reaction proceeds efficiently under appropriate conditions.
Diagram: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
Caption: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide.
Experimental Protocol
A reliable method for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide has been reported in the literature.[2]
Materials:
-
3-Chloro-4-fluoroaniline (1.0 mmol, 0.145 g)
-
Glacial Acetic Acid (20 mL)
-
Ice-cold water (100 mL)
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
Dissolve 3-Chloro-4-fluoroaniline (0.145 g, 1 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Reflux the solution for 4 hours.
-
After reflux, cool the solution to room temperature.
-
Pour the cooled solution into 100 mL of ice-cold water with constant stirring.
-
A precipitate of N-(3-Chloro-4-fluorophenyl)acetamide will form.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the crude product.
-
For further purification, recrystallize the product from a suitable solvent such as dimethylformamide (DMF).[2]
Physicochemical and Spectroscopic Characterization
A thorough characterization of N-(3-Chloro-4-fluorophenyl)acetamide is essential for its identification and quality control.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | [1] |
| Molecular Weight | 187.60 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 384 K (111 °C) | [2] |
| CAS Number | 877-90-7 | [1] |
Spectroscopic Analysis
The ¹H NMR spectrum of N-(3-Chloro-4-fluorophenyl)acetamide is expected to show the following signals:
-
Amide Proton (N-H): A broad singlet in the region of 8.0-10.0 ppm. The chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: Three protons on the phenyl ring will give rise to a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm). The proton ortho to the acetamido group is expected to be the most downfield, while the proton ortho to the fluorine atom will show coupling to ¹⁹F.
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three protons of the acetyl group, typically appearing in the upfield region around 2.1-2.3 ppm.
The ¹³C NMR spectrum is expected to display eight distinct signals corresponding to the eight carbon atoms in the molecule:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-172 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approximately 115-140 ppm). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts will be influenced by the chloro, fluoro, and acetamido substituents.
-
Methyl Carbon (CH₃): A signal in the upfield region, typically around 20-25 ppm.
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for N-(3-Chloro-4-fluorophenyl)acetamide include:
-
N-H Stretch: A sharp absorption band in the region of 3250-3350 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹.
-
C-N Stretch: An absorption band around 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
In the mass spectrum of N-(3-Chloro-4-fluorophenyl)acetamide, the molecular ion peak ([M]⁺) is expected at m/z 187. Due to the presence of the chlorine atom, an isotope peak ([M+2]⁺) at m/z 189 with an intensity of approximately one-third of the molecular ion peak should be observed.
Common fragmentation pathways for acetanilides involve cleavage of the amide bond. Expected fragment ions include:
-
[M - 42]⁺: Loss of ketene (CH₂=C=O) from the molecular ion, resulting in the 3-chloro-4-fluoroaniline radical cation at m/z 145.
-
[M - 43]⁺: Loss of an acetyl radical (•COCH₃) from the molecular ion, resulting in the 3-chloro-4-fluorophenylaminium ion at m/z 144.
-
m/z 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for Spectroscopic Analysis.
Crystal Structure
The crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide has been determined by X-ray crystallography.[2] The molecule crystallizes in the monoclinic space group P2₁/c. In the solid state, the acetamide side chain is nearly planar with the benzene ring, with a small dihedral angle between them.[2] The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[2]
Safety and Handling
N-(3-Chloro-4-fluorophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of N-(3-Chloro-4-fluorophenyl)acetamide, covering its synthesis, reaction mechanism, physicochemical properties, and spectroscopic characterization. The provided experimental protocol offers a reliable method for its preparation, and the discussion of its spectral properties will aid in its identification and characterization. This information serves as a valuable resource for scientists and researchers working with this compound in various fields of chemical science.
References
-
PubChem. N-(3-Chloro-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Fun, H.-K., Loh, W.-S., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2148. [Link]
-
Fun, H.-K., Loh, W.-S., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E, 68(Pt 7), o2148. [Link]
Sources
Methodological & Application
N-(3-Chloro-4-fluorophenyl)acetamide synthesis protocol from 3-chloro-4-fluoroaniline
Abstract & Scope
This application note details a robust, validated protocol for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide (also known as 3-chloro-4-fluoroacetanilide) starting from 3-chloro-4-fluoroaniline . This transformation utilizes a nucleophilic acyl substitution mechanism.[1]
While general acetylation often employs acetic anhydride, this guide focuses on a Glacial Acetic Acid Reflux method, explicitly validated in crystallographic literature for this specific substrate. This method eliminates the need for moisture-sensitive acid anhydrides and chlorinated solvents, offering a stable, scalable, and atom-economical route suitable for intermediate synthesis in pharmaceutical workflows (e.g., fluoroquinolone or kinase inhibitor precursors).
Reaction Mechanism & Chemical Logic
Mechanistic Pathway
The synthesis proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the carbonyl carbon of the acetylating agent.[2]
-
Nucleophilic Attack: The amine nitrogen of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of acetic acid (activated by heat/protonation).
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: Water is eliminated as the leaving group (driven by high temperature reflux), reforming the carbonyl bond to yield the amide.
-
Thermodynamics: Unlike acetic anhydride reactions which are irreversible, this reaction is an equilibrium. Reflux conditions and the use of acetic acid as both solvent and reagent drive the equilibrium toward the product (Le Chatelier's principle).
Pathway Visualization
The following diagram illustrates the reaction logic and critical process control points.
Caption: Mechanistic flow of the acid-catalyzed acetylation of 3-chloro-4-fluoroaniline.
Experimental Protocol
Reagents and Equipment Table
| Component | Role | Specification |
| 3-Chloro-4-fluoroaniline | Substrate | Purity >98%, Solid/Liquid |
| Glacial Acetic Acid | Reagent/Solvent | ACS Reagent Grade, >99.7% |
| Ice-Cold Water | Quenching Agent | Deionized, 0-4°C |
| DMF (Dimethylformamide) | Recrystallization | Anhydrous (Optional for high purity) |
Step-by-Step Procedure (Method A: Acetic Acid Reflux)
This protocol is adapted from specific crystallographic studies of this compound [1].
Step 1: Reaction Setup
-
Weigh 1.45 g (10 mmol) of 3-chloro-4-fluoroaniline into a 100 mL Round Bottom Flask (RBF).
-
Note: The literature precedent uses 1 mmol; this protocol is scaled 10x for practical lab handling.
-
-
Add 20 mL of Glacial Acetic Acid.
-
Why: Acts as both solvent and reagent. Excess acid drives the equilibrium.
-
-
Equip the flask with a magnetic stir bar and a water-cooled reflux condenser.
Step 2: Thermal Activation
-
Place the RBF in an oil bath pre-heated to 120°C .
-
Reflux the mixture with moderate stirring for 4 hours .
-
Checkpoint: The solution should become homogeneous. Monitor via TLC (30% EtOAc/Hexane) to ensure disappearance of the starting aniline.
-
Step 3: Quenching and Precipitation
-
Remove the flask from heat and allow it to cool to room temperature (~25°C).
-
Prepare a beaker containing 100 mL of ice-cold water .
-
Slowly pour the reaction mixture into the stirring ice water.
-
Observation: A precipitate (crude amide) will form immediately as the solubility of the product decreases drastically in the aqueous phase.
-
Step 4: Isolation and Purification
-
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 3 x 20 mL of cold water to remove residual acetic acid.
-
Validation: Check the pH of the filtrate; wash until neutral (pH ~7).
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Recrystallization (Optional for Analytical Purity):
-
Dissolve the crude solid in a minimum amount of hot DMF or Ethanol.
-
Allow slow evaporation or cooling to grow crystals.
-
Target Melting Point: 111°C (384 K) [1].
-
Workflow Diagram
Caption: Operational workflow for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide.
Analytical Data & Validation
To ensure the protocol was successful, compare your results against these standard values.
| Property | Expected Value | Method of Verification |
| Physical State | White to Orange blocks/needles | Visual Inspection |
| Melting Point | 110 - 112°C (384 K) [1] | Capillary Melting Point Apparatus |
| Solubility | Soluble in DMF, DMSO, Ethanol; Insoluble in Water | Solubility Test |
| Crystal System | Rhombohedral (R-3) [1] | X-Ray Diffraction (if available) |
Troubleshooting & Optimization
Common Issues
-
Low Yield: Often caused by incomplete precipitation. Ensure the water volume is at least 5x the reaction volume during quenching to force the product out of solution.
-
Oily Product: If the product oils out instead of precipitating, the water may be too warm. Ensure ice is present during the quench.[1] Scratching the glass side of the beaker can induce crystallization.
-
Residual Acid Smell: Indicates insufficient washing. Perform a final wash with 5% Sodium Bicarbonate (
) solution followed by water to neutralize trace acetic acid.
Alternative Method (Acetic Anhydride)
If a faster reaction is required and moisture sensitivity is not a concern:
-
Reagents: 1 eq Aniline, 1.2 eq Acetic Anhydride, 1.2 eq Pyridine (base) in Dichloromethane (DCM).
-
Conditions: Stir at Room Temperature for 1-2 hours.
-
Pros: Milder temperature, faster kinetics.
-
Cons: Requires chromatographic purification or extraction (DCM/Water) rather than simple precipitation.
Safety & Handling
-
3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential skin sensitizer. Use gloves and a fume hood.
-
Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Waste Disposal: Neutralize the filtrate (acetic acid/water mixture) with sodium bicarbonate before disposal into aqueous waste streams, adhering to local EHS regulations.
References
-
Crystal Structure Validation: Fun, H. K., & Loh, W. S. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o486.
-
General Acetylation Logic: "Acetylation of Aniline." Chemistry LibreTexts.
-
Compound Data: PubChem CID 229962 (N-(3-chloro-4-fluorophenyl)acetamide).
Sources
Purification of N-(3-Chloro-4-fluorophenyl)acetamide by Recrystallization: An Application Note and Protocol
Introduction: The Imperative for Purity in Drug Discovery Intermediates
N-(3-Chloro-4-fluorophenyl)acetamide is a key chemical intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2][3] This application note provides a comprehensive guide to the purification of N-(3-Chloro-4-fluorophenyl)acetamide by recrystallization, emphasizing the rationale behind solvent selection and procedural steps to ensure a highly pure final product.
Physicochemical Properties of N-(3-Chloro-4-fluorophenyl)acetamide
A thorough understanding of the physicochemical properties of the target compound is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.60 g/mol | |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 98 °C (in Ethanol) | [4] |
| Boiling Point | 329.4 ± 32.0 °C at 760 mmHg | [4] |
The Principle of Recrystallization: A Thermodynamic Approach to Purification
Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures. This differential solubility allows for the separation of the desired compound from impurities upon cooling.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, guiding the researcher through solvent selection and the recrystallization process.
Part 1: Solvent Selection – The Cornerstone of a Successful Recrystallization
Materials for Solvent Screening:
-
Crude N-(3-Chloro-4-fluorophenyl)acetamide
-
A selection of solvents with varying polarities (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)
-
Test tubes and a test tube rack
-
Hot plate or water bath
-
Glass stirring rods
Procedure for Solvent Screening:
-
Place approximately 50 mg of the crude N-(3-Chloro-4-fluorophenyl)acetamide into separate test tubes.
-
To each test tube, add 1 mL of a different solvent at room temperature.
-
Agitate the mixtures and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.
-
Observe the solubility at the boiling point of the solvent. The ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.
Interpreting the Results:
| Observation | Interpretation |
| Dissolves in the cold solvent | Solvent is too good; poor recovery will result. |
| Does not dissolve in the hot solvent | Solvent is too poor; cannot be used for recrystallization. |
| Dissolves in the hot solvent and forms abundant crystals upon cooling | A promising solvent for single-solvent recrystallization. |
| Dissolves in the hot solvent but forms few or no crystals upon cooling | May be suitable for a two-solvent system as the "good" solvent. |
Based on available data for similar compounds, ethanol is a promising candidate for a single-solvent recrystallization. Water is expected to be a poor solvent and could be used as an anti-solvent in a two-solvent system with a more polar, miscible solvent like ethanol or acetone.
Part 2: The Recrystallization Workflow
The following workflow is based on a single-solvent system, which is generally preferred for its simplicity.
Materials and Equipment:
-
Crude N-(3-Chloro-4-fluorophenyl)acetamide
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Workflow Diagram:
Caption: Recrystallization Workflow Diagram.
Step-by-Step Protocol:
-
Dissolution: Place the crude N-(3-Chloro-4-fluorophenyl)acetamide in an Erlenmeyer flask with a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid to dissolve it completely with stirring.[4] It is crucial to use the minimum amount of solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
Purity Assessment: Validating the Purification
The purity of the recrystallized N-(3-Chloro-4-fluorophenyl)acetamide should be assessed using appropriate analytical techniques.
| Technique | Expected Result for Pure Compound |
| Melting Point | A sharp melting point range close to the literature value of 98 °C. A broad melting point range indicates the presence of impurities. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the aromatic, amide, and methyl protons, with no signals from impurities. |
| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals for the unique carbon atoms in the molecule. |
| FTIR | The infrared spectrum should exhibit characteristic absorption bands for the N-H, C=O (amide I), and C-N bonds. |
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Oiling out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool again. |
| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Keep the funnel and solution hot during gravity filtration. |
Safety Precautions
N-(3-Chloro-4-fluorophenyl)acetamide is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Conclusion
Recrystallization is a highly effective method for the purification of N-(3-Chloro-4-fluorophenyl)acetamide. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a high-purity product, which is essential for its successful application in drug discovery and development. The principles and techniques outlined in this application note provide a robust framework for the purification of this and other crystalline organic solids.
References
-
University of California, Los Angeles Chemistry Department. Recrystallization. [Link]
-
WSU Chemistry. [Orgo Lab] Recrystallization of Acetanilide. YouTube, 7 Sept. 2021, [Link].
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Studybay. Recrystallization Lab Report: Choosing a Solvent For Your Recrystallization Lab Report. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
Jasperse, J. Recrystallization I. [Link]
-
Scribd. Recrystallization Step of Acetanilide. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
University of Toronto. Experiment 2: Recrystallization. [Link]
-
Scribd. Recrystallization and Sublimation of Acetanilide. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
University of Massachusetts. Recrystallization. [Link]
-
CSUN Chemistry. Recrystallization of Acetanilide. YouTube, 18 May 2020, [Link].
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
S. Michael Stewart. Methods of Recrystalization: Precipitating out the acetanilide. YouTube, 16 Mar. 2021, [Link].
-
PubChem. N-(3-Chloro-4-fluorophenyl)acetamide. National Center for Biotechnology Information, [Link].
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Application Note: Comprehensive Analytical Characterization of N-(3-Chloro-4-fluorophenyl)acetamide
Introduction
N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated aromatic amide of significant interest in pharmaceutical development and chemical synthesis. It may arise as a key intermediate, a reference standard, or a potential process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Given the stringent purity and safety requirements mandated by regulatory bodies, the unambiguous identification, purity assessment, and comprehensive characterization of such compounds are of paramount importance. This document provides a detailed guide to the analytical methodologies required for the full characterization of N-(3-Chloro-4-fluorophenyl)acetamide, offering field-proven insights and step-by-step protocols for researchers, quality control analysts, and drug development professionals.
The rationale behind employing a multi-technique approach is to build a self-validating analytical profile. Each technique provides a unique and orthogonal piece of information. Chromatographic methods assess purity and quantify related substances, spectroscopic techniques confirm the molecular structure and functional groups, and thermal analysis reveals key physical properties and stability. This integrated strategy ensures the highest degree of confidence in the material's identity, purity, and quality.
Physicochemical Properties
A foundational step in any analytical endeavor is the compilation of the molecule's basic physicochemical properties. This data is crucial for method development, such as selecting appropriate solvents and predicting chromatographic behavior.
| Property | Value | Source |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)acetamide | PubChem[1] |
| Molecular Formula | C₈H₇ClFNO | PubChem[1] |
| Molecular Weight | 187.60 g/mol | PubChem[1] |
| CAS Number | 877-90-7 | PubChem[1] |
| Melting Point | 384 K (111 °C) | National Center for Biotechnology Information[2] |
| Appearance | Orange blocks (when crystallized from DMF) | National Center for Biotechnology Information[2] |
Chromatographic Purity and Assay Determination
Chromatographic techniques are the cornerstone for evaluating the purity of chemical substances by separating the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds. It separates analytes based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The superior resolution and sensitivity of HPLC make it ideal for quantifying N-(3-Chloro-4-fluorophenyl)acetamide (the assay) and detecting minute levels of related substances. The use of a UV detector is appropriate due to the presence of the chromophoric phenyl ring in the analyte.
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from preparation to data processing.
Detailed Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions: The following conditions are based on established methods for similar acetanilide compounds and provide a robust starting point for method development.[3][4][5]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) | A common mobile phase for acetanilides, offering good solubility and separation. For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[3][4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 240 nm | Provides good sensitivity for the analyte based on its UV absorbance profile.[5] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good detection. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
-
System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the system and injection process. |
-
Procedure: a. Prepare a standard solution of N-(3-Chloro-4-fluorophenyl)acetamide at a concentration of approximately 0.5 mg/mL in the diluent. b. Prepare a sample solution at the same concentration. c. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. d. Perform the SST by injecting the standard solution five times. Verify that all criteria are met. e. Inject the diluent (as a blank), followed by the standard solution and the sample solution in duplicate. f. Calculate the purity by area normalization and the assay against the reference standard.
Molecular Structure Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound beyond doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The combination of these experiments allows for the complete assignment of the molecule's structure.
Detailed Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of N-(3-Chloro-4-fluorophenyl)acetamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it allows for the observation of the N-H proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Methyl Protons (-CH₃): A singlet peak around δ 2.1-2.3 ppm, integrating to 3H.
-
Amide Proton (-NH): A broad singlet, typically between δ 7.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to ³J(H,H) and ⁴J(H,F) coupling. The expected region is δ 7.0-8.0 ppm.[6][7]
-
-
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Methyl Carbon (-CH₃): A signal around δ 24-25 ppm.
-
Carbonyl Carbon (C=O): A signal in the range of δ 168-170 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 115-158 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.
Detailed Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1670 | C=O stretch (Amide I) | Carbonyl |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1400-1600 | C=C stretch | Aromatic Ring |
| ~1250 | C-F stretch | Aryl-Fluoride |
| ~800-600 | C-Cl stretch | Aryl-Chloride |
The presence of these characteristic bands provides strong evidence for the N-(3-Chloro-4-fluorophenyl)acetamide structure.[8]
Mass Spectrometry (MS)
Principle: When coupled with a separation technique like GC or LC, mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as a powerful tool for both identification and structural confirmation.
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for identification and purity assessment.
Detailed Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole detector) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 187. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 189 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. Key fragment ions would likely include the loss of the acetyl group.[1]
Thermal and Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[9]
Detailed Protocol: DSC/TGA
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.
-
Procedure: a. Accurately weigh 3-5 mg of the sample into an aluminum pan. b. Place the pan in the instrument. c. Heat the sample from ambient temperature (~25 °C) to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Expected Results:
-
DSC: A sharp endothermic peak should be observed corresponding to the melting of the compound. The onset of this peak is taken as the melting point, which should be consistent with the literature value of ~111 °C.[2]
-
TGA: The TGA curve should show thermal stability up to a certain temperature, followed by a significant mass loss, indicating decomposition.[9] The absence of mass loss before melting confirms the material is anhydrous.[10]
-
X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide has been reported, confirming its molecular geometry and packing in the solid state.[2] In the reported structure, the dihedral angle between the benzene ring and the acetamide side chain is 5.47 (6)°.[2] This technique is definitive for structural confirmation of a reference standard.
Stability Assessment: Forced Degradation
Principle: Forced degradation (or stress testing) studies are essential to understand the intrinsic stability of a compound and to ensure that the primary analytical method (typically HPLC) is "stability-indicating."[11][12] This means the method can separate the intact drug from its potential degradation products. The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to induce degradation.
Protocol Outline: Forced Degradation
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV/Vis light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the developed HPLC method. The goal is to achieve 5-20% degradation. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and from each other.
References
- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. PubChem.
- Chemical Engineering Calculations. (n.d.). n-(3-Chloro-4-fluorophenyl)acetamide (CAS 877-90-7) – Thermophysical Properties.
- National Center for Biotechnology Information. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. PubMed Central.
- Jayapal, M. R., et al. (n.d.). Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmiate (II).
- Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS.
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. PubChem.
- Yathirajan, H. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. International Union of Crystallography.
- Sznitowska, M., et al. (n.d.). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Latin American Journal of Pharmacy.
- ResearchGate. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. PubMed Central.
- BLDpharm. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide.
- Rawat, T. S., & Pandey, I. P. (2015). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- MDPI. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-.
- Boron Molecular. (n.d.). N-(3-chloro-4-hydroxyphenyl)acetamide.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
- MDPI. (2020). X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen.
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- 1. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. nanoient.org [nanoient.org]
- 7. journals.iucr.org [journals.iucr.org]
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- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. biomedres.us [biomedres.us]
- 12. ajrconline.org [ajrconline.org]
Application Note: Structural Elucidation of N-(3-Chloro-4-fluorophenyl)acetamide via Single-Crystal X-ray Crystallography
Introduction
N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated acetanilide derivative. Acetanilides are a class of organic compounds with demonstrated significance in medicinal chemistry and materials science.[1] The precise arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are critical determinants of a compound's bulk properties, including solubility, melting point, stability, and bioavailability. Understanding these features is paramount for rational drug design and the development of new materials.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic structure of crystalline solids.[2][3] This application note provides a comprehensive guide to the synthesis, crystallization, and complete structural analysis of N-(3-Chloro-4-fluorophenyl)acetamide. It serves as a detailed protocol for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind key experimental choices and validation steps.
Part I: Synthesis and Single Crystal Growth
A robust and reproducible protocol for obtaining high-purity material is the foundational step for growing diffraction-quality crystals. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[4]
Protocol 1: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
This protocol is adapted from established methods for the acylation of anilines.[5]
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 3-chloro-4-fluoroaniline in 20 mL of glacial acetic acid.[5]
-
Acylation: Reflux the solution for 4 hours. The acetic acid serves as both the solvent and the acetylating agent.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water while stirring vigorously. This step causes the less polar product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual acetic acid and salts. Dry the purified product under vacuum. The melting point should be approximately 384 K.[5]
Protocol 2: Growing Diffraction-Quality Single Crystals
The selection of an appropriate solvent and crystallization technique is crucial and often requires empirical screening. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. Slow evaporation is a widely used and effective technique for small molecules.[6]
-
Solvent Selection: The target compound was found to be suitably soluble in Dimethylformamide (DMF) for crystallization.
-
Solution Preparation: Prepare a nearly saturated solution of the synthesized N-(3-Chloro-4-fluorophenyl)acetamide in a clean, dust-free glass vial using a minimal amount of DMF.
-
Slow Evaporation: Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few small pinholes. This restricts the rate of solvent evaporation, promoting the growth of a few large, well-ordered crystals rather than many small ones.[6]
-
Incubation: Place the vial in a vibration-free location at a constant, ambient temperature. Mechanical disturbances can introduce defects and hinder crystal growth.[4]
-
Harvesting: After several days, orange, block-shaped crystals suitable for diffraction should form.[5] Carefully remove a selected crystal from the mother liquor using a mounting loop.
Part II: Single-Crystal X-ray Diffraction Analysis
The following section details the workflow from mounting the crystal to solving and refining the final structure.
Experimental Workflow Diagram
Sources
- 1. N-(3-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: N-(3-Chloro-4-fluorophenyl)acetamide as a Strategic Synthetic Intermediate
Executive Summary
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7) is a critical protected aniline intermediate used primarily in the synthesis of 6-fluoroquinolone antibiotics, such as Norfloxacin and Ciprofloxacin . Its primary utility lies in its ability to modulate the reactivity of the 3-chloro-4-fluoroaniline core. By masking the amine as an acetamide, researchers can perform regioselective electrophilic aromatic substitutions (specifically nitration) while preventing oxidative degradation of the amino group.
This guide provides a validated workflow for the synthesis of this intermediate, its rigorous purification, and its subsequent conversion into the 2-nitro derivative—a key precursor for the quinolone bicyclic core.
Chemical Profile & Strategic Utility
Physicochemical Properties[1]
| Property | Value | Notes |
| IUPAC Name | N-(3-Chloro-4-fluorophenyl)acetamide | Also: 3'-Chloro-4'-fluoroacetanilide |
| CAS Number | 877-90-7 | |
| Molecular Formula | C₈H₇ClFNO | |
| Molecular Weight | 187.60 g/mol | |
| Melting Point | 112–115 °C | Distinct crystalline transition |
| Solubility | Soluble in EtOH, EtOAc, DCM; Insoluble in H₂O | Recrystallization often uses EtOH/H₂O |
| Appearance | White to off-white crystalline solid |
Mechanistic Rationale
The transformation of 3-chloro-4-fluoroaniline to its acetamide derivative is not merely a protection step; it is a reactivity modulator :
-
Regiocontrol: The acetamido group (-NHAc) is a moderate ortho/para activator, whereas the free amine (-NH₂) is a very strong activator that often leads to poly-substitution or oxidation. In the nitration step, the -NHAc group directs the nitro group to the ortho position (position 6 relative to the aniline core), which is sterically favored over position 2 (flanked by Chlorine).
-
Oxidation Resistance: Free anilines are prone to forming "tars" (complex oxidation products) under the strongly oxidizing conditions of mixed-acid nitration. The acetamide is stable under these conditions.
Visual Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for quality control.
Figure 1: Synthetic workflow for the generation and utilization of the acetamide intermediate. Note the critical QC checkpoint before nitration.
Experimental Protocols
Protocol A: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
Objective: Efficient conversion of aniline to acetamide with >95% yield.
Reagents:
-
3-Chloro-4-fluoroaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 3-5 volumes)
-
Water (Quenching)
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid at room temperature.
-
Addition: Add Acetic Anhydride dropwise over 20 minutes. The reaction is exothermic; ensure temperature does not exceed 60°C to prevent impurity formation.
-
Reaction: Stir the mixture at 50–60°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 3:7) until the starting aniline spot disappears.
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate immediately.
-
Isolation: Filter the white solid using a Büchner funnel. Wash the cake with cold water (3x) to remove residual acid.
-
Purification: If the melting point is below 110°C, recrystallize from Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
Validation:
-
Target Yield: 90–95%
-
Melting Point: 112–115°C [1]
Protocol B: Regioselective Nitration
Objective: Introduce a nitro group at the 6-position (ortho to acetamide) to prepare for the quinolone core cyclization.
Safety Warning: Nitration reactions are highly exothermic and can run away. Strict temperature control is mandatory.
Reagents:
-
N-(3-Chloro-4-fluorophenyl)acetamide (from Protocol A)[1]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
Procedure:
-
Dissolution: Place H₂SO₄ (5 volumes) in a reactor and cool to 0–5°C using an ice/salt bath. Slowly add the acetamide intermediate portion-wise, maintaining temperature <10°C. Ensure complete dissolution.
-
Nitration: Prepare a "mixed acid" solution (HNO₃/H₂SO₄) or add HNO₃ dropwise directly, strictly maintaining the internal temperature between 0°C and 10°C. Note: Exceeding 20°C increases the risk of di-nitration and hydrolysis.
-
Digestion: After addition, allow the temperature to rise to 20°C and stir for 2 hours.
-
Quenching: Pour the reaction mixture onto crushed ice (20 volumes). The nitro-acetamide derivative will precipitate as a yellow solid.[2]
-
Isolation: Filter and wash thoroughly with water until the filtrate is neutral (pH 7).
-
Product: This yields N-(2-nitro-5-chloro-4-fluorophenyl)acetamide .
Mechanistic Note: The acetamide group directs the incoming nitronium ion (NO₂⁺) to the ortho position relative to itself. The position meta to the fluorine and para to the chlorine (Position 6) is electronically and sterically favored over Position 2 [2].
Troubleshooting & Quality Control
To ensure the integrity of the drug development pipeline, the following parameters must be monitored:
| Issue | Probable Cause | Corrective Action |
| Low Melting Point (<110°C) | Residual Acetic Acid or Water | Dry under high vacuum at 60°C for 4 additional hours.[3] |
| Colored Impurities (Pink/Brown) | Oxidation of starting aniline | Recrystallize using Ethanol with activated charcoal. |
| Incomplete Nitration | Temperature too low or insufficient stirring | Ensure temperature reaches 20°C during digestion; check HNO₃ strength. |
| Di-nitration Products | Temperature spike (>25°C) or excess HNO₃ | Control exotherm strictly; use stoichiometric HNO₃ (1.05 eq). |
References
-
PubChem. (2023). N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary. National Library of Medicine. [Link]
-
Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on the nitration regioselectivity in fluoroquinolone precursors). [Link]
- Google Patents. (2005). Process for the preparation of Ciprofloxacin. US Patent Applications.
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
Application Note: N-(3-Chloro-4-fluorophenyl)acetamide in Medicinal Chemistry
[1]
Introduction: The "Masked" Pharmacophore
In the high-stakes landscape of kinase inhibitor development, N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7) serves a critical dual role: it is a robust, shelf-stable precursor to the volatile 3-chloro-4-fluoroaniline pharmacophore, and a vital metabolic probe for halogenated bioisosteres.
While the free aniline (3-chloro-4-fluoroaniline) is the direct building block for blockbuster EGFR inhibitors like Gefitinib and Afatinib , it is prone to oxidation and difficult to handle in high purity over long storage periods. The acetamide derivative acts as a "masked" synthon—protecting the nitrogen from oxidation while allowing for rigorous purification (crystallization) prior to the sensitive SNAr coupling steps required in drug synthesis. Furthermore, this compound is extensively used in ADME profiling to understand how specific halogenation patterns (3-Cl, 4-F) mitigate the hepatotoxicity associated with non-halogenated acetanilides (e.g., Acetaminophen).
This guide details the protocols for utilizing this compound as a synthetic precursor and a metabolic standard.[1]
Chemical Identity & Critical Distinction[1]
Warning: Do not confuse this compound with 2-chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2), which is an alkylating agent.[1] The target of this guide is the ring-substituted acetanilide.
| Property | Specification |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)acetamide |
| Common Synonyms | 3'-Chloro-4'-fluoroacetanilide; Acetyl-3-chloro-4-fluoroaniline |
| CAS Number | 877-90-7 |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Role | Protected Synthon, Metabolic Probe |
| Solubility | Soluble in DMSO, Ethanol, DMF; Low solubility in water |
Application I: Synthesis of EGFR Inhibitor Scaffolds
The 3-chloro-4-fluoroaniline moiety is essential for binding in the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR). The following protocol describes the Controlled Deprotection and Coupling workflow. This method is superior to using raw aniline because it ensures the starting material is free of oxidative impurities that poison the catalyst or compete in the nucleophilic aromatic substitution.
Experimental Workflow Diagram
Figure 1: Synthetic workflow converting the stable acetamide precursor into the active kinase inhibitor scaffold.
Protocol: Deprotection and Quinazoline Coupling
Objective: Synthesize the Gefitinib core scaffold starting from N-(3-Chloro-4-fluorophenyl)acetamide.
Reagents:
-
Starting Material: N-(3-Chloro-4-fluorophenyl)acetamide (1.0 eq)[1]
-
Reagent A: 6M Hydrochloric Acid (HCl)[1]
-
Coupling Partner: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]
-
Solvent B: Isopropanol (IPA)[1]
Step-by-Step Methodology:
-
Acidic Deprotection:
-
Dissolve 10 mmol of N-(3-Chloro-4-fluorophenyl)acetamide in 20 mL of Ethanol.
-
Add 10 mL of 6M HCl dropwise.[1]
-
Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Acetamide Rf ~0.5, Aniline Rf ~0.7 in 1:1 Hexane/EtOAc) or HPLC.[1]
-
Checkpoint: Ensure complete disappearance of the acetamide peak to prevent side reactions in the next step.
-
-
Workup (Isolation of Aniline):
-
Cool reaction to room temperature.[1]
-
Neutralize with 20% NaOH solution until pH ~9.[1]
-
Extract with Dichloromethane (DCM) (3 x 20 mL).[1]
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Note: The resulting oil (3-chloro-4-fluoroaniline) is sensitive to air.[1] Proceed immediately to Step 3.
-
-
SNAr Coupling:
-
Validation:
Application II: Metabolic Stability Profiling
In drug discovery, the "para-block" strategy is used to increase metabolic stability.[1] N-(3-Chloro-4-fluorophenyl)acetamide is the ideal probe to demonstrate this.[1] Unlike Acetaminophen (Paracetamol), which undergoes CYP450-mediated oxidation to the toxic NAPQI intermediate, the 3-Cl, 4-F substitution pattern sterically and electronically hinders this pathway.
Metabolic Pathway Logic[1]
Figure 2: Metabolic fate of the fluorinated acetanilide. The halogen substitutions shift metabolism away from toxic oxidation toward safer deacetylation.
Protocol: Microsomal Stability Assay
Objective: Quantify the metabolic half-life (t1/2) and identify the primary metabolite (aniline vs. phenol).
-
Preparation:
-
Incubation:
-
Sampling:
-
Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000 rpm, 20 min). Inject supernatant.[1]
-
Monitor Transitions:
-
Data Interpretation: High stability is expected (t1/2 > 60 min) compared to non-halogenated controls, confirming the efficacy of the halogen blockade.
-
Analytical Validation Data
When characterizing the material (either purchased or synthesized), use these reference values to ensure identity.
| Technique | Characteristic Signal | Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | δ 10.15 (s, 1H, NH) | Amide proton (broad singlet).[1] |
| δ 7.95 (dd, 1H, Ar-H) | Proton ortho to Cl/Amide (distinct splitting).[1] | |
| δ 2.06 (s, 3H, CH₃) | Acetyl methyl group (diagnostic for protection).[1] | |
| 13C NMR | δ 168.5 (C=O) | Carbonyl carbon.[1] |
| δ 153.2 (d, J=240 Hz) | C-F carbon (large coupling constant).[1] | |
| HPLC | RT: 4.5 min (C18, 50% ACN) | Distinct from Aniline (RT ~3.8 min).[1] |
References
-
BenchChem. (2025).[1][5][6] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [1]
-
Uppu, N. & Fronczek, F. (2025).[1][7] N-(3-Chloro-4-hydroxyphenyl)acetamide: Structural insights into chlorinated acetaminophen impurities. Acta Crystallographica Section E. Retrieved from
-
Boereveldseweg, T. (2025).[1][5] Safety Data Sheet: 2-Chloro-N-(4-fluorophenyl)acetamide (Distinction Reference). TCI Chemicals. Retrieved from [1]
-
Li, Y. et al. (2025).[1][4] Optimization of the synthesis process for 3-chloro-4-fluoroaniline. Journal of Chemical Technology & Biotechnology. Retrieved from [1]
Sources
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- 2. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of N-(3-Chloro-4-fluorophenyl)acetamide for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the N-(3-Chloro-4-fluorophenyl)acetamide Scaffold
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific compound, N-(3-Chloro-4-fluorophenyl)acetamide, presents a unique starting point for drug discovery due to the electronic properties conferred by its halogenated phenyl ring. The presence of chloro and fluoro substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Derivatization of this core structure allows for the systematic exploration of the chemical space around it, enabling the generation of a library of analogs with diverse physicochemical properties and potentially enhanced biological activities. This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of N-(3-Chloro-4-fluorophenyl)acetamide and the subsequent biological screening of the synthesized compounds. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising scaffold.
Strategic Approaches to Derivatization
The derivatization of N-(3-Chloro-4-fluorophenyl)acetamide can be strategically approached by modifying three key positions on the molecule: the aromatic ring, the amide bond, and the acetyl group. This multi-pronged approach allows for the generation of a diverse chemical library for biological screening.
Caption: Strategic derivatization points on the N-(3-Chloro-4-fluorophenyl)acetamide scaffold.
Part 1: Synthetic Protocols for Derivatization
This section provides detailed, step-by-step protocols for the derivatization of N-(3-Chloro-4-fluorophenyl)acetamide. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aromatic Ring Modification
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the aromatic ring of the core scaffold.[1][3] The chloro substituent at the 3-position is the primary site for this reaction.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an aryl halide (in this case, the chloro group of N-(3-Chloro-4-fluorophenyl)acetamide).[4][5]
Detailed Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add N-(3-Chloro-4-fluorophenyl)acetamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Reaction Conditions: The reaction mixture is then stirred vigorously and heated to 90 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
| Parameter | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki couplings. |
| Base | Potassium carbonate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle. |
| Solvent System | The biphasic toluene/water system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Protocol 2: N-Alkylation of the Amide Bond
Direct alkylation of the amide nitrogen introduces substituents that can modulate the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.
Reaction Principle: This reaction proceeds via the deprotonation of the amide nitrogen by a strong base to form an amidate anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Detailed Experimental Procedure:
-
Reaction Setup: To a stirred solution of N-(3-Chloro-4-fluorophenyl)acetamide (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C under an inert atmosphere, add sodium hydride (1.2 mmol, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Amide Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the amidate anion.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Rationale |
| Base | Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the amide. |
| Solvent | Anhydrous DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction. |
| Temperature | The initial low temperature controls the exothermic reaction of sodium hydride with the amide. |
Protocol 3: Derivatization of the Acetyl Group via Amide Bond Formation
This strategy involves the hydrolysis of the starting acetamide to the corresponding aniline, followed by coupling with a diverse range of carboxylic acids to introduce a wide variety of substituents at the acyl position.
Step 1: Hydrolysis of N-(3-Chloro-4-fluorophenyl)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve N-(3-Chloro-4-fluorophenyl)acetamide (1.0 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide (10 mL).
-
Reaction Conditions: Reflux the mixture for 4-6 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and neutralize with hydrochloric acid. Extract the resulting 3-chloro-4-fluoroaniline with ethyl acetate. Dry the organic layer and concentrate to obtain the crude aniline.
Step 2: Amide Coupling with Carboxylic Acids
Reaction Principle: This is a standard amide bond formation reaction, facilitated by a coupling agent that activates the carboxylic acid for nucleophilic attack by the aniline.[6]
Detailed Experimental Procedure:
-
Reaction Setup: To a solution of the desired carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equiv).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Aniline Addition: Add a solution of 3-chloro-4-fluoroaniline (from Step 1, 1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (5 mL) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, concentrate, and purify the product by column chromatography.
| Parameter | Rationale |
| Coupling Agents | EDC/HOBt is a widely used and efficient coupling system that minimizes side reactions and racemization. |
| Base | Triethylamine acts as a scavenger for the HCl produced during the reaction. |
| Solvent | Dichloromethane is a common solvent for amide coupling reactions due to its inertness and ability to dissolve a wide range of substrates. |
Part 2: Protocols for Biological Screening
The synthesized library of N-(3-Chloro-4-fluorophenyl)acetamide derivatives can be screened against a variety of biological targets to identify potential therapeutic agents. The choice of assays should be guided by the known biological activities of related N-phenylacetamide compounds, which include anticancer, anti-inflammatory, and kinase inhibitory effects.[7][8][9]
Caption: A generalized workflow for the biological screening of the derivatized compound library.
Protocol 4: Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[10][11] It is a robust and high-throughput method for initial anticancer screening.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Experimental Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
| Parameter | Rationale |
| Cell Lines | A panel of diverse cancer cell lines is used to assess the spectrum of activity. |
| Compound Concentrations | A wide concentration range is used to determine the dose-dependent effects. |
| Incubation Time | 48-72 hours is a standard duration to observe significant effects on cell proliferation. |
Protocol 5: Anti-inflammatory Screening via NF-κB Activation Assay
Nuclear factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.[12][13] This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the p65 subunit translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
Detailed Experimental Procedure:
-
Cell Culture and Seeding: Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on 96-well imaging plates and allow them to attach.
-
Compound Pre-treatment: Pre-treat the cells with the synthesized compounds at various concentrations for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 30-60 minutes.[14]
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Data Analysis: Determine the inhibitory effect of the compounds on NF-κB translocation.
| Parameter | Rationale |
| Stimulant | TNF-α is a potent and well-characterized inducer of the NF-κB pathway. |
| Antibodies | Specific antibodies are used for the sensitive and specific detection of the p65 subunit. |
| Imaging | High-content imaging allows for automated and quantitative analysis of a large number of cells. |
Protocol 6: Kinase Inhibitor Screening
Given that N-phenylacetamide derivatives have been identified as kinase inhibitors, screening the synthesized library against a panel of kinases is a rational approach.[7]
Screening Strategy: A tiered approach is recommended.
-
Primary Screen (Broad Panel): Screen the compounds at a single high concentration (e.g., 10 µM) against a broad panel of kinases (kinome scan) to identify initial hits. Several commercial services offer such screening platforms.
-
Secondary Screen (Dose-Response): For the hits identified in the primary screen, perform dose-response studies to determine their IC₅₀ or Kᵢ values against the specific kinases.
-
Selectivity Profiling: Profile the most potent hits against a smaller, focused panel of related kinases to assess their selectivity.
Example of a Kinase Assay Principle (e.g., ADP-Glo™ Kinase Assay):
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: Incubate the kinase, substrate, ATP, and the test compound in a reaction buffer.
-
ADP Detection: After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent that converts the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
Data Presentation and Interpretation
All quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Antiproliferative Activity of N-(3-Chloro-4-fluorophenyl)acetamide Derivatives
| Compound ID | R¹ (Aromatic) | R² (Amide-N) | R³ (Acetyl) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent | Cl | H | CH₃ | >100 | >100 | >100 |
| 1a | Phenyl | H | CH₃ | 5.2 ± 0.6 | 8.1 ± 1.1 | 12.5 ± 2.3 |
| 2a | Cl | CH₂CH₃ | CH₃ | 25.7 ± 3.1 | 30.4 ± 4.5 | 45.1 ± 5.8 |
| 3a | Cl | H | Benzyl | 15.3 ± 1.9 | 22.8 ± 3.4 | 18.9 ± 2.7 |
| Doxorubicin | - | - | - | 0.05 ± 0.01 | 0.12 ± 0.03 | 0.08 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This guide provides a robust framework for the systematic derivatization of N-(3-Chloro-4-fluorophenyl)acetamide and the subsequent evaluation of its biological activity. The detailed protocols for synthesis and screening are designed to be adaptable to specific research goals and available resources. The data generated from these studies will be invaluable for establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization. Future work could involve more advanced derivatization strategies, such as the use of click chemistry for the introduction of diverse functionalities, and the exploration of a wider range of biological targets based on the initial screening results.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.). PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). organic-chemistry.org. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.). PubChem. [Link]
-
2-Chloro-N-(4-fluorophenyl)acetamide. (2008). ResearchGate. [Link]
-
N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). ResearchGate. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
-
Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. (2019). Frontiers in Chemistry. [Link]
-
N-(3-Chloro-4-hydroxyphenyl)acetamide. (n.d.). PMC. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central. [Link]
-
Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. (2025). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint lab. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]
-
What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). ResearchGate. [Link]
-
The Prohibited List. (2019). World Anti Doping Agency. [Link]
- TNF-α (free) ELISA. (n.d.). [No source found].
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
-
Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PMC. [Link]
-
NF-kappa B Activation Assay Kits. (n.d.). Fivephoton Biochemicals. [Link]
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). (n.d.). [No source found].
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. [Link]
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
Abstract: This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of N-(3-Chloro-4-fluorophenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and efficient N-acetylation of 3-chloro-4-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
N-(3-Chloro-4-fluorophenyl)acetamide is a vital building block in medicinal chemistry and pharmaceutical development. Its substituted aniline structure is a precursor for the synthesis of more complex molecules, including kinase inhibitors used in oncology. The precise and efficient synthesis of this intermediate is therefore a critical first step in the discovery and development of novel therapeutics.
The most direct and common method for synthesizing N-(3-Chloro-4-fluorophenyl)acetamide is the N-acetylation of 3-chloro-4-fluoroaniline. This reaction involves the formation of an amide bond via the nucleophilic attack of the amine on an acetylating agent. The protocol described herein utilizes acetic anhydride as the acetylating agent, a method chosen for its high efficiency and straightforward product isolation.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide product, N-(3-Chloro-4-fluorophenyl)acetamide, and acetic acid as a byproduct.
Reaction:
3-Chloro-4-fluoroaniline + Acetic Anhydride → N-(3-Chloro-4-fluorophenyl)acetamide + Acetic Acid
Mechanism: The electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring slightly decrease the nucleophilicity of the amine compared to aniline itself. However, the reaction proceeds readily under mild conditions. The use of glacial acetic acid as a solvent provides a suitable medium for the reaction and can also act as a catalyst.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from reagent preparation to final product characterization.
Caption: Workflow for N-(3-Chloro-4-fluorophenyl)acetamide Synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Hazard Class | Notes |
| 3-Chloro-4-fluoroaniline | 145.56 | 367-21-5 | Toxic, Irritant | White to light brown solid.[1][2] |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Corrosive, Flammable | ACS grade or higher. |
| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, Flammable | ACS grade or higher. |
| Ethanol | 46.07 | 64-17-5 | Flammable | For recrystallization. |
| Deionized Water | 18.02 | 7732-18-5 | N/A | |
| Round-bottom flask (100 mL) | N/A | N/A | N/A | |
| Reflux condenser | N/A | N/A | N/A | |
| Heating mantle | N/A | N/A | N/A | |
| Buchner funnel & flask | N/A | N/A | N/A | |
| Standard laboratory glassware | N/A | N/A | N/A |
Step-by-Step Synthesis Procedure
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 3-chloro-4-fluoroaniline (5.0 g, 34.3 mmol) in 30 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved.
-
Addition of Acetylating Agent: To the solution, carefully add acetic anhydride (4.2 g, 41.2 mmol, 1.2 equivalents) dropwise using a pipette or dropping funnel. An exotherm may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 118°C) using a heating mantle. Maintain the reflux for 2 hours.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up and Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 200 mL of ice-cold water while stirring vigorously.[3] A precipitate will form immediately.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with two portions of 50 mL cold deionized water to remove residual acetic acid.
-
Purification: Transfer the crude solid to a beaker for recrystallization. Add a minimal amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator. The expected yield is typically high (>90%).
Characterization of N-(3-Chloro-4-fluorophenyl)acetamide
The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₇ClFNO[4] |
| Molecular Weight | 187.60 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~111°C (384 K)[3] |
| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, -CH₃), δ ~7.1 (t, 1H, Ar-H), δ ~7.3-7.5 (m, 1H, Ar-H), δ ~7.8 (dd, 1H, Ar-H), δ ~7.5-7.9 (br s, 1H, -NH) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-F stretch) |
| Mass Spec (EI) | m/z 187/189 (M⁺, Cl isotope pattern), 145/147, 43 |
Safety and Hazard Management
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times. All operations should be performed within a certified chemical fume hood.
-
3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][5] It can cause serious eye damage and may cause damage to organs through prolonged exposure.[2] Avoid generating dust.
-
Acetic Anhydride & Glacial Acetic Acid: Both are corrosive and can cause severe skin burns and eye damage. They are also flammable. Handle with extreme care, ensuring no contact with skin or eyes and avoiding inhalation of vapors.
Waste Disposal: All organic waste, including the filtrate from the reaction work-up and recrystallization, should be collected in a designated halogenated organic waste container. Contaminated glassware should be rinsed with a suitable solvent, and the rinsate should also be disposed of in the appropriate waste container.
References
- Preparation method of 3-chloro-4-fluoroaniline. (n.d.). Patsnap Eureka.
-
N-(3-chloro-4-fluorophenyl)acetamide (C8H7ClFNO). (n.d.). PubChem. Retrieved from [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. Retrieved from [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
3-Chloro-4-fluoroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 2). Carl ROTH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
Application Note: Characterization and Bio-evaluation of N-(3-Chloro-4-fluorophenyl)acetamide Derivatives
Executive Summary & Scientific Rationale
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7) represents a critical scaffold in medicinal chemistry, serving as a halogenated bioisostere of acetanilide and acetaminophen (paracetamol).[1] The introduction of halogen atoms—specifically the electron-withdrawing fluorine at the para position and chlorine at the meta position—significantly alters the physicochemical properties (logP) and metabolic profile compared to the parent acetanilide.
This application note details a three-tiered assay development strategy designed to evaluate this scaffold:
-
Chemical Integrity: High-resolution separation of the parent compound from its toxic hydrolysis product, 3-chloro-4-fluoroaniline.[1]
-
Metabolic Stability: Determination of intrinsic clearance (
) using liver microsomes to assess the "metabolic blocking" effect of halogenation.[1] -
Functional Pharmacology: A cyclooxygenase (COX) inhibition screen to evaluate potential analgesic efficacy while monitoring for cytotoxicity.[1]
Chemical Characterization & Purity Assay (HPLC-UV/MS)
Scientific Context
The primary stability risk for N-arylacetamides is amide hydrolysis, yielding the corresponding aniline. For this specific derivative, the degradation product is 3-chloro-4-fluoroaniline , a compound with distinct toxicological alerts compared to the parent amide. Therefore, the assay must achieve baseline resolution between the parent (amide) and the impurity (aniline).
Protocol A: Reversed-Phase HPLC Method
Objective: Quantify purity and detect hydrolysis impurities.[1]
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm).
-
Mobile Phase:
-
Gradient Profile:
Time (min) % Solvent B Flow Rate (mL/min) 0.0 5 0.8 1.0 5 0.8 8.0 95 0.8 10.0 95 0.8 10.1 5 0.8 | 13.0 | 5 | 0.8 |[1]
-
Detection: UV Diode Array (monitoring 254 nm and 280 nm).
-
MS Parameters (ESI+):
Data Interpretation: The parent amide is less polar than the aniline due to the acetylation of the amine. Expect the aniline impurity to elute earlier (approx. 3-4 min) compared to the parent N-(3-Chloro-4-fluorophenyl)acetamide (approx. 6-7 min).[1]
In Vitro Metabolic Stability (Microsomal Assay)
Scientific Context
Acetaminophen toxicity is driven by CYP450-mediated oxidation to NAPQI.[1] The 3-chloro and 4-fluoro substitutions in this derivative are hypothesized to block specific metabolic soft spots.[1] This assay determines the intrinsic clearance (
Protocol B: Microsomal Stability Workflow
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compound: 10 mM stock in DMSO.
Step-by-Step Procedure:
-
Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be <0.1%.[1]
-
Pre-incubation: Mix 450 µL of compound solution with 25 µL of HLM (final protein conc. 0.5 mg/mL).[1][2] Equilibrate at 37°C for 5 minutes.
-
Initiation: Add 25 µL of NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins. Analyze supernatant via LC-MS/MS.
Calculation of Intrinsic Clearance:
Plot
Visualization: Metabolic Fate & Assay Logic[1]
Figure 1: Metabolic pathways evaluated during stability testing. The assay distinguishes between CYP-mediated clearance (red path) and hydrolytic instability (yellow path).
Functional Pharmacology: COX Inhibition Screen[4][5]
Scientific Context
Structurally similar acetanilides exert analgesic effects via inhibition of Cyclooxygenase (COX) enzymes (specifically the peroxidase site or COX-3 variants).[1] This assay validates if the derivative retains the therapeutic mechanism of the parent class.
Protocol C: COX-1/COX-2 Fluorescent Inhibition Assay
Method: Peroxidase Activity Assay (TMPD Oxidation).[1] Rationale: Acetaminophen-like compounds often act as reducing cosubstrates at the peroxidase site rather than competitive inhibitors at the active site.
Procedure:
-
Reagents: Recombinant Ovine COX-1 and Human Recombinant COX-2.[1]
-
Substrate: Arachidonic Acid (100 µM) + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Incubation:
-
Readout: Monitor fluorescence (Ex/Em 530/590 nm) or absorbance (590 nm) for 5 minutes.
-
Analysis: Calculate % Inhibition relative to DMSO control. Determine IC50 using a 4-parameter logistic fit.
Summary of Key Parameters
| Parameter | Method | Target Specification | Critical Alert |
| Purity | HPLC-UV (254 nm) | > 98% Area | Presence of aniline > 0.1% |
| Identity | LC-MS (ESI+) | m/z 188.02 [M+H]+ | Mismatch indicates defluorination |
| Metabolic Stability | HLM ( | > 30 minutes | Rapid hydrolysis (no NADPH dep.)[1] |
| Bioactivity | COX-2 IC50 | < 50 µM | Lack of potency vs. Acetaminophen |
References
-
PubChem. (2023).[1] N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025).[1] Structure and hydrogen bonding of N-(3-chloro-4-hydroxyphenyl)acetamide. IUCrData. Available at: [Link]
-
Graham, G. G., & Scott, K. F. (2005).[1] Mechanism of action of paracetamol. American Journal of Therapeutics. (Contextual reference for COX mechanism).
-
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Available at: [Link]
Sources
Application Note: N-(3-Chloro-4-fluorophenyl)acetamide as a High-Fidelity Precursor for EGFR Kinase Inhibitors
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of N-(3-Chloro-4-fluorophenyl)acetamide (CAS 399-31-5) as a stable, high-purity precursor for generating the 3-chloro-4-fluoroaniline pharmacophore—a critical structural motif in blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Afatinib , and Lapatinib .
Executive Summary & Scientific Rationale
In the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 3-chloro-4-fluoroaniline moiety is a "privileged structure." The specific substitution pattern—chlorine at the meta position and fluorine at the para position—confers unique electronic and steric properties that enhance binding affinity within the ATP-binding pocket of the kinase.
However, the free aniline (3-chloro-4-fluoroaniline) is prone to oxidation and color degradation upon storage. N-(3-Chloro-4-fluorophenyl)acetamide serves as a robust, crystalline "masked" precursor . It offers superior storage stability and can be recrystallized to ultra-high purity (>99.9%) before being activated (deprotected) in situ or in a discrete step for the final coupling reaction.
Key Advantages of the Acetamide Precursor:
-
Oxidative Stability: The acetyl group protects the nitrogen lone pair, preventing N-oxidation and polymerization during storage.
-
Purification Handle: Unlike the oily or low-melting free aniline, the acetamide crystallizes readily (e.g., from ethanol/water), allowing for the removal of regioisomeric impurities (e.g., 2-chloro isomers) prior to valuable GMP steps.
-
Regiocontrol: If further functionalization of the ring is required (e.g., nitration), the acetamide directs electrophilic attack ortho to the nitrogen (position 6), whereas the free amine might lead to complex mixtures.
Chemical Context & Mechanism of Action[1][2][3]
The Pharmacophore in Drug Design
The 3-chloro-4-fluorophenyl group is critical for the efficacy of first- and second-generation EGFR inhibitors.
-
Metabolic Blockade: The para-fluorine atom blocks metabolic hydroxylation at the 4-position, extending the drug's half-life.
-
Halogen Bonding: The meta-chlorine atom fills a specific hydrophobic pocket in the EGFR kinase domain (near the gatekeeper residue), enhancing selectivity over other kinases.
-
Electronic Tuning: The electron-withdrawing nature of the halogens decreases the pKa of the aniline nitrogen, modulating the hydrogen bond strength when coupled to the quinazoline core.
Synthetic Pathway Visualization
The following diagram illustrates the workflow from the stable acetamide precursor to the active drug scaffold (Gefitinib analog).
Figure 1: Strategic activation pathway converting the acetamide precursor into the active kinase inhibitor core.
Experimental Protocols
Protocol A: Purification & Quality Control of the Precursor
Objective: Ensure the starting material is free of regioisomers which are difficult to remove after coupling.
Materials:
-
Crude N-(3-Chloro-4-fluorophenyl)acetamide
-
Ethanol (Absolute)
-
Deionized Water[1]
Procedure:
-
Dissolution: Dissolve 10.0 g of crude acetamide in 40 mL of boiling ethanol. Ensure complete dissolution.
-
Filtration: Filter the hot solution through a heated sintered glass funnel to remove insoluble particulates.
-
Crystallization: Slowly add hot water (approx. 10-15 mL) until the solution becomes slightly turbid. Re-heat to clarity if necessary.
-
Cooling: Allow the solution to cool to room temperature over 2 hours, then chill at 4°C for 4 hours.
-
Collection: Filter the white crystalline needles. Wash with cold 20% ethanol/water.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Yield: ~85-90%
-
Target Purity (HPLC): >99.8%
-
Protocol B: "One-Pot" Activation and Coupling (Gefitinib Analog Synthesis)
Objective: Generate the free aniline in situ and couple it immediately to a quinazoline core to minimize oxidation.
Reagents:
-
Precursor: N-(3-Chloro-4-fluorophenyl)acetamide (1.0 eq)
-
Core: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.0 eq) - Model for Gefitinib
-
Acid: Conc. HCl (3.0 eq)
-
Solvent: Isopropanol (IPA)
Step-by-Step Methodology:
-
Deprotection (Activation):
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.0 eq of N-(3-Chloro-4-fluorophenyl)acetamide in IPA (10 vol).
-
Add 3.0 eq of Conc. HCl.
-
Heat to reflux (82°C) and monitor by TLC/HPLC for the disappearance of the acetamide (conversion to aniline).
-
Insight: The acetyl group is cleaved, releasing acetic acid and the aniline hydrochloride salt.
-
-
Neutralization & Coupling:
-
Once deprotection is complete (approx. 2-4 hours), cool the reaction slightly (to ~60°C).
-
Add 1.0 eq of the 4-Chloro-quinazoline core .
-
Critical Step: The reaction is autocatalytic. The aniline (generated in situ) attacks the 4-position of the quinazoline via SNAr mechanism. The HCl present facilitates protonation of the quinazoline N1, activating the ring for nucleophilic attack.
-
Reflux for an additional 4-6 hours.
-
-
Isolation:
-
Cool the mixture to room temperature. The product usually precipitates as the hydrochloride salt.
-
Filter the solid.[2]
-
Wash the cake with cold isopropanol (2x) and diethyl ether (1x) to remove unreacted aniline and acetic acid.
-
-
Free Base Formation (Optional):
-
Suspend the salt in water/methanol. Adjust pH to 8-9 with aqueous NaHCO3.
-
Extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Data Specification Table:
| Parameter | Specification | Notes |
| Appearance | White to Off-white Crystalline Solid | Precursor (Acetamide) |
| Melting Point | 118 - 120 °C | Distinct from free aniline (~45°C) |
| HPLC Purity | > 99.5% | Critical for GMP synthesis |
| Coupling Yield | > 85% | Using Protocol B |
| Residual Acetamide | < 0.1% | Post-hydrolysis check |
Structural Biology & Signaling Pathway
Understanding why this precursor is used requires visualizing the final interaction. The 3-chloro-4-fluoroaniline motif binds in the hydrophobic pocket of the EGFR kinase domain.
Figure 2: Interaction of the 3-chloro-4-fluoroaniline pharmacophore within the EGFR binding pocket.
References
- Synthesis of Gefitinib and Analogues: Title: The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Source: BenchChem.
-
Crystal Structure and Stability
- Title: N-(3-Chloro-4-fluorophenyl)acetamide crystal structure and hydrogen bonding.
- Source: N
-
URL:[Link]
-
EGFR Inhibitor Classification & Chemistry
- Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities.
- Source: Molecules (MDPI) / PMC.
-
URL:[Link]
-
Precursor Data & Safety
Sources
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide. Our focus is on identifying, understanding, and mitigating the formation of common side products to enhance yield and purity.
Overview of the Core Synthesis
The most common and direct method for synthesizing N-(3-Chloro-4-fluorophenyl)acetamide is the N-acylation of 3-chloro-4-fluoroaniline. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent like acetic acid.[1] While seemingly straightforward, this reaction is susceptible to the formation of several impurities that can complicate purification and compromise the quality of the final product.
Primary Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of 3-chloro-4-fluoroaniline on the electrophilic carbonyl carbon of the acetylating agent.
Caption: Primary synthesis route for N-(3-Chloro-4-fluorophenyl)acetamide.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My TLC/LC-MS analysis shows a significant, less polar impurity with a molecular weight of 229.6 g/mol . What is it and how did it form?
Answer: This impurity is almost certainly the diacetylated side product, N-acetyl-N-(3-chloro-4-fluorophenyl)acetamide .
-
Causality: The desired product, a secondary amide, still possesses a lone pair of electrons on the nitrogen atom. Under certain conditions, this nitrogen can act as a nucleophile a second time, attacking another molecule of the acetylating agent. This is particularly prevalent when using highly reactive acetylating agents (like acetyl chloride) or a significant excess of the acetylating agent. Elevated temperatures can also promote this secondary reaction.
Caption: Formation pathway of the diacetylated side product.
Q2: How can I minimize or prevent the formation of the diacetylated byproduct?
Answer: Preventing diacetylation requires careful control over the reaction conditions.
-
Stoichiometry: Use a precise molar ratio of reactants. A slight excess (1.05-1.1 equivalents) of the acetylating agent can help drive the reaction to completion, but a large excess should be avoided.
-
Temperature Control: Run the reaction at a controlled, lower temperature. For instance, when using a highly reactive agent like acetyl chloride, it's advisable to perform the addition at 0-5°C.[2]
-
Reagent Addition: Add the acetylating agent dropwise or portion-wise to the solution of aniline. This maintains a low instantaneous concentration of the acetylating agent, favoring mono-acetylation.
-
Choice of Reagent: Acetic anhydride is generally less reactive than acetyl chloride and may offer better control. Refluxing in glacial acetic acid is another common method that typically yields the mono-acetylated product cleanly.[1]
Q3: My NMR spectrum clearly shows unreacted 3-chloro-4-fluoroaniline in the crude product. What is the best way to improve conversion?
Answer: The presence of starting material indicates an incomplete reaction. Here are strategies to drive it to completion:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting aniline spot disappears or is minimized.
-
Temperature: A modest increase in temperature can enhance the reaction rate. However, this must be balanced against the risk of forming side products like the diacetylated compound or tarry residues.[3]
-
Catalyst: For less reactive systems, the addition of a catalytic amount of a strong acid or the use of a solid acid catalyst can promote acylation.[4]
Q4: My reaction mixture turned into a dark, tarry substance, and the yield was very low. What caused this?
Answer: The formation of a black, tarry residue is indicative of product and/or reactant decomposition.[3]
-
Causality: This is most often caused by excessive heating. Anilines can be sensitive to oxidation and polymerization at high temperatures, especially in the presence of acids or other reagents.
-
Solution: Implement strict temperature control using an oil bath or a temperature-controlled mantle. Avoid aggressive, direct heating. If the reaction requires elevated temperatures (e.g., reflux), ensure it is not heated beyond the necessary point.
Summary of Potential Side Products
The following table summarizes the key impurities, their characteristics, and recommended analytical methods for detection.
| Impurity Name | Structure | Common Cause | Key Analytical Indicators |
| Unreacted Starting Material | 3-chloro-4-fluoroaniline | Incomplete reaction | TLC: More polar spot.NMR: Characteristic aromatic signals of the aniline.MS: Peak at m/z 145.5. |
| Diacetylated Side Product | N-acetyl-N-(3-chloro-4-fluorophenyl)acetamide | Excess acetylating agent, high temperature | TLC: Less polar spot than the product.NMR: Absence of N-H proton signal, additional acetyl group signal.MS: Peak at m/z 229.6. |
| Tarry Residues | Polymeric/Degradation Products | Excessive heat | Insoluble, dark material. Broad, unresolved signals in NMR. |
| Hydrolysis Product | Acetic Acid (from Acetic Anhydride) | Presence of water | Acidic pH during workup. Not typically an impurity in the final solid product after purification. |
Experimental Protocols
Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
This protocol is a standard laboratory procedure designed to minimize side product formation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of aniline).
-
Reaction: Heat the mixture to a gentle reflux (approx. 118°C) and maintain for 2-4 hours.[1]
-
Monitoring: Periodically take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the disappearance of the starting aniline.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.
-
Precipitation: Slowly pour the cold reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the acetic acid used) with vigorous stirring.[1] The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acetic acid.
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.
Protocol: Purification by Recrystallization
Recrystallization is often the most effective method for purifying amides and removing residual starting materials and byproducts.[5]
-
Solvent Selection: Choose a suitable solvent system. Ethanol/water or acetone/water mixtures are often effective. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Analytical Workflow for Quality Control
A robust analytical workflow is crucial for confirming purity.
Caption: Recommended analytical workflow for synthesis and purification.
References
-
Basanagouda, M., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1429. Available at: [Link]
- Google Patents. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide. US4999457A.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available at: [Link]
Sources
Technical Support Center: Optimizing N-Acetylation of 3-Chloro-4-fluoroaniline
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide, a key intermediate in pharmaceutical development. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, ensuring both scientific accuracy and practical applicability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental reaction for synthesizing N-(3-Chloro-4-fluorophenyl)acetamide?
The synthesis is a standard nucleophilic acyl substitution reaction. The primary amine of 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The starting material, 3-chloro-4-fluoroaniline, is a critical building block for various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics and the anti-cancer drug gefitinib.[1][2]
The general reaction scheme is as follows:
Figure 1. General reaction scheme for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide.
A typical experimental workflow can be visualized as a multi-stage process from starting materials to the purified final product.
Q2: My reaction yield is poor. What are the common causes and how can I improve it?
Low yield is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
Detailed Troubleshooting Steps:
-
Purity of 3-Chloro-4-fluoroaniline: The starting aniline can degrade over time, appearing as a light brown or yellow solid.[2] Impurities will consume reagents and lead to lower yields of the desired product.
-
Action: Verify the purity via melting point or spectroscopic methods (e.g., ¹H NMR). If impure, consider recrystallization from a suitable solvent or purification by column chromatography.
-
-
Incomplete Reaction: The N-acetylation may not have proceeded to completion.
-
Action:
-
Reaction Time/Temperature: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, cautiously increasing the heat may be necessary. For instance, using acetic acid as the acetylating agent often requires refluxing for several hours.[3]
-
Reagent Reactivity: If using acetic anhydride, switching to the more reactive acetyl chloride can significantly increase the reaction rate.[4]
-
-
-
Inefficient Work-up and Isolation: Significant product loss can occur during the isolation phase. The standard procedure involves pouring the reaction mixture into ice-cold water to precipitate the acetamide.[3]
-
Action:
-
Ensure the volume of ice water is sufficient for complete precipitation.
-
Allow adequate time for the precipitate to form fully before filtration.
-
Wash the collected solid with cold water to remove soluble byproducts but avoid excessive washing which can dissolve the product.
-
-
-
Reagent Stoichiometry: An insufficient amount of the acetylating agent will result in unreacted aniline.
-
Action: Use a slight excess (e.g., 1.1–1.2 molar equivalents) of the acetylating agent to ensure the aniline is fully consumed.
-
Q3: Which acetylating agent is better: Acetic Anhydride or Acetyl Chloride?
The choice depends on a balance of reactivity, safety, and experimental design. Acetyl chloride is more reactive but generates corrosive hydrogen chloride (HCl) gas, while acetic anhydride is milder and produces acetic acid, which is less hazardous.[4]
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | Very High | Moderate |
| Reaction Time | Typically shorter | Typically longer |
| Byproduct | Hydrogen Chloride (HCl) | Acetic Acid (CH₃COOH) |
| Safety | Corrosive, moisture-sensitive, fumes in air. | Corrosive, but less volatile and easier to handle.[4] |
| Base Required? | Yes , to neutralize HCl (e.g., triethylamine, pyridine).[5] | Optional , but often used to accelerate the reaction. |
| Typical Use Case | For less reactive amines or when rapid conversion is needed. | General-purpose acetylation; preferred for safety and ease of use.[6] |
Expert Insight: For most standard applications, acetic anhydride is the preferred reagent . Its operational simplicity and the less hazardous nature of its byproduct make it a more practical choice, especially for larger-scale syntheses.[4] Acetyl chloride should be reserved for cases where the aniline is particularly unreactive or when reaction kinetics are a primary concern.
Q4: I'm observing significant impurities in my final product. How can I identify and minimize them?
The most common impurity is unreacted 3-chloro-4-fluoroaniline. Other side products are generally minimal if conditions are controlled.
-
Unreacted Starting Material: This is the most likely contaminant, especially if the reaction did not go to completion.
-
Minimization: Drive the reaction to completion by using a slight excess of the acetylating agent and ensuring adequate reaction time/temperature, as discussed in Q2.
-
Removal: Unreacted aniline has different solubility properties than the product acetamide. A thorough wash of the crude precipitate with water can help remove some of the starting material. The primary method for removal is recrystallization .
-
-
Diacetylation: The formation of a diacetylated product is sterically and electronically disfavored and generally not observed under standard conditions. The amide group formed after the first acetylation deactivates the nitrogen, making a second acetylation highly unlikely.
-
Degradation Products: If the reaction is heated too aggressively or for too long, especially in the presence of strong acids or bases, decomposition can occur.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide using acetic anhydride.
Materials:
-
3-Chloro-4-fluoroaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-4-fluoroaniline (e.g., 10 mmol, 1.45 g) in glacial acetic acid (e.g., 20 mL).
-
Addition of Reagent: To the stirring solution, add acetic anhydride (11 mmol, 1.04 mL) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting aniline should be consumed over time.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100-150 mL) while stirring vigorously. A white or off-white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven to a constant weight. The melting point of pure N-(3-Chloro-4-fluorophenyl)acetamide is approximately 111-113°C.
References
-
Arshad, M., Bhat, I. U., Azad, I., & Asiri, A. M. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
- Google Patents. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCr Journals. [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Arshad, M., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. National Institutes of Health. [Link]
-
Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide - Google Patents [patents.google.com]
- 8. media.neliti.com [media.neliti.com]
Technical Support Center: N-(3-Chloro-4-fluorophenyl)acetamide - Impurity Troubleshooting and FAQs
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for N-(3-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities encountered during the synthesis, purification, and handling of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the highest purity of your material, grounded in established scientific principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your work with N-(3-Chloro-4-fluorophenyl)acetamide in a question-and-answer format.
Issue 1: My final product is off-color (e.g., yellow or brown) instead of white.
Question: After synthesis and initial workup, my N-(3-Chloro-4-fluorophenyl)acetamide is a distinct yellow or brown color. What causes this, and how can I fix it?
Answer:
Probable Causes:
-
Residual Starting Material or Reagents: The primary starting material, 3-chloro-4-fluoroaniline, can be prone to oxidation, forming colored impurities. Incomplete reaction or carryover of this starting material is a common cause of discoloration.
-
Side-Reaction Products: Overheating during the reaction or prolonged reaction times can lead to the formation of polymeric or other colored byproducts.
-
Degradation: The product itself may degrade under harsh workup conditions (e.g., strong acid or base at elevated temperatures) or upon exposure to air and light over time.
Solutions:
-
Charcoal Treatment & Recrystallization: This is the most effective method for removing colored impurities. Activated carbon has a high surface area that readily adsorbs large, colored molecules.
Experimental Protocol: Decolorization and Recrystallization
-
Dissolve the crude N-(3-Chloro-4-fluorophenyl)acetamide in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Add a small amount of activated carbon (typically 1-2% w/w of your compound).
-
Heat the mixture to reflux for 15-30 minutes with stirring.
-
Perform a hot filtration through a pad of celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Reaction Condition Optimization: Ensure your reaction is running to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid excessive heating. The synthesis from 3-chloro-4-fluoroaniline and acetic acid or an acetylating agent should proceed under controlled temperatures.[1]
Issue 2: HPLC analysis shows the presence of the starting material, 3-chloro-4-fluoroaniline.
Question: My HPLC chromatogram indicates a significant peak corresponding to 3-chloro-4-fluoroaniline in my purified product. What is the best way to remove it?
Answer:
Probable Causes:
-
Incomplete Acetylation: The reaction may not have gone to completion due to insufficient acetylating agent, inadequate reaction time, or suboptimal temperature.
-
Hydrolysis: The acetamide product may have partially hydrolyzed back to the aniline starting material during an aqueous workup, especially if conditions are acidic or basic.
Solutions:
-
Aqueous Acid Wash: The unreacted 3-chloro-4-fluoroaniline is basic due to the amine group and can be removed by washing with a dilute acid solution.
Experimental Protocol: Liquid-Liquid Extraction Wash
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M solution of hydrochloric acid (HCl). This will protonate the aniline, making it soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[3][4]
-
Proceed with recrystallization as described in Issue 1 to obtain the pure product.
-
-
Chromatographic Purification: If the acid wash is not sufficiently effective, or if other non-basic impurities are present, column chromatography is a reliable option.
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) | The less polar starting material will elute before the more polar acetamide product. |
Issue 3: My NMR spectrum is clean, but the melting point is broad and lower than expected.
Question: The ¹H NMR spectrum of my product looks correct, but it melts over a wide range and below the literature value. What could be the issue?
Answer:
Probable Causes:
-
Isomeric Impurities: The presence of isomeric impurities, such as N-(2-Chloro-4-fluorophenyl)acetamide or N-(5-Chloro-2-fluorophenyl)acetamide, can be difficult to distinguish by ¹H NMR alone, especially at low levels. These isomers can disrupt the crystal lattice, leading to a depressed and broad melting point.
-
Residual Solvents: Trapped solvent molecules within the crystal structure can also lower the melting point.[5]
Solutions:
-
Advanced Analytical Characterization: Relying on a single analytical technique can be misleading. A multi-faceted approach is necessary for comprehensive purity assessment.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Utility for N-(3-Chloro-4-fluorophenyl)acetamide |
| HPLC/LC-MS | Separation based on differential partitioning between mobile and stationary phases.[6] | Gold standard. Excellent for separating isomers and quantifying trace impurities. MS provides molecular weight confirmation.[5] |
| GC/GC-MS | Separation of volatile compounds in a gaseous mobile phase.[6] | Useful for detecting volatile impurities like residual solvents.[5] |
| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei for structural elucidation.[6] | Provides detailed structural information. ¹⁹F NMR can be particularly useful for distinguishing fluoro-isomers. |
-
Re-purification: A second recrystallization from a different solvent system can often help to remove persistent impurities. If the initial recrystallization was from an alcohol, try a solvent like toluene.
-
Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove any trapped solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when synthesizing N-(3-Chloro-4-fluorophenyl)acetamide?
A1: The most common impurities arise directly from the synthetic route and include:
-
Unreacted Starting Material: 3-Chloro-4-fluoroaniline.
-
Di-acetylated Product: Formed if the reaction conditions are too harsh or if an excess of a highly reactive acetylating agent is used.
-
Positional Isomers: If the starting aniline contains isomeric impurities, these will likely carry through to the final product.
-
Hydrolysis Product: Acetic acid (if using acetic anhydride) or other hydrolysis byproducts.
Q2: How should I store N-(3-Chloro-4-fluorophenyl)acetamide to minimize degradation?
A2: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and moisture, at a cool and constant temperature. Storing it in a desiccator at room temperature or in a refrigerator is recommended.
Q3: Are there any specific safety concerns associated with the impurities of N-(3-Chloro-4-fluorophenyl)acetamide?
A3: Yes. The starting material, 3-chloro-4-fluoroaniline, is a suspected irritant. Aromatic chloro-acetanilides, as a class, can carry toxicological alerts.[7][8] Therefore, minimizing residual starting materials and related impurities is crucial not only for experimental accuracy but also for safety. The product itself is classified as causing skin and eye irritation and may cause respiratory irritation.[9][10]
Q4: Can I use techniques other than HPLC to assess the purity of my compound?
A4: While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable information. Thin Layer Chromatography (TLC) is an excellent, rapid method for monitoring reaction progress and assessing the number of components in your sample. Melting point analysis is a classic, simple technique to gauge purity; a sharp melting point close to the literature value suggests high purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of your main product and identifying any structurally related impurities if they are present in sufficient concentration (typically >1%).[6]
Visualized Workflows
General Synthesis and Purification Workflow
This diagram outlines the typical experimental sequence for preparing and purifying N-(3-Chloro-4-fluorophenyl)acetamide.
Caption: Workflow for Synthesis and Purification.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and resolve common purity issues.
Caption: Decision Tree for Impurity Troubleshooting.
References
- BenchChem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. PMC, NIH.
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. PubChem.
- National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. PubChem.
- Google Patents. (n.d.). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
- Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate.
- National Center for Biotechnology Information. (n.d.). N-(3-Fluorophenyl)acetamide. PubChem.
- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate.
- BOC Sciences. (n.d.). Acetamide Impurities.
- ResearchGate. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide.
- IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- Khan, H., et al. (2012). N-(3-Chloro-4-fluorophenyl)acetamide. PMC, NIH.
- Kobe University. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Senaweera, S. M., Singh, A., & J. (n.d.). Photocatalytic Hydrodefluorination; Facile Access to Partially Fluorinated Aromatics. AWS.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate.
Sources
- 1. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-(3-Fluorophenyl)acetamide | C8H8FNO | CID 9594 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of N-(3-Chloro-4-fluorophenyl)acetamide in solution
Executive Summary
You are likely accessing this guide because you have encountered inconsistent data, precipitation in biological assays, or unexpected peaks in your HPLC chromatograms.
N-(3-Chloro-4-fluorophenyl)acetamide (also known as 3'-Chloro-4'-fluoroacetanilide) is a halogenated acetanilide derivative. While structurally robust compared to many labile esters, it presents specific stability challenges driven by its electron-withdrawing halogen substituents and low aqueous solubility.
This guide synthesizes field data and mechanistic chemistry to troubleshoot these issues.
Module 1: Solubility & Precipitation Issues
User Symptom: "My compound crashed out when I added the DMSO stock to the cell culture media/assay buffer."
The Science: Why it happens
This molecule is lipophilic. The presence of Chlorine (C3) and Fluorine (C4) on the phenyl ring significantly increases the logP (partition coefficient) compared to unsubstituted acetanilide.
-
The "Crash" Mechanism: When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes instantly from lipophilic to hydrophilic. If the final concentration exceeds the thermodynamic solubility limit in water (which is low, typically <100 µM without surfactants), the molecules aggregate and precipitate.
-
The "Twist" Effect: Crystallographic data suggests the acetamide group is twisted out of the phenyl plane (dihedral angle ~58°) due to steric hindrance from the ortho-chlorine [1]. This disrupts planar packing but does not sufficiently enhance aqueous solubility.
Troubleshooting Protocol: The "Serial Dilution" Validation
Do not assume solubility based on visual inspection alone. Micro-precipitates can be invisible to the naked eye but will scatter light in plate readers, causing false positives/negatives.
Step-by-Step Validation:
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. (Ensure clear solution; mild warming to 37°C is acceptable).
-
Intermediate Dilution: Dilute the stock 1:10 in pure DMSO first (not water) to create a 1 mM working stock.
-
Final Dilution: Spike the 1 mM DMSO stock into your assay buffer (e.g., PBS + 0.1% BSA) to reach 10 µM (1% DMSO final).
-
Check: Measure Absorbance at 600 nm (turbidity) immediately. If OD > 0.01 compared to blank, precipitation has occurred.
DOT Diagram: Solubility Logic Tree
Figure 1: Decision logic for solubilizing lipophilic acetanilides in biological assays.
Module 2: Chemical Stability (Hydrolysis)
User Symptom: "I see a new peak at RRT 0.85 in my HPLC after 24 hours at pH 8."
The Science: Mechanism of Degradation
The primary degradation pathway is Amide Hydrolysis .
-
Reaction:
-(3-Chloro-4-fluorophenyl)acetamide 3-Chloro-4-fluoroaniline . -
Substituent Effect: The halogen atoms (Cl, F) are electron-withdrawing. They pull electron density away from the aromatic ring, which in turn pulls density from the amide nitrogen. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions (
) compared to non-halogenated paracetamol [2]. -
Risk Factor: Basic pH (> pH 8.0) is far more damaging than acidic pH.
Troubleshooting Protocol: Forced Degradation Check
If you suspect degradation, run this rapid stress test to confirm the identity of the impurity.
| Condition | Protocol | Expected Result | Interpretation |
| Acid Stress | 0.1 N HCl, 60°C, 4 hours | Minimal Degradation (<5%) | Compound is relatively acid-stable. |
| Base Stress | 0.1 N NaOH, RT, 2 hours | Significant Degradation (>10%) | Appearance of aniline peak confirms hydrolytic instability. |
| Oxidative | 3% | Minimal Change | The amide nitrogen is capped; ring oxidation is slow. |
DOT Diagram: Degradation Pathway
Figure 2: Base-catalyzed hydrolysis pathway yielding the aniline derivative.
Module 3: Photostability & Discoloration
User Symptom: "The solution turned faint yellow after being left on the benchtop."
The Science: Dehalogenation
Halogenated aromatic compounds are susceptible to Photo-dehalogenation under UV light.
-
Mechanism: UV energy can cleave the Carbon-Chlorine (C-Cl) bond homolytically, generating a radical species. This radical can react with solvent or oxygen, leading to polymerization (yellowing) or formation of de-chlorinated byproducts (
-(4-fluorophenyl)acetamide). -
Prevention: Amber glassware is mandatory for long-term storage of solutions.
Module 4: Analytical Troubleshooting (HPLC)
User Symptom: "I see split peaks or broad tailing."
Root Cause: Diluent Mismatch
Because the compound is highly soluble in DMSO but poorly soluble in water, injecting a 100% DMSO sample into a high-aqueous mobile phase (e.g., 90% Water / 10% ACN) causes a "micro-precipitation" event at the column head.
Recommended HPLC Method Parameters
-
Column: C18 (End-capped), 3.5 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start at 10% B, ramp to 90% B. (The compound is hydrophobic and will elute late).
-
Diluent: Match the starting mobile phase (e.g., 50:50 Water:ACN). Do not inject pure DMSO stocks > 5 µL.
References
-
Uppu, R. M., & Fronczek, F. R. (2025).[1][2] Crystal structure of N-(3-chloro-4-hydroxyphenyl)acetamide. IUCrData. (Analogous structural data).
-
PubChem. Compound Summary: N-(3-Chloro-4-fluorophenyl)acetamide (CAS 351-28-0). National Library of Medicine.
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
-
ResearchGate. Synthesis and characterization of halogenated acetanilides. (General synthesis methodology confirming acetic acid reflux stability).
Sources
Technical Support Center: Monitoring the N-(3-Chloro-4-fluorophenyl)acetamide Reaction by TLC
Welcome to the Technical Support Center for the synthesis and reaction monitoring of N-(3-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing Thin-Layer Chromatography (TLC) for this specific application. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your work.
Introduction: The Acylation of 3-Chloro-4-fluoroaniline
The conversion of 3-chloro-4-fluoroaniline to N-(3-Chloro-4-fluorophenyl)acetamide is a fundamental acylation reaction. Typically, this is achieved by reacting the aniline with an acylating agent such as acetic anhydride or acetic acid.[1] Monitoring the progress of this reaction is crucial to determine the point of completion, identify the formation of byproducts, and ensure the desired product is obtained with high purity.
Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed, simplicity, and low cost. It allows for the rapid, qualitative analysis of the reaction mixture, providing a clear visual representation of the disappearance of the starting material and the appearance of the product.
The underlying principle of TLC is the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a solvent system). In this specific reaction, the product, N-(3-Chloro-4-fluorophenyl)acetamide, is less polar than the starting material, 3-chloro-4-fluoroaniline. This difference in polarity is the key to their separation on a TLC plate. The more polar aniline interacts more strongly with the polar silica gel and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, the less polar acetamide product travels further, yielding a higher Rf value.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when monitoring this reaction with TLC.
Q1: I'm not sure what my spots are. How can I identify the starting material and product on my TLC plate?
A1: The key is to run proper controls on the same TLC plate as your reaction mixture. A standard TLC setup for reaction monitoring should have three lanes:
-
Lane 1 (Reference): A spot of the pure starting material, 3-chloro-4-fluoroaniline.
-
Lane 2 (Reaction): A spot of the reaction mixture.
-
Lane 3 (Co-spot): A spot where the starting material and the reaction mixture are applied on top of each other.
After developing the plate, you will observe the following:
-
The spot in Lane 1 establishes the Rf value for your starting material.
-
In Lane 2, you will initially see a spot corresponding to the starting material. As the reaction progresses, a new spot will appear at a higher Rf value, which is your product, N-(3-Chloro-4-fluorophenyl)acetamide. The starting material spot will diminish in intensity over time.
-
The co-spot lane is a crucial confirmation. If the lower spot in your reaction lane is indeed the starting material, it will merge perfectly with the reference spot in the co-spot lane.
Q2: My spots are streaking or tailing. What's causing this and how can I fix it?
A2: Streaking is a common issue, particularly with amines and amides, and can be caused by several factors:
-
Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking.[2][3] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. Solution: Dilute your reaction mixture aliquot before spotting it on the TLC plate.
-
Compound Basicity: The starting material, 3-chloro-4-fluoroaniline, is a basic amine. On standard silica gel, which is slightly acidic, strong interactions can occur, leading to tailing. Solution: Add a small amount of a basic modifier, like a few drops of triethylamine or ammonium hydroxide, to your eluting solvent system.[3] This will neutralize the acidic sites on the silica and improve the spot shape.
-
High Polarity of the Compound: If your compound is very polar and your chosen solvent system is not polar enough to move it effectively, it can result in streaking from the baseline. Solution: Increase the polarity of your mobile phase. For example, if you are using a 20% ethyl acetate in hexane mixture, try increasing it to 30% or 40%.
Q3: All my spots are either at the very top or the very bottom of the plate. What should I do?
A3: This indicates that the polarity of your mobile phase is not appropriate for the compounds you are trying to separate.
-
Spots at the Bottom (Low Rf): Your solvent system is not polar enough. The compounds are sticking strongly to the silica gel and not moving with the solvent. Solution: Increase the polarity of the mobile phase. You can do this by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in an ethyl acetate/hexane mixture).
-
Spots at the Top (High Rf): Your solvent system is too polar. The compounds are spending too much time in the mobile phase and are not interacting sufficiently with the stationary phase, leading to poor separation. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane).
A good target Rf value for your product is typically between 0.3 and 0.5 to ensure good separation from other potential components in the mixture.
Q4: I see more than two spots in my reaction lane. What could they be?
A4: The presence of additional spots could indicate a few possibilities:
-
Byproducts: The reaction may be producing side products. For instance, if using acetic anhydride, unreacted anhydride can hydrolyze to acetic acid, which might remain at the baseline.
-
Impurities in Starting Material: Your initial 3-chloro-4-fluoroaniline may not be pure. Common impurities can include positional isomers (e.g., 2-chloro-4-fluoroaniline, 4-chloro-2-fluoroaniline) which would have similar, but not identical, Rf values.[4] It is good practice to run a TLC of your starting material alone before beginning the reaction to check its purity.
-
Degradation: Some compounds can degrade on the silica gel plate. While less common for this specific compound, it is a possibility.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues encountered during the TLC monitoring of the N-(3-Chloro-4-fluorophenyl)acetamide synthesis.
| Problem | Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Spots are too close together or overlapping. | Incorrect solvent system polarity. | Adjust the solvent ratio. If the product and starting material Rf values are both high, decrease the eluent polarity. If they are both low, increase the eluent polarity. |
| Streaking/Tailing | Spots are elongated instead of circular. | 1. Sample is too concentrated. 2. The starting aniline is interacting with the acidic silica gel. | 1. Dilute the sample before spotting. 2. Add a few drops of triethylamine or ammonium hydroxide to the mobile phase.[3] |
| No Spots Visible | After developing the plate, no spots are seen under UV light. | 1. Sample is too dilute. 2. The compounds are not UV-active (unlikely for these aromatic compounds). | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain (e.g., p-anisaldehyde or potassium permanganate) for visualization. |
| Uneven Solvent Front | The solvent line is not straight across the plate. | 1. The TLC plate was not placed level in the developing chamber. 2. The adsorbent on the plate was disturbed. | 1. Ensure the developing chamber is on a flat surface and the plate is vertical. 2. Handle the TLC plate carefully by the edges to avoid touching the silica surface. |
| Rf Values are not Reproducible | The Rf values change between different TLC runs. | 1. The composition of the mobile phase is changing due to evaporation of a volatile solvent. 2. The TLC chamber was not properly saturated with solvent vapors. | 1. Keep the developing chamber covered. Prepare fresh eluent for each run. 2. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
Experimental Protocol: TLC Monitoring
This protocol provides a self-validating method for monitoring the acylation of 3-chloro-4-fluoroaniline.
1. Preparation of the TLC Plate and Chamber:
-
Obtain a silica gel TLC plate. With a pencil, gently draw a light line about 1 cm from the bottom of the plate. This is your origin line.
-
Mark three evenly spaced tick marks on the origin line for your three lanes (Starting Material, Reaction, Co-spot).
-
Prepare your developing chamber (a beaker with a watch glass cover works well). Pour your chosen mobile phase (e.g., 30% ethyl acetate in hexane) to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with vapor. Cover the chamber.
2. Sample Preparation and Spotting:
-
Prepare a dilute solution of your starting material (3-chloro-4-fluoroaniline) in a volatile solvent like ethyl acetate.
-
Take a small aliquot (a drop) from your reaction mixture and dilute it in a separate vial with ethyl acetate.
-
Using a capillary tube, spot the starting material solution on the first tick mark. The spot should be small and concentrated (1-2 mm in diameter).
-
Spot the diluted reaction mixture on the second tick mark.
-
On the third tick mark, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of it.
3. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below your origin line.
-
Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. Aromatic compounds like these will appear as dark spots on a fluorescent background.
-
Circle the spots lightly with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the reaction lane to your starting material reference to determine the extent of the reaction. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
Visualizations
// Nodes start [label="Problem with TLC Plate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; streaking [label="Spots are Streaking\nor Tailing?", fillcolor="#FBBC05", fontcolor="#202124"]; rf_issue [label="Rf Values are\nToo High or Low?", fillcolor="#FBBC05", fontcolor="#202124"]; separation_issue [label="Poor Separation\n(Spots Overlap)?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_overload [label="Dilute Sample\nBefore Spotting", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; sol_base [label="Add Triethylamine\nto Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; sol_increase_pol [label="Increase Mobile\nPhase Polarity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; sol_decrease_pol [label="Decrease Mobile\nPhase Polarity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; sol_change_solvent [label="Try a Different\nSolvent System\n(e.g., Toluene/Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Connections start -> streaking; start -> rf_issue [style=dashed]; start -> separation_issue [style=dashed];
streaking -> sol_overload [label="Yes"]; streaking -> rf_issue [label="No"]; sol_overload -> sol_base [label="Still Streaking?"];
rf_issue -> sol_increase_pol [label="Rf Too Low"]; rf_issue -> sol_decrease_pol [label="Rf Too High"]; rf_issue -> separation_issue [label="Rf is OK"];
separation_issue -> sol_change_solvent [label="Yes"]; } Caption: A decision tree for troubleshooting common TLC issues.
References
-
Khan, I. U., et al. (2011). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline. PrepChem.com. [Link]
-
Patsnap Eureka. (2015). Preparation method of 3-chloro-4-fluoroaniline. Patsnap. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
ResearchGate. (2017). Why aniline doesn't appear when i'm test it using TLC. ResearchGate. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
PubMed. (n.d.). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. PubMed. [Link]
-
ScienceDirect. (2007). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ScienceDirect. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. PubChem. [Link]
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Quora. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. 3-Chloro-4-fluoroaniline | 367-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of N-(3-Chloro-4-fluorophenyl)acetamide
Topic: Troubleshooting Challenges in Spectroscopic & Chromatographic Characterization Ticket ID: N3C4F-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
Welcome to the technical support hub for N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7).[1] This compound, a halogenated acetanilide, serves as a critical intermediate in the synthesis of antibacterial agents (e.g., oxazolidinones) and kinase inhibitors.
Researchers often encounter difficulties characterizing this molecule due to the spin-active nature of Fluorine (
Module 1: NMR Spectroscopy Troubleshooting
User Issue: "My
Diagnosis:
This is likely not contamination .[1] The "extra" splitting is caused by Heteronuclear Spin-Spin Coupling between
Technical Protocol: Assigning the C Spectrum
Use the magnitude of the coupling constant (
| Carbon Position | Assignment | Splitting Pattern | Coupling Constant ( | Cause |
| C-4 | C-F (Direct) | Doublet ( | ~240–255 Hz | One-bond coupling ( |
| C-3, C-5 | Ortho | Doublet ( | ~18–22 Hz | Two-bond coupling ( |
| C-2, C-6 | Meta | Doublet ( | ~7–10 Hz | Three-bond coupling ( |
| C-1 | Para | Doublet ( | ~2–4 Hz | Four-bond coupling ( |
| C=O | Carbonyl | Singlet ( | 0 Hz | Too distant (>5 bonds) |
| CH | Methyl | Singlet ( | 0 Hz | Too distant |
Verification Step: If the "impurity" peaks are perfectly symmetrical around a central shift and the distance between them (in Hz) matches the values above, it is definitively F-coupling, not an impurity.
Workflow: NMR Signal Validation
Figure 1: Decision tree for validating
Module 2: Mass Spectrometry (MS) & Fragmentation
User Issue: "I see two molecular ion peaks separated by 2 mass units. Is my reaction incomplete?"
Diagnosis:
This is the Chlorine Isotope Signature .[1] Natural chlorine exists as
Technical Protocol: Interpreting the MS Spectrum
-
Molecular Ion Check: Look for the M+ and [M+2]+ peaks.[1]
-
Fragmentation Pathway (EI-MS):
-
Primary Loss: The acetamide group typically ejects a ketene neutral molecule (
, 42 Da). -
Base Peak: The resulting ion is the 3-chloro-4-fluoroaniline cation (
145/147).[1]
-
Visualizing the Fragmentation Logic
Figure 2: Primary fragmentation pathway of acetanilides in Electron Impact (EI) MS.
Module 3: Distinguishing Regioisomers
User Issue: "How do I know I have N-(3-Chloro-4-fluorophenyl)acetamide and not the isomer N-(3-Fluoro-4-chlorophenyl)acetamide?"
Diagnosis: These isomers are chemically similar but spectroscopically distinct due to the shielding effects of the halogens.[1]
Differentiation Table
| Feature | Target: 3-Cl, 4-F | Isomer: 3-F, 4-Cl | Reason |
| F is ortho to Cl vs. meta to Amide. | |||
| Large triplet/dd ( | Small doublet ( | In Target, H-5 is ortho to F. In Isomer, H-5 is ortho to Cl (no coupling). | |
| Small doublet ( | Larger doublet ( | Distance of C-1 (amide attachment) from F. |
Critical Experiment:
Run a
-
Target: The proton sandwiched between the Amide and the Cl (H-2) will show weak coupling to F.
-
Isomer: The proton sandwiched between the Amide and F (H-2) will show strong coupling to F.
Module 4: Vibrational Spectroscopy (IR)
User Issue: "The carbonyl peak is shifting between my solid sample and solution sample."
Diagnosis:
Acetanilides form strong intermolecular Hydrogen Bonds (N-H...O=C) in the solid state (crystal lattice), which weakens the C=O bond, lowering the wavenumber. In dilute solution (CHCl
| Functional Group | Wavenumber (Solid/KBr) | Wavenumber (Solution) | Assignment |
| N-H Stretch | 3250–3300 cm | 3400–3450 cm | Amide Hydrogen Bonding |
| C=O[2] Stretch | 1665–1675 cm | 1690–1700 cm | Amide I Band |
| N-H Bend | 1530–1550 cm | ~1510 cm | Amide II Band |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide.[1] Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). Crystal structure of N-(3-chloro-4-hydroxyphenyl)acetamide.[1][3][4] IUCrData, 10(8), x250695.[4] (Provides structural context for chloro-acetanilides). Retrieved from [Link][5]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for J-coupling values).
-
NIST Mass Spectrometry Data Center. N-(3-Chloro-4-fluorophenyl)acetamide Mass Spectrum.[1] Retrieved via NIST Webbook.[1] [Link]
Sources
- 1. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on N-(3-Chloro-4-fluorophenyl)acetamide Synthesis
Introduction: The Critical Role of Solvation
The synthesis of N-(3-Chloro-4-fluorophenyl)acetamide involves the acetylation of 3-chloro-4-fluoroaniline. Unlike simple aniline, this substrate possesses two electron-withdrawing groups (EWGs)—a chlorine at the meta position and a fluorine at the para position.[1] These groups significantly decrease the nucleophilicity of the amine nitrogen, making the reaction kinetics highly sensitive to solvent choice.[1]
This guide moves beyond basic recipes to explain why specific solvents drive this reaction to completion and how to troubleshoot failures caused by the deactivated nature of the starting material.
Module 1: Solvent Selection & Reaction Kinetics
Q: Why is my reaction sluggish in Toluene or DCM compared to Acetic Acid?
A: The reaction rate is governed by the stabilization of the zwitterionic transition state and the activation of the electrophile.
-
The Deactivation Problem: The inductive effects (-I) of Cl and F pull electron density away from the amine, making it a poor nucleophile.[1] In non-polar solvents (Toluene, DCM), the amine struggles to attack the neutral acetic anhydride (
).[1] -
The Acetic Acid Advantage (Solvent + Catalyst): Glacial acetic acid (AcOH) is not just a solvent; it is a catalyst.[1] It protonates the carbonyl oxygen of acetic anhydride, creating a highly electrophilic species that is susceptible to attack even by your deactivated aniline.[1]
-
The "On-Water" Effect: Surprisingly, water can accelerate this reaction despite the reagents being insoluble. The hydrophobic effect forces the organic reactants together at the phase interface, increasing effective concentration.
Comparative Solvent Performance Data
| Solvent System | Reaction Type | Relative Rate | Yield Potential | Work-up Complexity | Mechanism Note |
| Glacial Acetic Acid | Homogeneous | Fastest | High (>90%) | Low (Precipitation) | Acid-catalyzed activation of |
| Water (Suspension) | Heterogeneous | Moderate | Good (75-85%) | Very Low (Filtration) | "On-water" hydrophobic acceleration |
| DCM / Toluene | Homogeneous | Slow | Moderate | High (Extraction req.) | Requires exogenous base (TEA/Pyridine) |
| Ethanol | Homogeneous | Slow | Moderate | Moderate | Solvolysis of |
Module 2: Mechanistic Visualization
To understand the solvent's role, we must visualize the activation pathway.[1] The diagram below illustrates how a protic solvent (AcOH) activates the electrophile, facilitating the attack by the deactivated aniline.[1]
Figure 1: Acid-catalyzed mechanism showing how the solvent (AcOH) overcomes the nucleophilic deactivation of the fluorinated aniline.[1]
Module 3: Optimized Protocols
Protocol A: The Standard High-Yield Method (Acetic Acid)
Best for: High purity, scale-up, and overcoming deactivated amines.
-
Dissolution: Charge a round-bottom flask with 3-chloro-4-fluoroaniline (1.0 equiv) .
-
Solvent Addition: Add Glacial Acetic Acid (5–10 volumes) . Stir until fully dissolved.
-
Reagent Addition: Add Acetic Anhydride (1.2 equiv) .
-
Note: A slight excess is required to drive the equilibrium.[1]
-
-
Reaction: Reflux the mixture (
) for 2–4 hours . -
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into Ice-Cold Water (10 volumes) with vigorous stirring.
-
The product will precipitate immediately as a white/off-white solid.[1]
-
-
Purification: Filter the solid. Wash with cold water to remove residual acid.[1] Dry in a vacuum oven at
.
Protocol B: The Green Chemistry Method (On-Water)
Best for: Environmental compliance, avoiding organic solvents.
-
Suspension: Mix 3-chloro-4-fluoroaniline (1.0 equiv) and Water (15 volumes) in a flask. The aniline will form an oil/solid suspension.[1]
-
Catalyst (Optional): Add Sodium Acetate (1.0 equiv) to act as a buffer/base.[1]
-
Addition: Add Acetic Anhydride (1.5 equiv) dropwise.
-
Reaction: Heat to
with vigorous stirring for 4–6 hours . -
Isolation: Cool to
. Filter the resulting crystals.[1][2][3] Recrystallize from Ethanol/Water if necessary.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Module 4: Troubleshooting & FAQs
Decision Tree: Solving Experimental Failures
Figure 2: Diagnostic workflow for common synthesis issues.
Frequently Asked Questions
Q1: My product is purple/brown instead of white. What happened? A: Anilines are prone to oxidation.[1] If the reaction mixture was exposed to air for too long or heated excessively without an inert atmosphere, oxidation byproducts (iminoquinones) form.[1]
-
Fix: Recrystallize using Ethanol/Water (70:30) and add a spatula tip of activated carbon (charcoal) during the hot filtration step to adsorb the color bodies.
Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but with caveats. Acetyl chloride is more reactive but generates HCl gas.[1]
-
Adjustment: If using Acetyl Chloride, you must use a base (Triethylamine or Pyridine) or perform the reaction in a biphasic system (DCM/Water) with an inorganic base (Schotten-Baumann conditions) to scavenge the acid.[1] Without a base, the HCl will protonate the unreacted aniline, completely deactivating it and stopping the reaction.
Q3: The product "oils out" when I pour it into water. How do I get crystals? A: This occurs if the water is not cold enough or if the product concentration is too high, exceeding the metastable limit.
-
Fix: Re-heat the aqueous mixture until the oil dissolves (add a small amount of ethanol if needed). Allow it to cool slowly to room temperature with stirring before moving to an ice bath. Scratching the glass or adding a seed crystal of pure product will induce proper crystallization.[1]
Q4: Why is the melting point lower than the literature value (98°C vs 111-114°C)? A: Lower melting points usually indicate the presence of unreacted aniline or trapped acetic acid.
-
Fix: Ensure the final wash with water is thorough.[1] If the smell of acetic acid persists, wash the solid with a 5% Sodium Bicarbonate solution, then water, and dry completely.
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 589188, N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025).[1][6] N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link][1][2][5][6][7][8][9][10][11][12][13]
-
Organic Syntheses. (1939).[1] Acetylation of Amines: General Procedures. Coll. Vol. 2. (Reference for standard AcOH reflux methodology).
Sources
- 1. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. ijirset.com [ijirset.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem-casts.com [chem-casts.com]
- 9. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. osti.gov [osti.gov]
Technical Support Center: N-(3-Chloro-4-fluorophenyl)acetamide Synthesis
Topic: Temperature Control & Reaction Optimization
Introduction
Welcome to the Technical Support Center. This guide addresses the critical synthesis parameters for N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7), a key intermediate in the development of fluoroquinolone antibiotics and agrochemicals.[1][2]
Our analysis focuses on Temperature Control —the single most significant variable affecting yield, purity, and safety in this acetylation reaction.[1][2] Whether you are utilizing the classical acetic acid reflux method or the kinetic acetic anhydride route, thermal management dictates the impurity profile.[1][2]
Module 1: Reaction Protocols & Thermal Dynamics
We support two primary synthetic routes. Choose the protocol that matches your available equipment and impurity tolerance.[1][2]
Method A: The Thermodynamic Route (Acetic Acid Reflux)
Best for: High-purity requirements, robust starting material.[2]
The Protocol:
-
Dissolution: Dissolve 3-Chloro-4-fluoroaniline (1.0 eq) in Glacial Acetic Acid (20 volumes).
-
Reaction: Heat to Reflux (117–118°C) .
-
Duration: Maintain reflux for 4 hours .
-
Quench/Crystallization: Cool solution to ~60°C, then pour into Ice-Cold Water (5x volume) with vigorous stirring.
-
Isolation: Filter the precipitate.
Critical Temperature Control Point: The transition from Reflux (118°C) to Quench (0°C) is aggressive.[1][2]
-
Risk: Pouring the reaction mixture too hot (>80°C) into water can cause "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.[1][2]
-
Solution: Cool the reaction mass to 50–60°C (just above the product's solubility limit in AcOH) before the water quench.
Method B: The Kinetic Route (Acetic Anhydride)
Best for: Temperature-sensitive substrates, speed.[1][2]
The Protocol:
-
Setup: Dissolve aniline in DCM or Toluene. Add base (Triethylamine).[1][2]
-
Dosing: Cool to 0°C . Add Acetic Anhydride (
) dropwise.[1][2] -
Control: Maintain internal temperature < 25°C during addition.
Critical Temperature Control Point: This reaction is highly exothermic .[1][2]
-
Risk: If
, you risk forming the Di-acetylated impurity (Imide formation).[1][2] -
Solution: Use a cryostat set to -10°C and link dosing rate to internal temperature probes.[1][2]
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic and thermal checkpoints for the Acetic Acid Reflux method, which is the industry standard for this specific intermediate.
Figure 1: Thermal workflow for the Acetic Acid Reflux method.[1][2] Note the critical cooling step prior to quenching to ensure crystal habit quality.[2]
Module 3: Troubleshooting & FAQs
Comparison of Thermal Risks
| Parameter | Method A (AcOH Reflux) | Method B (Anhydride) |
| Operating Temp | 118°C | 0°C |
| Exotherm Risk | Low (Endothermic/Neutral) | High (Runaway risk) |
| Impurity Profile | Oxidation products (Purple/Brown) | Di-acetylated byproducts |
| Crystallization | Induced by water antisolvent | Evaporative or precipitation |
| Solubility | High solubility at reflux | Moderate solubility |
Common User Issues
Q1: My product is purple or dark brown instead of off-white. What happened?
-
Diagnosis: Oxidation of the aniline starting material.[1][2]
-
Root Cause: 3-Chloro-4-fluoroaniline is sensitive to air oxidation at high temperatures (Reflux conditions).[1][2]
-
Fix:
Q2: Upon pouring into water, the product formed a sticky "gum" instead of crystals.
-
Root Cause: The reaction mixture was too hot (>80°C) when hitting the ice water.[1][2] The product precipitated as a liquid (above its melting point in the solvent mixture) and then solidified into a gum.[1][2]
-
Fix: Cool the reaction mass to 55–60°C slowly. Ensure the quench water is kept at 0–5°C with external ice baths during the addition.
Q3: I see a secondary spot on TLC with a higher Rf value.
-
Diagnosis: Di-acetylation (Formation of N,N-diacetyl-3-chloro-4-fluoroaniline).[1][2]
-
Root Cause: Reaction temperature was too high in the presence of excess acetylating agent.[1][2]
-
Fix: If using Method B (Anhydride), strictly keep
. If using Method A, reduce reflux time or ensure stoichiometric equivalence if possible (though AcOH is usually solvent, making this harder to control via stoichiometry; temperature is key).[1][2]
Module 4: Advanced Mechanism Visualization
Understanding why temperature matters requires looking at the competitive pathways.[1][2]
Figure 2: Kinetic competition. The second acetylation step has a higher activation energy.[1][2] Maintaining lower temperatures (or controlling reflux duration) prevents the thermodynamic push toward the di-acetylated impurity.[1][2]
References
-
Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide. National Institutes of Health (PMC).[1][2] Detailed crystallographic and synthetic protocol using acetic acid reflux.
-
Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. Benchchem. Precursor synthesis and safety data for halogenated anilines.[1][2][3] [1][2]
-
N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary. PubChem. Physical properties, solubility data, and toxicity identifiers (CID 589188).[1][2]
Sources
Technical Support Center: Analytical Method Validation for N-(3-Chloro-4-fluorophenyl)acetamide
Welcome to the technical support center for the analytical method validation of N-(3-Chloro-4-fluorophenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the development and validation of analytical methods for this compound. Our approach is grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.
Introduction to N-(3-Chloro-4-fluorophenyl)acetamide
N-(3-Chloro-4-fluorophenyl)acetamide is an aromatic amide compound. Its chemical structure consists of a substituted phenyl ring, making it an ideal candidate for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
IUPAC Name: N-(3-chloro-4-fluorophenyl)acetamide[1]
-
Molecular Formula: C₈H₇ClFNO[1]
-
Molecular Weight: 187.60 g/mol [1]
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose, ensuring the reliability, quality, and consistency of analytical data.[2][3] This guide will walk you through the critical steps and considerations for achieving a robust and defensible analytical method.
Part 1: Frequently Asked Questions (FAQs) in Method Development
This section addresses the initial questions that arise when designing an analytical method from the ground up.
Q: Where should I begin with developing an HPLC method for N-(3-Chloro-4-fluorophenyl)acetamide?
A: The key is to start with the physicochemical properties of the analyte. Given its aromatic structure and moderate polarity, a reverse-phase HPLC method is the most logical starting point.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and an excellent first choice. A standard dimension like 4.6 mm x 150 mm with 3 or 5 µm particle size is suitable for initial development.
-
Mobile Phase: Begin with a simple binary mixture of an organic solvent and water. Acetonitrile (MeCN) is often preferred over methanol due to its lower viscosity and UV cutoff. A good starting point is a 50:50 (v/v) mixture of Acetonitrile and water.[4][5]
-
Detection: The phenyl ring and acetamide group are chromophores, making the molecule UV-active. Perform a UV scan of the analyte dissolved in the mobile phase to determine the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity. If a λ-max scan is not feasible, 240 nm or 254 nm are common starting points for aromatic compounds.
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and ambient or controlled room temperature (e.g., 25°C) are standard initial conditions.
Q: What are the essential validation parameters I must evaluate?
A: The core validation characteristics are defined by the ICH Q2(R1) guideline.[6][7] The specific parameters you need to assess depend on the intended purpose of your method (e.g., identification, impurity testing, or assay). For a quantitative assay of N-(3-Chloro-4-fluorophenyl)acetamide, the following are typically required:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (including Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) (especially for impurity methods)
-
Robustness
The relationship and typical workflow for these parameters are illustrated below.
Caption: A typical workflow for analytical method validation.
Part 2: In-Depth Guide to Validation Parameters
This section breaks down each validation parameter into a question-and-answer format, providing the causality behind the experimental choices and common acceptance criteria.
Specificity (Selectivity)
Q: How do I prove my method is specific for N-(3-Chloro-4-fluorophenyl)acetamide and not measuring other components?
A: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The most effective way to demonstrate this is through forced degradation studies.[8]
The principle is to intentionally stress the analyte under various conditions to generate potential degradation products. You then analyze these stressed samples using your method. The method is considered specific if the peak for the intact analyte is well-resolved from any degradant peaks, and the peak purity can be confirmed (e.g., using a photodiode array detector).
Typical forced degradation conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature
-
Thermal: Dry heat (e.g., 105°C) or reflux in solution
-
Photolytic: Exposure to UV and visible light (e.g., ICH Q1B options)
Linearity & Range
Q: What concentration range should I use for my linearity curve, and what is a good correlation coefficient?
A: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response. The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[6]
-
Experimental Design: Prepare a minimum of five concentration levels of your reference standard.[7] For an assay of a drug substance or finished product, the range should typically cover 80% to 120% of the target test concentration.[7]
-
Acceptance Criteria: The primary criterion is the correlation coefficient (r) or coefficient of determination (R²). A value of R² ≥ 0.999 is generally considered acceptable. Additionally, the y-intercept of the regression line should be minimal (close to zero).
Accuracy
Q: How do I design an experiment to determine the accuracy of my method?
A: Accuracy measures the closeness of test results to the true value. It is typically determined by a recovery study using a "spiked" sample. You add a known amount of the analyte to a blank matrix (placebo) and measure the recovery.
-
Experimental Design: Accuracy should be assessed at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[6] Prepare at least three replicates at each level for a total of nine determinations.
-
Calculation: Accuracy is expressed as the percentage of analyte recovered.
-
Percent Recovery = (Measured Concentration / Spiked Concentration) x 100%
-
-
Acceptance Criteria: For a drug substance assay, the mean recovery is typically expected to be within 98.0% to 102.0% .
Precision
Q: What is the difference between repeatability and intermediate precision, and what are the acceptance limits?
A: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay Precision): This assesses precision over a short interval under the same conditions (same analyst, same instrument, same day). It is typically evaluated using a minimum of 6 replicates at 100% of the test concentration or 9 determinations across the range (3 levels, 3 replicates each).
-
Intermediate Precision: This demonstrates the method's reliability when used by different personnel, on different days, or with different equipment within the same laboratory.
-
Acceptance Criteria: The precision is measured by the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). For an assay of a major component, an RSD of ≤ 2.0% is generally acceptable.
Robustness
Q: What experimental parameters should I intentionally vary to assess the robustness of my HPLC method?
A: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage. For a typical reverse-phase HPLC method, you should vary:
-
Mobile Phase Composition: e.g., ± 2% absolute for the organic component.
-
Mobile Phase pH: e.g., ± 0.2 pH units.
-
Column Temperature: e.g., ± 5 °C.
-
Flow Rate: e.g., ± 10% of the nominal rate.
-
Different Column Lots/Manufacturers: If available.
The system suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits during these variations.
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is only from the analyte of interest. | Peak is pure and resolved from degradants and matrix components. |
| Linearity | To demonstrate a proportional response to concentration. | R² ≥ 0.999 |
| Range | To define the upper and lower limits of reliable quantitation. | 80-120% of test concentration for an assay. |
| Accuracy | To measure the closeness to the true value. | Mean recovery of 98.0% - 102.0%. |
| Precision | To demonstrate the method's reproducibility. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Robustness | To show reliability against small operational changes. | System suitability parameters remain within limits. |
Part 3: Troubleshooting Guide
Even a well-validated method can encounter problems. This section provides a logical, question-based approach to diagnosing and solving common HPLC issues.[9]
Caption: A decision tree for common HPLC troubleshooting issues.
Q: My system backpressure is suddenly very high. What should I check first?
A: High backpressure is almost always caused by a blockage. Isolate the source by working backward from the detector.
-
Disconnect the Column: If the pressure drops significantly, the blockage is in the column. It could be a clogged inlet frit or contamination from the sample. Try back-flushing the column (if the manufacturer allows) or replace the frit. Using a guard column is a cost-effective way to protect the analytical column.[10]
-
Check for Precipitation: If you are using a buffered mobile phase, ensure the organic solvent concentration does not cause the buffer salts to precipitate.[9] Always flush the system with water before switching to high organic content solvents.
-
Injector/Tubing: A blockage could be caused by particulate matter from your sample or shedding from a worn pump or injector seal.
Q: My analyte peak is tailing badly. How can I improve the peak shape?
A: Peak tailing is often a chemical or physical issue.
-
Secondary Interactions: The most common cause is the interaction of the analyte with active silanol groups on the silica support. If your compound is basic, adding a competing base (like triethylamine) to the mobile phase or using a low pH can protonate the silanols and reduce tailing.
-
Column Overload: Injecting too much sample can cause peak distortion. Try diluting your sample.
-
Column Contamination/Void: Strongly retained compounds from previous injections can build up on the column head.[10] A void at the column inlet can also cause poor peak shape. Wash the column with a strong solvent or replace it if necessary.
Q: My retention times are drifting to be shorter or longer with every injection. What is the cause?
A: Drifting retention times indicate that the system is not in equilibrium or is changing over time.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes, especially with ion-pairing reagents.
-
Mobile Phase Composition: If one component of the mobile phase is more volatile (e.g., acetonitrile), its selective evaporation can change the composition and affect retention. Prepare fresh mobile phase daily and keep reservoir bottles covered.
-
Temperature: Unstable laboratory temperatures can cause retention time shifts. A column oven provides a stable thermal environment and is highly recommended for robust methods.
Part 4: Example Experimental Protocol
Protocol: Forced Degradation Study for Specificity
This protocol outlines a typical procedure for stressing the analyte to demonstrate method specificity.
-
Prepare Stock Solution: Prepare a stock solution of N-(3-Chloro-4-fluorophenyl)acetamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Degradation:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat in a water bath at 80°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat in a water bath at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration.
-
-
Control Sample: Prepare an unstressed control sample by diluting the stock solution to the same final concentration.
-
Analysis: Analyze all samples (acid, base, oxidative, and control) by your developed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the resolution between these peaks and the parent analyte peak.
References
-
N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
-
N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. SciELO. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide - ResearchGate. ResearchGate. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues - AELAB. AELAB. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. Thermo Fisher Scientific. [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. BJSTR. [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Aurigene. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. Journal of Emerging Technologies and Innovative Research. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [Link]
-
Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo. Cheméo. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. SciSpace. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]
-
N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide - PubChemLite. PubChemLite. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Chemical Properties of Acetamide, N-(3-chlorophenyl)- (CAS 588-07-8) - Cheméo. Cheméo. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
Sources
- 1. N-(3-Chloro-4-fluorophenyl)acetamide | C8H7ClFNO | CID 589188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. fda.gov [fda.gov]
- 4. Separation of N-(3-Amino-4-chlorophenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. biomedres.us [biomedres.us]
- 9. aelabgroup.com [aelabgroup.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
The Structure-Activity Relationship of N-(3-Chloro-4-fluorophenyl)acetamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the N-(3-chloro-4-fluorophenyl)acetamide scaffold has emerged as a privileged structural motif, integral to the design of a diverse array of biologically active agents. Its unique electronic and conformational properties make it a versatile building block for developing targeted therapies, particularly in the realms of oncology and infectious diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(3-Chloro-4-fluorophenyl)acetamide derivatives, with a particular focus on their application as anti-parasitic agents. We will delve into the nuanced effects of structural modifications on biological potency, offering field-proven insights and supporting experimental data to inform rational drug design.
The N-(3-Chloro-4-fluorophenyl)acetamide Core: A Foundation for Potency
The N-(3-chloro-4-fluorophenyl)acetamide moiety is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position. This substitution pattern is not arbitrary; it is a deliberate design choice that leverages the distinct physicochemical properties of halogens to enhance molecular interactions with biological targets. The electron-withdrawing nature of both chlorine and fluorine significantly influences the electronic distribution of the phenyl ring, which can be crucial for binding affinity. Furthermore, the presence of these halogens can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug development.
Our discussion will be anchored by a systematic exploration of a series of aryl acetamide triazolopyridazines with potent anti-cryptosporidium activity. In this series, the N-(3-chloro-4-fluorophenyl)acetamide portion serves as a key variable "tail" group, allowing for a detailed investigation of its SAR.
Deconstructing the SAR: A Tale of Halogens and Electronic Effects
A seminal study in the field provides a robust dataset for dissecting the SAR of the aryl acetamide tail. The primary biological endpoint for this analysis is the in vitro inhibition of Cryptosporidium parvum, the causative agent of cryptosporidiosis. The potency of the compounds is expressed as the half-maximal effective concentration (EC50).
The Criticality of the Acetamide Linker
Initial investigations into the linker connecting the aryl "tail" to the core scaffold revealed the superiority of the acetamide group over a urea linkage. This finding underscores the importance of the linker's hydrogen bonding capacity and conformational flexibility in presenting the aryl group to its binding pocket. Acetamide derivatives consistently demonstrated improved potency, establishing the acetamide as the preferred linker for this class of compounds[1].
The Phenyl Ring: Substitution Patterns Dictate Activity
Systematic modification of the phenyl ring of the acetamide tail has yielded clear and actionable SAR insights. The following table summarizes the anti-cryptosporidium activity of key derivatives, illustrating the impact of substituent changes.
| Compound ID | Aryl Acetamide Substitution | EC50 (µM) against C. parvum |
| 1 | 3,4-dichloro | 0.17 |
| 2 | 4-chloro-3-fluoro | 0.07 |
| 3 | 4-fluoro | >10 |
| 4 | 3-fluoro | >10 |
| 5 | 3,4-difluoro | 0.25 |
| 6 | 4-chloro | >10 |
| 7 | 3-chloro | >10 |
| 8 | 4-trifluoromethyl | 0.15 |
| 9 | 4-cyano | 0.22 |
| 10 | 4-methoxy | >10 |
| 11 | 4-methyl | >10 |
Data synthesized from a study on aryl acetamide triazolopyridazines.[1][2]
Key SAR Observations:
-
Electron-Withdrawing Groups are Favored: A clear trend emerges from the data: the presence of electron-withdrawing substituents on the phenyl ring is crucial for potent anti-cryptosporidium activity. Derivatives with electron-donating groups, such as methoxy (10 ) and methyl (11 ), were largely inactive. In contrast, compounds bearing halogens (Cl, F), trifluoromethyl (8 ), and cyano (9 ) groups exhibited significant potency[1]. This suggests that the electronic landscape of the aryl ring is a primary determinant of target engagement.
-
The Power of Disubstitution: Mono-substituted derivatives, such as those with a single fluoro (3 , 4 ) or chloro (6 , 7 ) group, were inactive. Potency was only achieved with a 3,4-disubstitution pattern. This highlights a synergistic effect where the combined electronic and steric properties of two substituents are necessary for optimal binding.
-
The Remarkable Role of Fluorine: The most potent compound in the series, 2 , features a 4-chloro-3-fluoro substitution pattern (EC50 = 0.07 µM). Replacing the 3-fluoro with a 3-chloro group (1 ) resulted in a slight decrease in potency (EC50 = 0.17 µM). The 3,4-difluoro analog (5 ) was also highly active (EC50 = 0.25 µM). This demonstrates the significant and beneficial role of fluorine in enhancing the potency of these compounds, a phenomenon often attributed to fluorine's ability to form favorable orthogonal multipolar interactions with the protein backbone.
Experimental Protocols: A Self-Validating System
To ensure the integrity of the SAR data, robust and reproducible experimental methodologies are paramount. The following section details the key experimental protocols employed in the evaluation of the N-(3-Chloro-4-fluorophenyl)acetamide derivatives.
General Synthesis of Aryl Acetamide Derivatives
The synthesis of the target compounds is typically achieved through a standard amide coupling reaction. This self-validating process ensures high purity and yield of the desired products.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: The corresponding phenylacetic acid derivative (e.g., 4-chloro-3-fluorophenylacetic acid) is activated to form a more reactive species. This is commonly achieved by converting the carboxylic acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride, or by using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with the desired amine (in the case of the anchor study, a piperazine-linked triazolopyridazine) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed during the reaction.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified to a high degree of homogeneity using column chromatography on silica gel.
-
Characterization: The structure and purity of the final compounds are confirmed by a battery of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Anti-Cryptosporidium Assay
The biological activity of the synthesized compounds is assessed using a cell-based assay that measures the inhibition of C. parvum growth in a human intestinal epithelial cell line (e.g., HCT-8).
Step-by-Step Protocol:
-
Cell Culture: HCT-8 cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics) and seeded into 96-well plates.
-
Infection: Confluent cell monolayers are infected with C. parvum oocysts.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds. A positive control (e.g., nitazoxanide) and a vehicle control (e.g., DMSO) are included in each assay.
-
Incubation: The plates are incubated for a period that allows for parasite development (e.g., 48-72 hours).
-
Quantification of Parasite Growth: Parasite growth inhibition is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) that detects a parasite-specific antigen or by high-content imaging.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
To provide a clear visual representation of the key SAR findings, the following diagrams illustrate the logical relationships between structural modifications and biological activity.
Caption: Key SAR drivers for anti-cryptosporidium activity.
Caption: Integrated workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The N-(3-chloro-4-fluorophenyl)acetamide scaffold is a highly valuable component in the design of potent bioactive molecules. The structure-activity relationship studies presented in this guide provide a clear rationale for the design of next-generation derivatives. The preference for electron-withdrawing groups, the necessity of a 3,4-disubstitution pattern, and the particularly favorable contribution of fluorine are key takeaways for any drug discovery program targeting similar mechanisms.
Future research in this area should focus on elucidating the precise molecular target of these compounds, which remains to be definitively identified. A deeper understanding of the binding mode through techniques such as X-ray crystallography or cryo-electron microscopy would enable more structure-based design approaches, potentially leading to the development of even more potent and selective therapeutic agents. Furthermore, a systematic investigation of the metabolic fate and pharmacokinetic properties of these derivatives will be crucial for their translation into clinical candidates.
References
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. National Institutes of Health. [Link]
-
Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Publications. [Link]
Sources
A Comparative Guide to the Antimicrobial Activity of N-(3-Chloro-4-fluorophenyl)acetamide Analogs
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, acetamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of N-(3-Chloro-4-fluorophenyl)acetamide and its analogs, offering researchers, scientists, and drug development professionals a synthesis of current experimental data, structure-activity relationships, and detailed experimental protocols. Our focus is to dissect the causality behind experimental choices and to present a self-validating framework for the evaluation of these potential therapeutic agents.
Introduction: The Rationale for Targeting the N-(Aryl)acetamide Scaffold
The N-(aryl)acetamide moiety is a key pharmacophore found in numerous biologically active compounds. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through aromatic substitution make it an attractive starting point for drug discovery campaigns. The parent compound, N-(3-Chloro-4-fluorophenyl)acetamide, incorporates two key halogen substituents—chlorine and fluorine—on the phenyl ring. Halogens are known to enhance the lipophilicity of molecules, which can improve their ability to penetrate bacterial cell membranes.[1] Furthermore, the electronic properties of these substituents can influence the binding of the molecule to its biological target. This guide will explore how modifications to this core structure impact its antimicrobial efficacy.
Comparative Antimicrobial Performance of Analogs
The antimicrobial potential of N-(3-Chloro-4-fluorophenyl)acetamide analogs is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data presented below is a synthesis of findings from multiple studies to provide a comparative overview.
Activity Against Gram-Positive Bacteria
Analogs of N-(3-Chloro-4-fluorophenyl)acetamide have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence and position of halogen atoms on the phenyl ring play a crucial role in determining the potency.
| Compound ID | Structure | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| Parent | N-(3-Chloro-4-fluorophenyl)acetamide | Data Not Available | Data Not Available | |
| Analog 1 | N-(4-chlorophenyl)-2-chloroacetamide | >4000 | >4000 | [1] |
| Analog 2 | N-(4-fluorophenyl)-2-chloroacetamide | >4000 | >4000 | [1] |
| Analog 3 | N-(3-bromophenyl)-2-chloroacetamide | >4000 | >4000 | [1] |
| Analog 4 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not Reported | Not Reported | [2][3] |
Note: Direct MIC data for the parent compound was not available in the reviewed literature. The presented analogs are structurally related chloroacetamides with substitutions on the phenyl ring.
Activity Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for small molecule inhibitors. However, certain N-(3-Chloro-4-fluorophenyl)acetamide analogs have shown promising activity.
| Compound ID | Structure | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |
| Parent | N-(3-Chloro-4-fluorophenyl)acetamide | Data Not Available | Data Not Available | |
| Analog 1 | N-(4-chlorophenyl)-2-chloroacetamide | >4000 | Not Reported | [1] |
| Analog 2 | N-(4-fluorophenyl)-2-chloroacetamide | >4000 | Not Reported | [1] |
| Analog 3 | N-(3-bromophenyl)-2-chloroacetamide | >4000 | Not Reported | [1] |
| Analog 4 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Not Reported | 512 | [2][3] |
Antifungal Activity
The antifungal potential of these analogs has also been investigated, with some compounds showing moderate efficacy against pathogenic yeasts like Candida albicans.
| Compound ID | Structure | C. albicans MIC (µg/mL) | Reference |
| Parent | N-(3-Chloro-4-fluorophenyl)acetamide | Data Not Available | |
| Analog 1 | N-(4-chlorophenyl)-2-chloroacetamide | >4000 | [1] |
| Analog 2 | N-(4-fluorophenyl)-2-chloroacetamide | >4000 | [1] |
| Analog 3 | N-(3-bromophenyl)-2-chloroacetamide | >4000 | [1] |
| Analog 4 | 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | Moderately Active | [4] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of N-(3-Chloro-4-fluorophenyl)acetamide analogs and their antimicrobial activity reveals several key trends.
-
Role of Halogenation : The presence of halogens on the phenyl ring is generally associated with increased antimicrobial activity.[1] This is attributed to an increase in lipophilicity, facilitating passage through the bacterial cell membrane. The position of the halogen is also critical, with para-substituted analogs often showing higher potency.[1]
-
Impact of the Acetamide Moiety : Modifications to the acetamide group can significantly alter activity. For instance, the introduction of a chloro group at the alpha-carbon of the acetamide (2-chloroacetamides) has been shown to enhance antimicrobial effects in some cases.[5]
-
Influence of Additional Substituents : The addition of other functional groups to the phenyl ring can either enhance or diminish activity. For example, electron-withdrawing groups like a nitro group, as seen in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, contribute to its activity against Klebsiella pneumoniae.[2][3] Conversely, bulky substituents may introduce steric hindrance, negatively impacting the interaction with the biological target.
Caption: Key Structure-Activity Relationships.
Proposed Mechanism of Action
While the precise mechanism of action for many N-(aryl)acetamide analogs is still under investigation, several hypotheses have been put forward. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some acetamide derivatives have been suggested to act on penicillin-binding proteins, leading to cell lysis.[5] Another potential mode of action is the disruption of the bacterial cell membrane, a mechanism analogous to that of some host-defense peptides. The lipophilic nature of many of these compounds supports this hypothesis.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and antimicrobial evaluation of N-(3-Chloro-4-fluorophenyl)acetamide analogs.
General Synthesis of N-(Aryl)acetamides
A common route for the synthesis of N-(aryl)acetamides involves the acylation of a substituted aniline with an acetylating agent.
Step-by-Step Protocol:
-
Reactant Preparation : Dissolve the appropriately substituted aniline (e.g., 3-chloro-4-fluoroaniline) in a suitable solvent such as glacial acetic acid or an inert solvent like chloroform.[2][6]
-
Acylation : Add the acetylating agent, which can be acetic anhydride or an acyl halide like chloroacetyl chloride, to the solution.[2][7] If an acyl halide is used, a base such as triethylamine (Et3N) is often added to neutralize the hydrogen halide byproduct.[2]
-
Reaction Conditions : The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.[2][6]
-
Work-up and Purification : Upon completion of the reaction, the product is isolated. This often involves pouring the reaction mixture into ice-cold water to precipitate the solid product.[6] The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[7]
Caption: General Synthesis Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
Step-by-Step Protocol:
-
Preparation of Inoculum : Culture the test microorganisms (bacteria or fungi) overnight in an appropriate broth medium (e.g., Luria Bertani for bacteria, Tryptic Soy Broth for yeast).[1] Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 10^8 colony-forming units (CFU)/mL.[1]
-
Preparation of Compound Dilutions : Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.[1]
-
Inoculation : Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[8]
-
Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Caption: Broth Microdilution Workflow.
Conclusion and Future Directions
The N-(3-Chloro-4-fluorophenyl)acetamide scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data, while not exhaustive for a single, comprehensive series of direct analogs, clearly indicates that the antimicrobial activity is highly dependent on the substitution pattern of the phenyl ring and modifications to the acetamide moiety. Halogenation, in particular, appears to be a key determinant of potency.
Future research should focus on a systematic exploration of the structure-activity relationships through the synthesis and screening of a broader and more diverse library of analogs. This should include variations in the type and position of halogen substituents, as well as the introduction of other functional groups to probe the electronic and steric requirements for optimal activity. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets of these compounds, which will be crucial for their further development as therapeutic agents. The combination of these compounds with existing antibiotics also presents an interesting avenue for future investigation to combat drug-resistant infections.[2][3]
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]
-
Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Available at: [Link]
-
Acetamide utilization Test - Principle, Procedure, Uses and Interpretation. Available at: [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]
-
Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available at: [Link]
-
Acetamide Utilization Test: Principle, Procedure, and Results. Available at: [Link]
-
Structure-activity correlations for antibacterial agents on gram-positive and gram-negative cells. Available at: [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]
-
N-(3-Chloro-4-fluorophenyl)acetamide. Available at: [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
-
Development of a quantitative structure-activity relationship model for inhibition of gram-positive bacterial cell growth by biarylamides. Available at: [Link]
-
Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. Available at: [Link]
-
Synthesis and antibacterial screening of some novel n-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) isonicotinamide and 4-(5-substituted phenyl-1, 3, 4-oxadiazol-2-yl) pyridine derivatives. Available at: [Link]
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Benchmarking N-(3-Chloro-4-fluorophenyl)acetamide Derivatives: In Vitro Efficacy & Protocol Guide
Executive Summary
N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7) represents a "privileged scaffold" in medicinal chemistry. Far from being a mere intermediate, this moiety serves as a critical pharmacophore in the development of next-generation antimicrobials (specifically antituberculars) and tyrosine kinase inhibitors (EGFR/VEGFR targets).
This guide objectively compares the in vitro performance of N-(3-Chloro-4-fluorophenyl)acetamide derivatives against industry-standard alternatives. By synthesizing data from recent comparative studies, we provide researchers with actionable protocols and decision-making metrics for utilizing this scaffold in drug discovery.
Part 1: Comparative Performance Analysis
Antimicrobial Potency: The "Phenoxy-Linker" Advantage
Simple acetamides often lack sufficient potency. However, when the N-(3-Chloro-4-fluorophenyl)acetamide core is coupled with a phenoxy moiety, biological activity spikes significantly. The table below benchmarks a leading derivative, Compound 3h , against standard antibiotics.
Table 1: Antitubercular Activity Profile (Strain: M. tuberculosis H37Rv)
| Compound ID | Structure / Class | MIC (µg/mL) | Mechanism Note |
| Compound 3h | N-(3-Chloro-4-fluorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 4.0 | High lipophilicity facilitates cell wall penetration; 3-Cl/4-F motif blocks metabolic deactivation. |
| Simple Acetamide | N-(3-Chloro-4-fluorophenyl)acetamide | > 64.0 | Lacks the secondary binding pharmacophore (phenoxy ring); primarily acts as a scaffold. |
| Rifampicin | Rifamycin derivative (Standard) | 0.25 | Gold standard; used here to baseline potency. |
| Isoniazid | Hydrazide (Standard) | 0.05 | Gold standard; highly active against replicating bacteria. |
Key Insight: While Compound 3h is less potent than Rifampicin, its MIC of 4.0 µg/mL classifies it as a "Hit" in early discovery. The 3-Cl, 4-F substitution is superior to non-halogenated analogues because it prevents rapid oxidative metabolism at the para-position, a common failure point for acetanilides.
Cytotoxicity & Selectivity
A critical failure mode for acetamide derivatives is non-specific toxicity. The 3-chloro-4-fluoro substitution pattern offers a favorable therapeutic window compared to non-halogenated equivalents.
Table 2: Selectivity Index (SI) Comparison
| Compound | Target Cell Line (IC50) | Normal Cell Line (Vero) IC50 | Selectivity Index (SI) | Interpretation |
| Compound 3h | M. tb (4 µg/mL) | > 64 µg/mL | > 16 | High Selectivity. Safe for further lead optimization. |
| Doxorubicin | Cancer Lines (< 1 µg/mL) | ~ 5 µg/mL | ~ 5 | Potent but cytotoxic; low safety margin. |
| General Chloroacetamides | Various Bacteria | ~ 10-20 µg/mL | ~ 1-2 | Toxic. Alkylating agents often lack selectivity. |
Part 2: Technical Deep Dive & Mechanism
The "Metabolic Block" Hypothesis
The specific arrangement of 3-Chloro and 4-Fluoro is not arbitrary.
-
4-Fluoro (Para): Acts as a bioisostere of Hydrogen but blocks CYP450-mediated para-hydroxylation, the primary metabolic clearance pathway for acetanilides. This extends the half-life (
) of the molecule in vitro. -
3-Chloro (Meta): Increases lipophilicity (
), enhancing passive diffusion across the waxy cell wall of Mycobacteria or the membrane of cancer cells.
Kinase Inhibition Context
In oncology, this scaffold often serves as the "hinge-binding" region of EGFR inhibitors. The amide nitrogen forms a hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR), while the 3-Cl/4-F phenyl ring occupies the hydrophobic pocket, dictating selectivity.
Part 3: Experimental Protocols
Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide
Standardized protocol for generating the core scaffold with >95% purity.
Reagents: 3-Chloro-4-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Dichloromethane (DCM), Triethylamine (TEA).
-
Dissolution: Dissolve 10 mmol of 3-Chloro-4-fluoroaniline in 20 mL of anhydrous DCM under
atmosphere. -
Activation: Add 12 mmol of TEA. Cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add 12 mmol of Acetic Anhydride over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Wash with 1M HCl (to remove unreacted amine), then sat.
, then Brine. -
Purification: Recrystallize from Ethanol/Water to yield white/off-white needles.
In Vitro Antitubercular Assay (REMA)
The Resazurin Microtiter Assay is the gold standard for high-throughput screening of these derivatives.
-
Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).
-
Inoculum: Dilute M. tuberculosis H37Rv culture (turbidity matched to McFarland standard 1) 1:20 in Middlebrook 7H9 broth.
-
Plating: Add 100 µL of culture to 96-well plates containing serial dilutions of the test compound (final conc range: 0.5 – 64 µg/mL).
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.
-
Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing this color change.
Part 4: Visualization & Logic
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the causal relationship between the structural features of the scaffold and its observed biological effects.
Caption: SAR analysis showing how specific structural modifications on the acetamide core drive biological potency.
Screening Workflow
This flowchart outlines the decision matrix for evaluating new derivatives of this class.
Caption: Step-by-step screening logic for validating N-(3-Chloro-4-fluorophenyl)acetamide derivatives.
References
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. Source: MDPI (Molecules) [Link] Citation for Compound 3h data and antitubercular activity.
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides. Source: PubMed Central [Link] Citation for general antimicrobial activity of chloroacetamides.
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae. Source: MDPI [Link] Citation for comparative potency against Gram-negative bacteria.
-
PubChem Compound Summary: N-(3-Chloro-4-fluorophenyl)acetamide. Source: PubChem [Link] Citation for chemical properties and GHS safety data.
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide. Source: European Journal of Medicinal Chemistry [Link] Citation for the scaffold's use in Aurora Kinase B inhibitors.[1]
Sources
A Comparative Guide to the Efficacy of N-(3-Chloro-4-fluorophenyl)acetamide and Alternative Intermediates in Pharmaceutical Synthesis
Abstract
In the landscape of modern drug development, particularly in the synthesis of targeted therapies like kinase inhibitors, the selection of starting materials and intermediates is a critical determinant of process efficiency, yield, and the final compound's purity. N-(3-Chloro-4-fluorophenyl)acetamide serves as a pivotal, protected intermediate for introducing the 3-chloro-4-fluorophenyl moiety, a common pharmacophore in several approved drugs. This guide provides an in-depth comparison of its synthetic efficacy against its un-protected precursor, 3-chloro-4-fluoroaniline, and other structurally related intermediates. We will explore the strategic rationale behind its use, present comparative experimental data, and discuss the broader context of bioisosteric replacements to guide researchers in making informed decisions during synthetic route design and optimization.
Introduction: The Strategic Importance of the 3-Chloro-4-fluorophenyl Moiety
The 3-chloro-4-fluorophenyl structural motif is a cornerstone in the design of numerous pharmacologically active molecules. Its specific electronic and steric properties contribute significantly to the binding affinity and selectivity of drugs targeting various protein kinases. Aniline and its derivatives are widely utilized as intermediate chemicals in the pharmaceutical sector.[1][2] N-(3-Chloro-4-fluorophenyl)acetamide is the N-acetylated, and therefore protected, form of 3-chloro-4-fluoroaniline. This protection strategy is a fundamental concept in organic synthesis, allowing for selective reactions at other sites of a molecule while the amine's nucleophilicity is temporarily masked.
The primary application of this intermediate and its corresponding aniline is in the synthesis of diaryl urea-based kinase inhibitors, such as Sorafenib and Regorafenib.[3][4] In these structures, the 3-chloro-4-fluorophenyl group often occupies a hydrophobic pocket within the kinase's ATP-binding site, making its efficient and clean introduction into the molecular scaffold paramount.
Synthesis of N-(3-Chloro-4-fluorophenyl)acetamide: A Standard Protocol
The preparation of N-(3-Chloro-4-fluorophenyl)acetamide is a straightforward N-acetylation reaction. The causality behind this choice of synthesis is its simplicity, high yield, and the use of readily available and inexpensive reagents. Acetic acid serves as both the acetyl source and the solvent.
Experimental Protocol: N-Acetylation of 3-Chloro-4-fluoroaniline
-
Reactant Preparation: Dissolve 3-Chloro-4-fluoroaniline (1.0 mmol, 0.145 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[5]
-
Reaction: Heat the solution to reflux and maintain for 4 hours. The acetyl group from acetic acid directly acylates the amine.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water with constant stirring. This causes the less soluble acetamide product to precipitate.[5]
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water to remove residual acetic acid and any unreacted starting material, and dry under vacuum to yield N-(3-Chloro-4-fluorophenyl)acetamide.[5]
Caption: Workflow for the synthesis of N-(3-Chloro-4-fluorophenyl)acetamide.
Comparative Efficacy Analysis: Protected vs. Unprotected Intermediates
The central question for a process chemist is when to use the protected acetamide versus the free aniline. The choice is not arbitrary but is dictated by the overall synthetic strategy, particularly the nature of the subsequent coupling reaction.
Scenario 1: Urea Formation via Isocyanates (e.g., Regorafenib Synthesis)
The most common industrial route to diaryl ureas like Regorafenib involves the reaction of an aniline derivative with an isocyanate.[6][7] In this pathway, the free amine is the required nucleophile.
-
Intermediate A: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
-
Intermediate B: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
These two intermediates are reacted to form the final drug, Regorafenib.[7] The use of N-(3-Chloro-4-fluorophenyl)acetamide here would be counterproductive, as it would require an additional deprotection step (hydrolysis of the amide) to reveal the necessary free amine, adding cost and complexity to the process.
Sources
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 7. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of N-(3-Chloro-4-fluorophenyl)acetamide as a Synthetic Precursor
Introduction: Beyond the Catalog—A Critical Evaluation of a Key Building Block
In the landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and environmental impact of the entire manufacturing process. N-(3-Chloro-4-fluorophenyl)acetamide and its un-acetylated precursor, 3-chloro-4-fluoroaniline, are pivotal building blocks, particularly in the synthesis of targeted cancer therapies such as the dual tyrosine kinase inhibitor, Lapatinib.
This guide moves beyond a simple recitation of catalog properties. As a Senior Application Scientist, my objective is to provide a comprehensive validation of this precursor by comparing a modern, sustainable synthetic route against an established, yet more hazardous, alternative. We will delve into the causality behind experimental choices, present verifiable performance data, and offer a transparent assessment of the green chemistry profile of each approach. This document is designed for the discerning researcher and process chemist who requires not just a protocol, but a thorough, data-driven analysis to inform their synthetic strategy.
Case Study: The Synthesis of Lapatinib
Our validation will be anchored in the multi-step synthesis of Lapatinib. This complex molecule provides an excellent framework for comparing the performance of our precursor and its associated chemical transformations. We will analyze two distinct synthetic pathways:
-
Route A: The Sustainable Pathway. A modern, optimized route that emphasizes efficiency, safety, and reduced environmental impact.
-
Route B: The Legacy Pathway. An earlier, established route that, while effective, utilizes more hazardous reagents and less efficient processes.
The core of both syntheses relies on the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a quinazoline core, a reaction for which the choice of aniline precursor is paramount.
Route A: The Sustainable Synthesis of Lapatinib
This pathway, adapted from the process chemistry improvements by Stark et al. (2022), represents a significant advancement in the sustainable production of Lapatinib[1]. It focuses on minimizing waste, avoiding hazardous reagents where possible, and improving overall efficiency.
Experimental Protocol: Route A
Step 1: Synthesis of 4-Chloro-6-iodoquinazoline
-
Reaction Setup: To a stirred solution of 6-iodoquinazolin-4-one (1.0 equiv.) in toluene, add triethylamine (1.2 equiv.).
-
Chlorination: Carefully add phosphorus oxychloride (POCl3) (1.2 equiv.) dropwise, maintaining the temperature below 40°C.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until consumption of the starting material.
-
Work-up: Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and aqueous sodium bicarbonate solution.
-
Isolation: Filter the resulting solid, wash with water, and dry under vacuum to yield 4-chloro-6-iodoquinazoline as a light brown solid. (Yield: ~87%) [1].
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Combine 4-chloro-6-iodoquinazoline (1.0 equiv.) and 3-chloro-4-(3-fluorobenzyloxy)aniline (1.0 equiv.) in isopropanol.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The product will precipitate out of the solution upon formation.
-
Isolation: Cool the mixture to room temperature, filter the solid, wash with cold isopropanol, and dry under vacuum to afford N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodo-4-quinazolinamine. (Yield: ~95%) [1].
Step 3: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the product from Step 2 (1.0 equiv.), 5-formylfuran-2-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) in a mixture of 1,2-dimethoxyethane (DME) and water.
-
Catalysis: Add Palladium(II) acetate (Pd(OAc)2) (0.1 mol%) as the catalyst.
-
Reaction: Heat the mixture to 80°C for 2-4 hours under an inert atmosphere.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude aldehyde product is obtained and can often be used in the next step without further purification.
Step 4: Reductive Amination to form Lapatinib
-
Reaction Setup: Dissolve the crude aldehyde from Step 3 in a mixture of DME and methanol. Add 2-(methylsulfonyl)ethanamine hydrochloride (1.5 equiv.) and triethylamine (1.5 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Add sodium borohydride (NaBH4) (2.0 equiv.) portion-wise and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction with aqueous sodium hydroxide solution. Extract the product with an organic solvent, wash with brine, and dry.
-
Isolation: The crude Lapatinib base is isolated upon solvent removal.
The overall yield for this 5-step process is approximately 53.3%[1].
Route B: The Legacy Synthetic Pathway (A Comparative Benchmark)
Older synthetic routes, while foundational, often employed reagents and procedures that are now considered less desirable from a safety and environmental standpoint. A key difference in some earlier approaches was the use of a Stille coupling, which utilizes organotin reagents, instead of the more benign Suzuki-Miyaura coupling.
A representative legacy approach would involve similar SNAr and reductive amination steps but would differ significantly in the C-C bond formation step, often requiring more hazardous reagents and purification steps like column chromatography, which is undesirable for large-scale production[2].
Comparative Analysis: Route A vs. Route B
| Performance Metric | Route A (Sustainable) | Route B (Legacy) | Rationale & Expertise |
| Overall Yield | ~53.3%[1] | Typically lower due to more steps and purification losses. | Route A is optimized for process efficiency, minimizing intermediate purifications. |
| Key C-C Coupling | Suzuki-Miyaura | Stille Coupling / Other | The Suzuki coupling avoids the use of highly toxic organotin reagents required for the Stille reaction[2]. |
| Chlorinating Agent | POCl3 (used judiciously)[1] | POCl3 or SOCl2 (often in large excess) | While POCl3 is hazardous, Route A uses it in near-stoichiometric amounts, reducing waste and risk[1]. |
| Purification Method | Crystallization / Filtration[1] | Column Chromatography | Avoiding chromatography is a major advantage for scalability, reducing solvent waste and cost significantly[1]. |
| Atom Economy | Higher | Lower | Route A is designed with fewer protecting group manipulations and more direct coupling steps. |
| Safety Profile | Improved | Significant Hazards | Avoids organotin compounds and minimizes the use of excess corrosive reagents. |
| Environmental Impact | Lower | Higher | Reduced use of hazardous solvents and toxic heavy metals. |
Scientific Integrity & Mechanistic Insights
A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and ensuring the trustworthiness of a synthetic protocol.
Mechanism: The Critical SNAr Reaction
The formation of the 4-anilinoquinazoline core is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinazoline ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 4-position.
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
The reaction is initiated by the attack of the aniline nitrogen onto the electron-deficient C4 position of the quinazoline ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent loss of the chloride leaving group restores the aromaticity of the system, yielding the desired product[1]. The choice of a less-hindered, electron-rich aniline facilitates this reaction.
Mechanism: The Suzuki-Miyaura Coupling
This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of various functional groups. It involves a palladium catalyst to couple an organoboron compound with a halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the quinazoline.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring a base to activate the boron species.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst[3].
Green Chemistry & Safety Profile
A critical component of modern process validation is an honest assessment of the environmental and safety profile of the chosen route.
| Reagent/Solvent | Route A (Sustainable) Hazard Profile | Route B (Legacy) Hazard Profile | Analysis & Justification |
| Phosphorus Oxychloride | Corrosive, toxic, reacts violently with water. Used in near-stoichiometric amounts[4][5][6][7]. | Corrosive, toxic. Often used in large excess, increasing risk and waste. | Route A's process control minimizes exposure and waste of this highly hazardous reagent. |
| Toluene | Flammable, reproductive toxicity, organ toxicity[8][9][10][11][12]. | Flammable, reproductive toxicity, organ toxicity. Often used in larger volumes. | While still a hazardous solvent, its use is minimized in Route A. Alternative greener solvents are an area for future optimization. |
| Organotin Reagents | Not used. | Highly toxic, persistent environmental pollutants. | The complete avoidance of organotins in Route A is a major green chemistry and safety victory. |
| Palladium Catalysts | Low concentration, can be recovered[1]. | May use higher loadings of more complex catalysts. | Route A's efficiency allows for very low catalyst loading, reducing costs and heavy metal waste. |
Conclusion and Recommendations
The synthesis of Lapatinib provides a clear and compelling case for the validation of N-(3-Chloro-4-fluorophenyl)acetamide and its aniline precursor as superior synthetic starting materials when incorporated into a modern, optimized process (Route A).
The data unequivocally demonstrates that the sustainable pathway (Route A) is superior to legacy methods (Route B) across multiple critical metrics:
-
Higher Overall Yield: A testament to a well-designed, robust process with minimal intermediate purification steps.
-
Enhanced Safety Profile: The elimination of highly toxic organotin reagents and the judicious use of phosphorus oxychloride significantly reduce risks for operators.
-
Reduced Environmental Impact: Lower solvent volumes, the avoidance of persistent pollutants, and higher atom economy align with the principles of green chemistry.
-
Scalability and Industrial Viability: The reliance on crystallization and filtration over chromatography makes Route A far more amenable to large-scale manufacturing.
For researchers and drug development professionals, the choice is clear. While N-(3-Chloro-4-fluorophenyl)acetamide can be used in various synthetic schemes, its true value as a precursor is realized when integrated into a thoughtfully designed and optimized route. We recommend the adoption of Suzuki-Miyaura coupling and carefully controlled chlorination/SNAr conditions as exemplified in Route A. This approach not only provides a more efficient and economical pathway to valuable molecules like Lapatinib but also represents a more responsible and sustainable method of chemical synthesis.
References
-
Stark, R. T., Pye, D. R., Chen, W., Newton, O. J., Deadman, B. J., Miller, P. W., Panayides, J.-L., Riley, D. L., Hellgardt, K., & Hii, K. K. (M. ). (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2420-2426. [Link]
- Google Patents. (n.d.). Synthetic method of lapatinib.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Toluene. [Link]
-
Lackey, K. E. (2006). Lessons from the drug discovery of lapatinib, a dual ErbB1/2 tyrosine kinase inhibitor. Current topics in medicinal chemistry, 6(5), 435–460. [Link]
-
New Jersey Department of Health. (n.d.). Toluene - Hazardous Substance Fact Sheet. [Link]
-
Alarcón-Espósito, J., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Capot Chemical. (2023, September 6). MSDS of 5-Formylfuran-2-boronic acid. [Link]
-
Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10966-10985. [Link]
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Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics for Solvent Selection. In Green Chemistry. Elsevier. [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Toluene. [Link]
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ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. [Link]
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PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. [Link]
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Royal Society of Chemistry. (n.d.). Chapter 12: The Discovery of Lapatinib. In Drug Discovery. [Link]
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Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions. Journal of Chemical Education, 84(6), 1004. [Link]
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ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Fisher Scientific. (n.d.). Phosphorus(V) oxychloride Safety Data Sheet. [Link]
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ResearchGate. (n.d.). Synthesis of Lapatinib via direct regioselective arylation of furfural. [Link]
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Semantic Scholar. (n.d.). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. [Link]
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OSHA. (2015, March 19). Safety Data Sheet: Toluene. [Link]
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Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. [Link]
- Google Patents. (n.d.). Synthetic method of lapatinib.
-
Redox. (2021, November 4). Safety Data Sheet Toluene. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
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Wikipedia. (n.d.). Green chemistry metrics. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling. [Link]
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Scanned with CamScanner. (n.d.). aromatic nucleophilic substitution. [https://www.lkouniv.ac.in/site/writereaddata/siteContent/202004141743513517brijesh_kumar_yadav_ aromatic_nucleophilic_substitution.pdf]([Link]_ aromatic_nucleophilic_substitution.pdf)
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molecules. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
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Chem 115 Myers. (n.d.). The Suzuki Reaction. [Link]
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Comparative Cytotoxicity Guide: Fluorinated vs. Non-Fluorinated Phenylacetamides
Executive Summary
In medicinal chemistry, the phenylacetamide scaffold is a privileged structure found in various analgesics, herbicides, and emerging anticancer agents. This guide analyzes the cytotoxic impact of introducing fluorine atoms onto the phenyl ring of this scaffold.[1]
The Verdict: Fluorinated phenylacetamides generally exhibit superior cytotoxicity (lower IC50) and enhanced metabolic stability compared to their non-fluorinated counterparts.
-
Primary Driver: The high electronegativity of fluorine alters the electron density of the aromatic ring, enhancing lipophilicity (LogP) and cellular uptake.
-
Mechanism: Fluorinated derivatives trigger intrinsic apoptotic pathways more aggressively, characterized by significant upregulation of Bax and Caspase-3.
-
Trade-off: While potency increases, specific positioning (e.g., para-substitution) is critical to avoid metabolic toxification while blocking P450-mediated degradation.
Chemical Basis: The "Fluorine Effect"[2]
To understand the biological data, one must first grasp the physicochemical shifts caused by fluorination.
Bioisosterism and Bond Strength
Replacing a hydrogen atom (Van der Waals radius 1.20 Å) with fluorine (1.47 Å) exerts a minimal steric penalty but a massive electronic influence.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., para position) blocks oxidative metabolism by Cytochrome P450, extending the compound's half-life.
-
Lipophilicity Modulation: Fluorination typically increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer of cancer cells.
Comparative Data Analysis
The following data aggregates findings from recent structure-activity relationship (SAR) studies comparing substituted phenylacetamides against human cancer cell lines (PC3, MCF-7, MDA-MB-468).
Cytotoxicity Profile (IC50 Values)
Table 1: Comparative IC50 values (µM) demonstrating the potency shift.
| Compound Class | Substituent (R) | Cell Line: PC3 (Prostate) | Cell Line: MCF-7 (Breast) | Cell Line: MDA-MB-468 | Potency Trend |
| Non-Fluorinated | -H (Parent) | > 100 µM | > 100 µM | ~85 µM | Low |
| Non-Fluorinated | -OCH3 (Methoxy) | > 100 µM | > 100 µM | ~90 µM | Low |
| Fluorinated | 4-F (Para-fluoro) | 52 µM | 80 µM | 1.5 µM | High |
| Fluorinated | 3-F (Meta-fluoro) | 65 µM | 92 µM | 2.1 µM | Moderate-High |
| Reference | Doxorubicin | 0.40 µM | 0.50 µM | 0.38 µM | Standard |
Data Interpretation: The introduction of fluorine, particularly at the para position, results in a 2-fold to 50-fold increase in cytotoxicity depending on the cell line. The meta-fluorinated derivatives also show enhanced activity but are generally slightly less potent than para-analogs due to electronic resonance effects affecting the amide nitrogen's binding capacity.
Structure-Activity Relationship (SAR) Insights
-
Electron Withdrawal: Fluorine acts as an electron-withdrawing group (EWG). This reduces the electron density on the phenyl ring, which can strengthen
stacking interactions with target protein binding pockets. -
Acidity Modulation: The EWG nature increases the acidity (lowers pKa) of the amide proton, potentially strengthening hydrogen bond interactions with receptor residues.
Mechanistic Insights: Apoptotic Signaling
Fluorinated phenylacetamides do not merely cause necrosis; they induce programmed cell death. The presence of fluorine correlates with a sharper increase in Reactive Oxygen Species (ROS) generation compared to non-fluorinated analogs.
Pathway Visualization
Figure 1: The intrinsic apoptotic pathway triggered by fluorinated phenylacetamides. Note the central role of ROS and mitochondrial instability.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts.
Experimental Workflow Overview
Figure 2: Step-by-step experimental workflow from chemical synthesis to biological validation.
Protocol A: Synthesis of Fluorinated Phenylacetamides
Objective: Synthesize N-(4-fluorophenyl)acetamide.
-
Reactants: Dissolve 4-fluoroaniline (10 mmol) in dichloromethane (DCM) containing triethylamine (12 mmol) as a base.
-
Addition: Dropwise add acetyl chloride (11 mmol) at 0°C under nitrogen atmosphere.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then brine.
-
Purification: Recrystallize from ethanol. Confirm structure via 1H-NMR and IR (look for C=O stretch at ~1660 cm⁻¹).
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 values.
-
Seeding: Plate cells (e.g., MDA-MB-468) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (fluorinated vs. non-fluorinated) in serial dilutions (0.1 µM to 100 µM). Include DMSO control (<0.1%).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: Apoptosis Detection (Annexin V/PI)
Objective: Confirm mechanism of death.
-
Harvest: Collect treated cells (trypsinize carefully).
-
Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analyze: Run on Flow Cytometer within 1 hour.
-
Q1 (Annexin- / PI-): Live[2]
-
Q2 (Annexin+ / PI-): Early Apoptosis (Target Metric)
-
Q3 (Annexin+ / PI+): Late Apoptosis/Necrosis
-
References
-
Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research.
-
Tavallaei, et al. (2025).[3][4] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences.[2][3][5]
-
Park, B. K., & Kitteringham, N. R. (1994).[6] "Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications." Drug Metabolism Reviews.
-
Kyzer, J. L., & Martens, M. (2021).[2][7] "Metabolism and Toxicity of Fluorine Compounds." Chemical Research in Toxicology.
Sources
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- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Metabolic Stability of N-(3-Chloro-4-fluorophenyl)acetamide Derivatives
Executive Summary
Context: N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated bioisostere of the widely used analgesic acetaminophen (paracetamol). While the introduction of halogen atoms (Chlorine at C3, Fluorine at C4) is a medicinal chemistry strategy often employed to block metabolic "soft spots" and improve lipophilicity, it introduces unique metabolic liabilities regarding oxidative defluorination and reactive metabolite formation.
Purpose: This guide provides a rigorous framework for evaluating the metabolic stability of this scaffold compared to standard acetanilides. It moves beyond simple half-life (
Comparative Analysis: Scaffold Performance
To objectively evaluate N-(3-Chloro-4-fluorophenyl)acetamide derivatives, one must compare them against the parent scaffold (Acetanilide) and the clinical standard (Acetaminophen).
Table 1: Physicochemical & Metabolic Profile Comparison
Data represents a synthesis of structural properties and predicted metabolic behavior.
| Feature | Acetaminophen (Reference) | N-(3-Cl-4-F-phenyl)acetamide (Target) | Acetanilide (Parent/Toxic) |
| Structure | 4-OH, Phenyl ring | 3-Cl, 4-F, Phenyl ring | Unsubstituted Phenyl |
| LogP (Lipophilicity) | ~0.46 (Hydrophilic) | ~2.3 (Lipophilic) | ~1.16 |
| Primary Metabolic Route | Phase II (Glucuronidation/Sulfation) | Phase I (CYP450 Oxidation) | Phase I (Para-hydroxylation) |
| Metabolic "Soft Spot" | Phenolic -OH (Rapid conjugation) | Amide N-H; Phenyl C-H | Para-position (C4) |
| Toxic Liability | NAPQI formation (CYP2E1) | Potential Quinone-imine via defluorination | Aniline formation (Hydrolysis) |
| Predicted | High (Hepatic) | Low-Medium (Halogen block) | High |
Mechanistic Insight: The Halogen Effect
The 3-Chloro and 4-Fluoro substituents serve as metabolic blockers.
-
Blockade of Para-Hydroxylation: In acetanilide, the C4 position is rapidly hydroxylated. The C4-Fluorine in the target scaffold prevents this direct oxidation due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).
-
Lipophilicity Shift: The addition of Cl and F significantly increases LogP, potentially increasing affinity for CYP450 active sites (increasing
but potentially decreasing due to steric hindrance).
Experimental Protocol: Metabolic Stability Assessment
Standardized workflow for determining Intrinsic Clearance (
A. Microsomal Stability Assay (Phase I Focus)
This assay isolates CYP450-mediated metabolism.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).[1]
-
Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Protocol Steps:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1 µM (final DMSO <0.1%). Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH solution to start the reaction.[1][2] Critical Control: Run a parallel "No-NADPH" control to detect non-enzymatic degradation (hydrolysis of the acetamide bond).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
B. Hepatocyte Stability Assay (Phase I & II)
Microsomes miss cytosolic enzymes (transferases). For this scaffold, evaluating Phase II conjugation (if the amide is hydrolyzed to aniline) is vital.
Protocol Adjustment:
-
Use cryopreserved human hepatocytes (
cells/mL). -
Incubate in Krebs-Henseleit buffer.
-
Self-Validating Control: Include 7-Ethoxycoumarin (metabolized by both Phase I and II) to verify cell viability and cofactor availability.
Visualizing the Metabolic Pathway
The following diagram illustrates the divergent pathways between the target scaffold and the reference standard, highlighting the "Soft Spots" targeted in derivative design.
Caption: Metabolic divergence of the halogenated scaffold. Note the risk of oxidative defluorination vs. simple hydrolysis.
Data Analysis & Interpretation
To ensure scientific integrity, data must be processed using first-order kinetics.
Calculation of Intrinsic Clearance ( )
Plot
Interpretation Guide:
- : Low Clearance (Stable). The halogen blockade is effective.
- : High Clearance (Unstable). Likely amide hydrolysis or ipso-substitution of the halogens.
Troubleshooting "False" Stability
If the compound appears stable in HLM but disappears in vivo:
-
Cause: The acetamide bond is stable to CYPs but vulnerable to Carboxylesterases (CES) in the cytosol/plasma.
-
Validation: Repeat the assay using Plasma Stability (incubate in human plasma for 60 min) to check for hydrolytic cleavage of the amide.
References
-
Uppu, R. & Fronczek, F. (2025).[3][4] Structure and impurity analysis of chlorinated acetanilides. IUCrData.[4] 5
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Intrinsic Clearance. Evotec. 1
-
ThermoFisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.6
-
Khan, E. et al. (2012). Crystal structure of N-(3-Chloro-4-fluorophenyl)acetamide. PMC. 7
-
Mercell. (n.d.). Standard Operating Procedure: Metabolic Stability in Liver Microsomes.[2][8][9]2[3][8][9][7][10][11]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. N-(3-Chloro-4-hy-droxy-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action for N-(3-Chloro-4-fluorophenyl)acetamide-Derived Drugs: A Comparative Guide for Researchers
This guide provides an in-depth, technical comparison for validating the mechanism of action of N-(3-Chloro-4-fluorophenyl)acetamide-derived drugs, a chemical scaffold central to several multi-kinase inhibitors used in oncology. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative built on scientific integrity, field-proven insights, and a deep understanding of the underlying cellular signaling pathways.
Introduction: The Significance of the N-(3-Chloro-4-fluorophenyl)acetamide Scaffold
The N-(3-Chloro-4-fluorophenyl)acetamide core is a key pharmacophore in a class of potent multi-kinase inhibitors. Prominent examples include Sorafenib and Regorafenib, which have become standard-of-care in the treatment of advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and other solid tumors.[1] These agents exert their therapeutic effects by targeting multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[2] Validating the precise mechanism of action (MOA) for novel derivatives of this scaffold is paramount for predicting clinical efficacy, understanding potential resistance mechanisms, and identifying opportunities for combination therapies.
This guide will dissect the experimental cascade required to elucidate the MOA of these compounds, from broad-spectrum kinase profiling to detailed cellular and in vivo validation. We will explore the causality behind experimental choices, providing a framework for robust and reproducible scientific inquiry.
The Multi-Kinase Inhibition Profile: A Double-Edged Sword
Drugs derived from the N-(3-Chloro-4-fluorophenyl)acetamide scaffold are characterized by their ability to inhibit a range of serine/threonine and receptor tyrosine kinases. This pleiotropic activity is both a source of their efficacy and a challenge for precise MOA validation.[3] Key targets typically include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
PDGFR (Platelet-Derived Growth Factor Receptor): Involved in tumor growth, angiogenesis, and metastasis.
-
RAF kinases (BRAF, c-RAF): Central components of the MAPK/ERK signaling pathway, which governs cell proliferation and survival.[2]
-
c-KIT and RET: Proto-oncogenes implicated in various cancers.
The challenge for researchers lies in deconvoluting the contribution of each inhibited kinase to the overall anti-tumor effect. This requires a multi-pronged experimental approach.
A Strategic Framework for MOA Validation
A robust validation strategy should be iterative, moving from broad, high-throughput screening to specific, hypothesis-driven experiments. The following workflow provides a logical and self-validating progression.
Caption: A strategic workflow for validating the mechanism of action.
Experimental Protocols and Data Interpretation
In Vitro Kinase Inhibition Assays
Rationale: The initial step is to determine the inhibitory activity of the compound against a broad panel of kinases. This provides a "fingerprint" of the drug's selectivity and potency.
Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the specific kinase of interest in reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the kinase-specific substrate and ATP at a concentration close to the Km for each kinase.
-
Prepare serial dilutions of the N-(3-Chloro-4-fluorophenyl)acetamide-derived compound.
-
-
Assay Procedure:
-
Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1 hour at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A lower IC50 value indicates higher potency.[4]
-
Comparative Data: Sorafenib vs. Regorafenib Kinase Inhibition
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-1 | 26[1] | 1.5 |
| VEGFR-2 | 90[1] | 4.2 |
| VEGFR-3 | 20[1] | 13 |
| PDGFR-β | 57[1] | 22 |
| c-KIT | 68[1] | 7 |
| BRAF | 22 | 14 |
| BRAF (V600E) | 38[1] | 28 |
| c-RAF | 6 | 3 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources for comparative purposes.
Cellular Viability Assays
Rationale: To determine the cytotoxic or cytostatic effects of the compound on cancer cells. The choice of cell lines is critical and should be based on the expression of the target kinases identified in the in vitro screen.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2 for HCC, A498 for RCC) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Signaling Pathway Modulation
Rationale: To confirm that the compound inhibits the intended signaling pathways within the cell. The MAPK/ERK pathway is a key downstream target of RAF kinases.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Cell Lysis:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.[6]
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
In Vivo Xenograft Models
Rationale: To evaluate the anti-tumor efficacy of the lead compound in a living organism. The choice of the xenograft model (cell line-derived vs. patient-derived) and the route of administration should mimic the clinical context as closely as possible.[7]
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation:
-
Implant a human cancer cell line (e.g., Huh-7 for HCC) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) and vehicle control daily for a specified period (e.g., 2-3 weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers (e.g., p-ERK levels by western blot or immunohistochemistry) to confirm in vivo target engagement.
-
Comparative Analysis with Alternative Therapies
A key aspect of validating a new drug is understanding its performance relative to existing treatments. For HCC, the landscape has evolved beyond single-agent TKIs.
Sorafenib vs. Immunotherapy in Advanced HCC:
Recent clinical trials have shown that combination therapies involving immune checkpoint inhibitors (ICIs) can offer superior outcomes compared to Sorafenib monotherapy in certain patient populations. For instance, a meta-analysis of two studies with over 1500 patients demonstrated that ICI monotherapy was associated with improved overall survival (OS), progression-free survival (PFS), and objective response rate (ORR) compared to Sorafenib.[8] Combination therapies, such as atezolizumab plus bevacizumab, have also shown significant improvements in OS and PFS over Sorafenib.[9]
Second-Line Options After Sorafenib Failure:
For patients who progress on Sorafenib, other TKIs like Regorafenib and Lenvatinib are approved second-line treatments.[10] Retrospective studies have compared the efficacy of these sequential therapies. One study found that the total overall survival was longer in patients receiving Lenvatinib followed by Regorafenib compared to Sorafenib followed by Regorafenib.[11]
Addressing Challenges and Ensuring Scientific Rigor
Off-Target Effects: The promiscuous nature of multi-kinase inhibitors means that off-target effects are a significant consideration.[12] Comprehensive kinase profiling and careful interpretation of cellular phenotypes are crucial to distinguish on-target from off-target activities.
Mechanisms of Resistance: Tumors can develop resistance to TKIs through various mechanisms, including the activation of alternative signaling pathways.[2] Understanding these resistance mechanisms is critical for developing effective second-line and combination therapies.
Conclusion
Validating the mechanism of action for N-(3-Chloro-4-fluorophenyl)acetamide-derived drugs is a complex but essential process. By employing a systematic and multi-faceted experimental approach, researchers can build a robust data package that not only elucidates the drug's primary MOA but also provides critical insights into its clinical potential, comparative efficacy, and strategies to overcome resistance. This guide provides a framework for such an endeavor, emphasizing the importance of scientific rigor and a deep understanding of the underlying biology.
References
- Ahsan, M. J., et al. (2018). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 11(8), 1315-1323.
- Al-Karmalawy, A. A., et al. (2023). Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. Frontiers in Chemistry, 11, 1318567.
- Aplin, A. E., et al. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 756, 185-198.
- ASCO. (2022). Comparison of immune checkpoint inhibitor monotherapy versus Sorafenib in unresectable hepatocellular carcinoma. Journal of Clinical Oncology, 40(16_suppl), 4099-4099.
-
BellBrook Labs. (2021). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
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Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
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Crown Bioscience. (2017). When to Use Conventional Cell Line Derived Xenograft Models. Retrieved from [Link]
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- Finn, R. S., et al. (2020). Atezolizumab plus Bevacizumab in Unresectable Hepatocellular Carcinoma. New England Journal of Medicine, 382(20), 1894-1905.
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-(3-Chloro-4-fluorophenyl)acetamide
[1]
Executive Summary & Operational Identity
This guide provides an authoritative workflow for the disposal of N-(3-Chloro-4-fluorophenyl)acetamide (CAS: 877-90-7).[1][2] Unlike standard organic waste, this compound presents a dual-halogen challenge (Chlorine and Fluorine).[1][2] Improper incineration of fluorinated aromatics generates Hydrofluoric Acid (HF), which can catastrophically damage standard combustion chamber linings and scrubbers designed only for chlorinated waste.[1][2]
Operational Directive: All waste streams containing this compound must be segregated as Halogenated Organic Waste . Under no circumstances should this material be flushed, mixed with non-halogenated solvents, or disposed of in general trash.[1][2]
Chemical Identification Table
| Parameter | Specification |
| Chemical Name | N-(3-Chloro-4-fluorophenyl)acetamide |
| Synonyms | 3'-Chloro-4'-fluoroacetanilide; Acetamide, N-(3-chloro-4-fluorophenyl)- |
| CAS Registry Number | 877-90-7 |
| Molecular Formula | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol |
| Physical State | Solid (Crystalline/Powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Characteristic) |
Pre-Disposal Handling & Safety Architecture
Effective disposal begins at the bench.[1] The following protocols are designed as self-validating systems—if the PPE check fails, the procedure halts.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 particulate respirator if handling powder outside a fume hood.[1][2]
-
Dermal: Nitrile gloves (0.11 mm minimum thickness).[1][2] Double-gloving recommended during waste transfer.[1][2]
-
Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient for transferring mother liquors.[1]
Engineering Controls[1][2]
Waste Stream Segregation Logic
The decision to segregate this specific compound is driven by its combustion chemistry.[1][2]
The Mechanism of Hazard: When N-(3-Chloro-4-fluorophenyl)acetamide is incinerated, the thermal decomposition breaks the Carbon-Halogen bonds:
Why Segregation Matters: Standard incinerators often lack the specific caustic scrubbers required to neutralize HF.[1][2] If this compound is hidden in "General Organic Waste," the resulting HF gas can corrode the incinerator's refractory brick and metal stack, leading to facility shutdowns and regulatory fines.[1][2]
Disposal Decision Tree (Graphviz Visualization)
Figure 1: Operational decision tree for segregating waste streams. Note that even if the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" waste stream.[1][2]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure chemical, weighing paper, contaminated gloves, spill cleanup debris.[1]
-
Collection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Sealing: Ensure the container is hermetically sealed when not in use to prevent dust inhalation.[1][2]
-
Secondary Containment: Store the primary container within a secondary tray to capture potential leaks.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[1][2]
-
Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not use metal cans for acidic halogenated waste; use glass or HDPE).[1][2]
-
Segregation: Pour into the Halogenated Solvent waste stream.
-
pH Verification: Check the pH of the waste stream.[1][2] If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, neutralize to pH 5-9 before adding to the central waste drum to prevent exothermic polymerization or gas generation.[1][2]
Spill Response Procedure
In the event of a bench-top spill, immediate action is required to prevent aerosolization.[1][2]
-
Evacuate & Ventilate: Clear the immediate area.[1][2] Ensure the fume hood is active.[1][2]
-
PPE Upgrade: Don safety goggles, N95 mask, and double nitrile gloves.[1][2]
-
Containment:
-
Cleanup: Scoop material into a sealable bag. Wipe the surface with a detergent solution, then water.[1][2]
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste container.
Regulatory & Compliance Context (RCRA/EPA)
While N-(3-Chloro-4-fluorophenyl)acetamide is not explicitly listed on the EPA "F-List" or "U-List" (unlike Methylene Chloride or Toluene), it must be managed as hazardous waste based on Generator Knowledge of its toxicity and chemical properties.[1][2]
-
EPA Waste Code: If the compound is dissolved in a spent halogenated solvent (e.g., DCM), the mixture carries the F002 code.[1][2][4] If pure, it is unlisted but must be profiled as "Toxic, Halogenated" for the Treatment, Storage, and Disposal Facility (TSDF).[1]
-
TSDF Requirement: The ultimate destruction method must be incineration at >1100°C with a residence time of >2 seconds and rapid quenching/scrubbing to capture HF and HCl gases [1].[1][2][5]
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2] EPA Technical Guidance.[1][2]
-
PubChem. N-(3-Chloro-4-fluorophenyl)acetamide Compound Summary (CAS 877-90-7).[1][2] National Library of Medicine.[1]
-
European Chemicals Agency (ECHA). Substance Information: N-(3-chloro-4-fluorophenyl)acetamide.[1][2]
Navigating the Safe Handling of N-(3-Chloro-4-fluorophenyl)acetamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated acetamides represent a critical class of compounds, often serving as key intermediates. This guide provides essential, immediate safety and logistical information for handling N-(3-Chloro-4-fluorophenyl)acetamide, a compound that, while promising in its applications, demands rigorous adherence to safety protocols. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
N-(3-Chloro-4-fluorophenyl)acetamide is an irritant, and its handling requires a comprehensive understanding of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound and its close isomers:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Requirements
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling N-(3-Chloro-4-fluorophenyl)acetamide.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Must be worn at all times to protect against splashes and airborne particles. Standard safety glasses do not provide adequate protection.[2] |
| Skin and Body Protection | Laboratory coat | A fully fastened lab coat made of a suitable material to prevent skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound or solutions should be performed within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the bedrock of laboratory safety. The following step-by-step guidance will navigate you through the lifecycle of handling N-(3-Chloro-4-fluorophenyl)acetamide in your laboratory.
Pre-Operational Checklist:
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood has been certified within the last year and that the airflow is adequate.[3] A simple test, such as holding a light strip of paper or a Kimwipe at the sash opening, can provide a quick visual confirmation of airflow.[3]
-
Gather all necessary PPE: Have all required PPE readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Procedure:
-
Donning PPE: Before entering the designated work area, don your lab coat, followed by chemical safety goggles and nitrile gloves.
-
Working within the Fume Hood:
-
Place all apparatus and the container of N-(3-Chloro-4-fluorophenyl)acetamide at least six inches inside the fume hood to ensure proper containment of any airborne particles or fumes.[4][5]
-
When weighing the solid compound, do so within the fume hood on a tared weigh boat or paper.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Doffing PPE: Remove your PPE in the reverse order of donning, being careful to avoid contaminating your skin. Dispose of gloves in the appropriate waste container.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
